Technical Documentation Center

Methyl 4-Hydroxyquinoline-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-Hydroxyquinoline-2-carboxylate
  • CAS: 7101-89-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate

Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for Methyl 4-Hydroxyquinoline-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for Methyl 4-Hydroxyquinoline-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2] The quinoline moiety is a cornerstone in the synthesis of a wide array of pharmacologically active agents.[1][2] This document offers an in-depth exploration of the well-established Conrad-Limpach and Gould-Jacobs reactions, presenting not only the mechanistic underpinnings of these transformations but also detailed, field-proven experimental protocols. Furthermore, this guide delves into alternative synthetic strategies and provides a comparative analysis of these methodologies, equipping researchers, scientists, and drug development professionals with the critical knowledge required for the efficient and rational synthesis of this important molecule.

Introduction: The Significance of the 4-Hydroxyquinoline-2-carboxylate Scaffold

The quinoline ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2][3] Within this class of compounds, 4-hydroxyquinoline-2-carboxylic acid derivatives, such as the title compound Methyl 4-Hydroxyquinoline-2-carboxylate, are of particular interest. The unesterified parent compound, 4-hydroxyquinoline-2-carboxylic acid, is also known as kynurenic acid, an endogenous metabolite with neuroprotective properties.[4][5] The esterification to the methyl ester modifies the compound's physicochemical properties, which can be crucial for its application as a synthetic intermediate or for its biological activity.

The strategic importance of this scaffold necessitates robust and versatile synthetic routes. This guide will focus primarily on the most prevalent and practical methods for its construction, providing the causal reasoning behind experimental choices to ensure both scientific integrity and reproducibility.

Primary Synthesis Pathway: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis, first reported in 1887, remains a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[3][6] The reaction involves the condensation of an aniline with a β-ketoester.[6] For the synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate, the key precursors are aniline and a dialkyl ester of acetonedicarboxylic acid, such as dimethyl or diethyl acetonedicarboxylate.[5]

Mechanistic Insights

The Conrad-Limpach reaction proceeds through two key stages:

  • Formation of a β-Anilinoacrylate Intermediate: The reaction initiates with the condensation of aniline with one of the carbonyl groups of the β-ketoester to form an enamine intermediate. This step is typically acid-catalyzed and is often carried out at moderate temperatures.[1]

  • Thermal Cyclization: The crucial ring-closing step requires significantly higher temperatures, often around 250 °C.[3][6] At this elevated temperature, the β-anilinoacrylate undergoes an intramolecular electrocyclic reaction, followed by the elimination of an alcohol molecule (e.g., ethanol if a diethyl ester is used) to yield the aromatic 4-hydroxyquinoline ring system.[1] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is critical in this step to achieve high yields, as it facilitates reaching the necessary temperature for cyclization and prevents decomposition.[6][7]

Diagram 1: The Conrad-Limpach Reaction Pathway

Conrad_Limpach Aniline Aniline Intermediate β-Anilinoacrylate Intermediate Aniline->Intermediate Condensation (Acid Catalyst, Reflux) BKetoester Dimethyl Acetonedicarboxylate BKetoester->Intermediate Product Methyl 4-Hydroxyquinoline-2-carboxylate Intermediate->Product Thermal Cyclization (~250°C, High-boiling solvent)

A simplified representation of the Conrad-Limpach synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate via Conrad-Limpach Reaction

This protocol is adapted from established procedures for the synthesis of similar 2-(4-hydroxyquinolin-2-yl) acetates.[5]

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) and dimethyl acetonedicarboxylate (1.1 equivalents) in methanol.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator. The resulting residue is the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Dissolve the crude enamine intermediate in a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to approximately 250 °C with vigorous stirring. The use of a distillation apparatus is recommended to remove the methanol formed during the reaction.[7]

  • Maintain the temperature for 15-30 minutes. The product will precipitate out of the solution upon cooling.

  • Allow the mixture to cool to room temperature. Add a non-polar solvent like petroleum ether to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water.

Alternative Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, developed in 1939, provides another versatile route to 4-hydroxyquinolines.[8][9] This method typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent.[8][10] While this reaction is most commonly employed for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, modifications can allow for the synthesis of other isomers.

Mechanistic Insights

The Gould-Jacobs reaction proceeds via the following steps:

  • Initial Condensation: Aniline reacts with EMME, with the displacement of the ethoxy group, to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Similar to the Conrad-Limpach reaction, this intermediate undergoes thermal cyclization at high temperatures.

  • Hydrolysis and Decarboxylation: The resulting ester is typically hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield the 4-hydroxyquinoline.[10]

The regioselectivity of the cyclization is a key consideration, especially with substituted anilines, and is influenced by both steric and electronic factors.[9]

Diagram 2: The Gould-Jacobs Reaction Pathway

Gould_Jacobs Aniline Aniline Intermediate Anilinomethylenemalonate Aniline->Intermediate Condensation EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate CyclizedProduct Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct Hydrolysis & Decarboxylation

A general overview of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Final Step: Fischer Esterification

A direct and efficient method to obtain Methyl 4-Hydroxyquinoline-2-carboxylate is through the Fischer esterification of 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid), which can be synthesized via the Conrad-Limpach reaction or other methods.[11]

Experimental Protocol: Fischer Esterification of 4-Hydroxyquinoline-2-carboxylic Acid[11]
  • Suspend 4-hydroxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 40 drops for 2.65 mmol of acid) with stirring until the solution becomes clear.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by a suitable technique such as LC-MS until the starting material is completely consumed.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in a minimal amount of methanol and dilute with deionized water.

  • Slowly add a saturated solution of sodium bicarbonate until a white precipitate forms.

  • Collect the precipitate by filtration and wash with diethyl ether to yield the pure Methyl 4-Hydroxyquinoline-2-carboxylate as a white solid (yield: ~65%).

Comparative Analysis of Synthesis Pathways

Parameter Conrad-Limpach Reaction Gould-Jacobs Reaction Fischer Esterification of Kynurenic Acid
Starting Materials Aniline, Dialkyl AcetonedicarboxylateAniline, Diethyl Ethoxymethylenemalonate4-Hydroxyquinoline-2-carboxylic Acid, Methanol
Key Reaction Type Condensation, Thermal CyclizationCondensation, Thermal Cyclization, Hydrolysis, DecarboxylationAcid-catalyzed Esterification
Typical Yields Moderate to High (can exceed 90% with optimized conditions)[6]Generally lower overall yields due to multiple steps[9]Good (around 65%)[11]
Reaction Conditions High temperatures (~250 °C) for cyclizationHigh temperatures for cyclizationReflux
Advantages Direct route to the 4-hydroxyquinoline core.Versatile for synthesizing 3-substituted quinolines.Simple, high-yielding final step.
Disadvantages Requires very high temperatures and specialized solvents.Multi-step process, potential for side reactions.Requires the pre-synthesis of kynurenic acid.

Conclusion

The synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate can be effectively achieved through a multi-step process, with the Conrad-Limpach reaction being a robust method for constructing the core 4-hydroxyquinoline-2-carboxylic acid scaffold. Subsequent Fischer esterification provides a reliable and high-yielding route to the final product. The Gould-Jacobs reaction offers a viable alternative, particularly for the synthesis of related quinoline derivatives. The choice of synthetic pathway will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable scientists to make informed decisions and successfully synthesize this valuable compound.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Gould–Jacobs reaction. (2023, September 26). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 6, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2012, June 1). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 6, 2026, from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022, December 22). MDPI. Retrieved January 6, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, October 27). MDPI. Retrieved January 6, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2014, October 9). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018, October 17). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Conrad–Limpach synthesis. (2023, September 26). In Wikipedia. Retrieved January 6, 2026, from [Link]

Sources

Exploratory

The Conrad-Limpach Synthesis: A Comprehensive Technical Guide to 4-Hydroxyquinolines for the Modern Researcher

Introduction: The Enduring Relevance of a Classic Reaction First reported in 1887 by Max Conrad and Leonhard Limpach, the Conrad-Limpach synthesis has remained a cornerstone in heterocyclic chemistry for the preparation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

First reported in 1887 by Max Conrad and Leonhard Limpach, the Conrad-Limpach synthesis has remained a cornerstone in heterocyclic chemistry for the preparation of 4-hydroxyquinolines.[1][2] This robust and versatile reaction involves the condensation of anilines with β-ketoesters, followed by a thermal cyclization to yield the quinoline core.[1][3] The resulting 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][4] This guide provides an in-depth technical overview of the Conrad-Limpach synthesis, offering field-proven insights into its mechanism, a detailed experimental protocol, and a discussion of its substrate scope and modern variations, tailored for researchers, scientists, and professionals in drug development.

Pillar 1: Unraveling the Mechanism - A Tale of Two Steps

The Conrad-Limpach synthesis is fundamentally a two-stage process: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature intramolecular cyclization.[3] Understanding the nuances of each step is critical for optimizing reaction conditions and achieving high yields.

Step 1: The Condensation - Kinetic vs. Thermodynamic Control

The reaction commences with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the β-ketoester.[1] This initial condensation can proceed via two competing pathways, governed by the reaction temperature.[1][2]

  • Kinetic Control (Lower Temperatures): At or near room temperature, the reaction favors the attack on the more reactive ketone carbonyl, leading to the formation of a β-aminoacrylate (an enamine ester). This is the desired intermediate for the synthesis of 4-hydroxyquinolines.[1][2]

  • Thermodynamic Control (Higher Temperatures): At elevated temperatures (ca. 140-160°C), the aniline can attack the less reactive ester carbonyl, forming a β-ketoanilide.[1][2] This intermediate, upon cyclization, leads to the formation of 2-hydroxyquinolines, a reaction known as the Knorr quinoline synthesis.[1][2]

Acid catalysis, often employing a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is crucial in this step to facilitate the dehydration and promote the formation of the Schiff base and subsequent enamine tautomer.[1]

Step 2: The Cyclization - Forging the Quinoline Core

The second stage is a thermal electrocyclic ring closure of the β-aminoacrylate intermediate. This step is the rate-determining step and requires significant thermal energy, typically around 250°C, to overcome the activation barrier associated with the loss of aromaticity in the aniline ring during the cyclization.[1][3] The mechanism proceeds through the following key transformations:

  • Enolization: The β-aminoacrylate undergoes tautomerization to its enol form.

  • Electrocyclization: An intramolecular electrophilic attack from the enol double bond onto the aniline ring occurs.

  • Rearomatization and Elimination: The resulting intermediate eliminates a molecule of alcohol (from the original ester) and undergoes a series of proton transfers to rearomatize and form the stable 4-hydroxyquinoline product.[1]

It is important to note that the final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) forms, with the quinolone form generally being predominant.[1]

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate + β-Ketoester (Ketone attack) BetaKetoester β-Ketoester BetaKetoester->Tetrahedral_Intermediate Schiff_Base Schiff Base Tetrahedral_Intermediate->Schiff_Base - H₂O (Acid Catalysis) Enamine β-Aminoacrylate (Enamine) Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Thermal Cyclization (~250°C) Hydroxyquinoline 4-Hydroxyquinoline Cyclized_Intermediate->Hydroxyquinoline - ROH (Elimination & Proton Transfer) Quinolone 4-Quinolone Hydroxyquinoline->Quinolone Tautomerization

Caption: The reaction mechanism of the Conrad-Limpach synthesis.

Pillar 2: In the Laboratory - A Self-Validating Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction. This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is adapted from established procedures and serves as a representative example.

Materials:

  • Aniline (freshly distilled)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • High-boiling point solvent (e.g., Mineral Oil, Dowtherm A)

  • Ethanol

  • Hexanes (or other suitable hydrocarbon solvent)

Procedure:

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate at room temperature.

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often exothermic.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove any water formed during the reaction, along with any excess starting materials, under reduced pressure to obtain the crude β-aminoacrylate intermediate, which is often a viscous oil. This intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a high-boiling point solvent (e.g., mineral oil) to approximately 250°C.

  • Slowly add the crude β-aminoacrylate intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes. The elimination of ethanol can be observed.

  • Monitor the completion of the cyclization by TLC.

  • Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate out of the solvent.

  • Dilute the cooled mixture with a hydrocarbon solvent such as hexanes to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash it thoroughly with the hydrocarbon solvent to remove the high-boiling point reaction solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Experimental_Workflow Experimental Workflow Start Start Condensation Step 1: Condensation Aniline + β-Ketoester + Acid Catalyst (RT) Start->Condensation Isolation_Intermediate Isolate Crude β-Aminoacrylate Condensation->Isolation_Intermediate Cyclization Step 2: Cyclization Add Intermediate to Hot Solvent (~250°C) Isolation_Intermediate->Cyclization Workup Workup Cool, Precipitate, Filter, Wash Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: 4-Hydroxyquinoline Purification->Product

Caption: A generalized experimental workflow for the Conrad-Limpach synthesis.

Pillar 3: Scope, Limitations, and Modern Innovations

Substrate Scope and Limitations

The Conrad-Limpach synthesis is amenable to a wide range of substituted anilines and β-ketoesters. However, the nature and position of substituents can significantly influence the reaction yield and regioselectivity.

  • Aniline Substituents: Electron-donating groups on the aniline ring generally facilitate the reaction by increasing the nucleophilicity of the nitrogen atom and activating the ring towards electrophilic attack during cyclization. Conversely, strong electron-withdrawing groups can hinder the reaction. Steric hindrance from ortho-substituents can also impact the cyclization step.

  • β-Ketoester Substituents: The nature of the R groups in the β-ketoester determines the substitution pattern at the 2- and 3-positions of the resulting 4-hydroxyquinoline. A variety of alkyl and aryl groups can be tolerated.

Anilineβ-KetoesterProductYield (%)
AnilineEthyl acetoacetate2-Methyl-4-hydroxyquinoline~85-95%
m-ChloroanilineEthyl acetoacetate7-Chloro-2-methyl-4-hydroxyquinoline~70-80%
p-ToluidineEthyl benzoylacetate2-Phenyl-6-methyl-4-hydroxyquinoline~60-70%
AnilineDiethyl malonate4-Hydroxyquinoline-3-carboxylic acid ethyl ester~75-85%

Note: Yields are approximate and can vary based on specific reaction conditions.

Modern Variations and Enhancements

While the classical Conrad-Limpach synthesis remains a valuable tool, several modern variations have been developed to improve its efficiency, reduce reaction times, and expand its scope.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the thermal cyclization step, often reducing reaction times from hours to minutes.[5] This technique can also lead to improved yields and cleaner reactions.

  • Catalytic Approaches: Research into catalytic versions of the Conrad-Limpach synthesis aims to reduce the high temperatures required for cyclization. While still an area of active development, the use of Lewis or Brønsted acid catalysts under milder conditions is being explored.

  • Solvent Optimization: Studies have shown that the choice of the high-boiling point solvent can have a significant impact on the yield of the cyclization step. Solvents such as 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol have been identified as effective and less hazardous alternatives to traditional solvents like mineral oil and Dowtherm A.[6]

Applications in Drug Development

The 4-hydroxyquinoline core is a key pharmacophore in a multitude of therapeutic agents. Its planar structure allows for effective intercalation with DNA, and the hydroxyl and keto functionalities provide sites for hydrogen bonding with biological targets. Some notable applications include:

  • Antimalarial Agents: The 4-aminoquinoline scaffold, derived from 4-hydroxyquinolines, is central to the structure of widely used antimalarial drugs like chloroquine and amodiaquine.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, features a 4-quinolone core and are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[1]

  • Anticancer Agents: Numerous 4-hydroxyquinoline derivatives have been investigated for their cytotoxic activity against various cancer cell lines, with some showing promising results as topoisomerase inhibitors or by inducing apoptosis.

Conclusion

The Conrad-Limpach synthesis, despite its age, continues to be a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines. By understanding the underlying mechanism, carefully controlling reaction conditions, and embracing modern innovations, researchers can effectively leverage this classic reaction to construct a diverse array of quinoline-based molecules with significant potential in drug discovery and development. This guide serves as a comprehensive resource to empower scientists in their pursuit of novel therapeutics built upon this enduring scaffold.

References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Retrieved from [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]

  • Conrad-Limpach reaction. ResearchGate. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Retrieved from [Link]

  • 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. Medium. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved from [Link]

  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Retrieved from [Link]

Sources

Foundational

Spectroscopic characterization of Methyl 4-Hydroxyquinoline-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-Hydroxyquinoline-2-carboxylate Foreword: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a quintessential "privil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-Hydroxyquinoline-2-carboxylate

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous natural alkaloids and synthetic compounds has led to the development of a wide array of therapeutic agents, from antimalarials like chloroquine to broad-spectrum antibiotics such as ciprofloxacin.[2][3] The versatility of the quinoline nucleus, which allows for extensive functionalization, enables chemists to fine-tune the pharmacological profiles of drug candidates, impacting their efficacy, target selectivity, and safety.[2][4] Compounds based on this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][5]

Methyl 4-Hydroxyquinoline-2-carboxylate is a key intermediate in the synthesis of more complex quinoline derivatives.[6] As such, its unambiguous structural confirmation and purity assessment are paramount in any research or drug development pipeline. This guide provides an in-depth, multi-technique spectroscopic protocol for the comprehensive characterization of this molecule, grounded in the principles of analytical chemistry and driven by the logic of structural elucidation. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational Analysis: Molecular Structure and Preliminary Assessment

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is essential. Methyl 4-Hydroxyquinoline-2-carboxylate (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) possesses several key features that will manifest distinct spectroscopic signatures:

  • Aromatic Quinoline Core: A bicyclic heteroaromatic system that will dominate the aromatic region of the NMR spectra and produce strong UV absorption.

  • Hydroxyl Group (-OH): A phenolic hydroxyl group at the C4 position, which is a labile proton observable in ¹H NMR and will have a characteristic O-H stretching vibration in IR spectroscopy.

  • Methyl Ester Group (-COOCH₃): This group contains a carbonyl (C=O) function with a distinct IR stretch and a deshielded carbonyl carbon in ¹³C NMR. The methyl protons will appear as a sharp singlet in the ¹H NMR spectrum.

The logical workflow for characterization begins with techniques that provide broad, confirmatory data (MS, IR) and progresses to those that offer detailed structural mapping (NMR).

G cluster_0 Characterization Workflow Start Target Compound: Methyl 4-Hydroxyquinoline-2-carboxylate MS Mass Spectrometry (MS) Confirm Molecular Weight (MW) Start->MS Is MW correct? IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Yes NMR NMR Spectroscopy (¹H, ¹³C) Map C-H Framework IR->NMR Are functional groups present? UV UV-Vis Spectroscopy Analyze Conjugated System NMR->UV Yes Confirm Structure Confirmed UV->Confirm Correlates with structure?

Caption: A logical workflow for the spectroscopic characterization of a target compound.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial, non-negotiable checkpoint. Its primary role is to confirm the molecular weight of the synthesized compound, providing immediate validation of the target molecule's formation. For a polar, non-volatile molecule like Methyl 4-Hydroxyquinoline-2-carboxylate, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that typically keeps the molecule intact, yielding a prominent molecular ion peak, usually the protonated species [M+H]⁺ in positive ion mode.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an LC-MS system equipped with an ESI source.

  • Chromatography (Optional but Recommended): A brief chromatographic run (e.g., using a C18 column) can ensure the sample's purity is assessed before infusion into the mass spectrometer.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: ESI (+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5-4.5 kV

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to facilitate desolvation.

  • Data Acquisition: Acquire the mass spectrum, focusing on the expected mass for the protonated molecule.

Data Presentation and Interpretation

The primary goal is to locate the ion corresponding to the molecular formula C₁₁H₉NO₃ plus a proton (H⁺).

Ion SpeciesCalculated m/zObserved m/zInterpretation
[M+H]⁺204.0604~204.09[7]Confirms the molecular weight of the target compound.
[M+Na]⁺226.0423~226.05Often observed as a sodium adduct, further validating the MW.

The observation of a strong signal at m/z ≈ 204 definitively confirms the molecular weight, providing the confidence needed to proceed with more detailed structural analysis. High-resolution mass spectrometry (HRMS) can further increase confidence by providing an exact mass that confirms the elemental composition.[8][9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS confirms what the molecule is by weight, IR spectroscopy begins to tell us what it's made of by identifying its constituent functional groups. Each functional group vibrates at a characteristic frequency when irradiated with infrared light, providing a unique "fingerprint." For this molecule, we are particularly interested in identifying the O-H, C=O, and aromatic C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is required, making ATR a rapid and efficient method.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorbances.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

Data Presentation and Interpretation

The IR spectrum provides a visual map of the molecule's functional groups.

Frequency Range (cm⁻¹)Vibration TypeExpected AppearanceRationale
3400-3200O-H stretch (phenolic)Broad, strongHydrogen bonding broadens the signal significantly.[10]
3100-3000C-H stretch (aromatic)Medium, sharpCharacteristic of sp² C-H bonds in the quinoline ring.
2960-2850C-H stretch (aliphatic)Weak, sharpFrom the methyl ester group.
~1725-1700C=O stretch (ester)Strong, sharpThe carbonyl of the methyl ester is a strong IR absorber.[11]
1640-1450C=C / C=N stretchesMultiple strong to medium bandsAromatic ring breathing and stretching modes of the quinoline core.[12]
~1250-1100C-O stretch (ester)StrongC-O single bond stretch associated with the ester linkage.[13]

The simultaneous presence of a broad O-H band, a strong C=O band, and aromatic C=C/C=N bands provides a self-validating system, confirming the major structural components of Methyl 4-Hydroxyquinoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the cornerstone of structural elucidation. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR maps the underlying carbon skeleton. The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound because it readily dissolves the molecule and its residual water peak does not obscure key signals. Crucially, it allows for the observation of exchangeable protons like the phenolic -OH, which would be lost in solvents like D₂O.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

    • (Optional but Recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Data Presentation and Interpretation: ¹H NMR

The ¹H NMR spectrum provides a precise count and description of each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~11.32[7]s (broad)1H-4-OH
~8.05[7]d1H8.5H-5
~7.96[7]d1H8.5H-8
~7.58[7]t1H7.0H-7
~7.25[7]t1H7.0H-6
~6.48[7]s1H-H-3
~3.52[7]s3H--OCH₃

Causality Behind Assignments:

  • The most downfield signal at 11.32 ppm is a broad singlet, characteristic of an acidic, hydrogen-bonded phenolic proton.[7]

  • The aromatic protons (H-5 to H-8) appear in their expected region (7.2-8.1 ppm). The coupling patterns (doublets and triplets) are consistent with an ortho-substituted benzene ring moiety.[7]

  • The singlet at 6.48 ppm is assigned to H-3, which has no adjacent protons to couple with.[7]

  • The sharp singlet integrating to 3H at 3.52 ppm is unambiguously assigned to the methyl ester protons.[7]

Data Presentation and Interpretation: ¹³C NMR

The ¹³C NMR spectrum confirms the carbon count (11 unique carbons) and identifies the chemical environment of each.

Chemical Shift (δ, ppm)Carbon TypeAssignment
~175QuaternaryC-4
~165QuaternaryC=O (Ester)
~148QuaternaryC-2
~140QuaternaryC-8a
~132CHC-7
~125CHC-5
~124CHC-6
~119QuaternaryC-4a
~118CHC-8
~105CHC-3
~52CH₃-OCH₃

Note: These are estimated shifts based on data from closely related quinoline structures and general principles. Specific values may vary.[14][15]

Causality Behind Assignments:

  • The ester carbonyl carbon (C=O) is expected at the most downfield position (~165 ppm).[15]

  • Carbons attached to electronegative atoms (C-2, C-4) are also significantly deshielded.

  • The remaining aromatic carbons appear in the typical 105-140 ppm range.

  • The aliphatic methyl carbon (-OCH₃) is the most upfield signal at ~52 ppm.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4-Hydroxyquinoline-2-carboxylate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-Hydroxyquinoline-2-carboxylate. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-Hydroxyquinoline-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral assignments but also the underlying principles and experimental considerations for the structural elucidation of this important quinoline derivative.

Introduction: The Significance of Methyl 4-Hydroxyquinoline-2-carboxylate

Methyl 4-Hydroxyquinoline-2-carboxylate belongs to the quinoline family, a class of heterocyclic compounds with a wide range of biological activities. Derivatives of 4-hydroxyquinoline have been investigated for their potential as antibacterial, anticancer, and neuroprotective agents.[1] The title compound serves as a key intermediate in the synthesis of more complex molecules, making its unambiguous structural characterization by NMR spectroscopy a critical step in synthetic and medicinal chemistry.

The structure of Methyl 4-Hydroxyquinoline-2-carboxylate can exist in tautomeric forms, primarily the 4-hydroxyquinoline and the 4-quinolone-2-one forms. The predominant tautomer in solution can be influenced by the solvent and temperature, which will be reflected in the NMR spectra. For the purpose of this guide, we will consider the 4-hydroxyquinoline form, while acknowledging the potential for tautomerism.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for Methyl 4-Hydroxyquinoline-2-carboxylate.

cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (400 MHz Spectrometer) A->B C 1H NMR Acquisition (16-64 scans) B->C D 13C NMR Acquisition (>1024 scans) B->D E Data Processing (FT, Phasing, Calibration) C->E D->E F Spectral Analysis (Integration, Coupling) E->F

Caption: A typical workflow for acquiring and processing NMR data.

Conclusion

The structural elucidation of Methyl 4-Hydroxyquinoline-2-carboxylate is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts and coupling patterns provide a clear roadmap for the interpretation of experimental data. A thorough analysis of both one-dimensional spectra, and potentially two-dimensional correlation experiments (like HSQC and HMBC) for more complex analogues, can provide unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. This foundational spectroscopic data is invaluable for quality control in synthesis and for further studies in the development of new therapeutic agents.

References

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

  • 4-Hydroxy-N-methylcarbostyril. PubChem. Available at: [Link]

  • 2-Hydroxyquinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Available at: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. International Union of Crystallography. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. Available at: [Link]

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate. Available at: [Link]

  • 4-Methylquinoline. PubChem. Available at: [Link]

Sources

Foundational

Physical and chemical properties of Methyl 4-Hydroxyquinoline-2-carboxylate

An In-Depth Technical Guide to Methyl 4-Hydroxyquinoline-2-carboxylate Introduction Methyl 4-Hydroxyquinoline-2-carboxylate, with CAS Number 5965-59-3, is a heterocyclic organic compound built upon the quinoline scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-Hydroxyquinoline-2-carboxylate

Introduction

Methyl 4-Hydroxyquinoline-2-carboxylate, with CAS Number 5965-59-3, is a heterocyclic organic compound built upon the quinoline scaffold.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities.[2][3] Consequently, derivatives of 4-hydroxyquinoline are pivotal intermediates in the synthesis of pharmaceuticals, including antibacterial, anticancer, and antiviral agents.[2][4] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 4-Hydroxyquinoline-2-carboxylate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, reactivity, synthesis, and key applications, supported by detailed experimental protocols and authoritative references.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, formulation, and biological activity. Methyl 4-Hydroxyquinoline-2-carboxylate is typically a light brown to yellow crystalline solid at room temperature.[5] Its properties are significantly influenced by a crucial structural feature: keto-enol tautomerism. The molecule exists in equilibrium between the 4-hydroxy (enol) form and the 4-keto (quinolone) form, which can impact its hydrogen bonding capabilities, polarity, and spectroscopic signature.[6]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 5965-59-3[1][7]
Molecular Formula C₁₁H₉NO₃[1][4]
Molecular Weight 203.19 g/mol [1][4]
Appearance Light brown to yellow solid[5]
Melting Point 224 °C[8]
Boiling Point 331.1 °C (at 760 mmHg); 412.3±25.0 °C (Predicted)[1][4][8]
Density 1.3±0.1 g/cm³; 1.327±0.06 g/cm³ (Predicted)[1][8]
LogP 2.04[1]
pKa 3.53±0.40 (Predicted)[5]
Solubility Limited aqueous solubility is predicted due to moderate lipophilicity.[6] Soluble in polar organic solvents.[9][6][9]

Spectroscopic and Analytical Characterization

Elucidation and confirmation of the molecular structure are paramount. Standard spectroscopic techniques provide a detailed fingerprint of Methyl 4-Hydroxyquinoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR is essential for confirming the arrangement of protons on the quinoline ring and the methyl ester group. A reported spectrum in DMSO-d₆ shows characteristic peaks: a singlet for the methyl ester protons (CH₃) around 3.52 ppm, aromatic protons between 7.25 and 8.05 ppm, a singlet for the C3 proton at 6.48 ppm, and a broad singlet for the hydroxyl proton (OH) at 11.32 ppm, indicative of strong hydrogen bonding or exchange.[7]

  • ¹³C NMR: Carbon NMR provides information on the carbon framework. For a similar compound, the carbonyl carbon of the ester is expected around 165-175 ppm, while the aromatic carbons of the quinoline system produce signals in the range of 110-160 ppm.[6] The methyl ester carbon would likely appear around 50-55 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For Methyl 4-Hydroxyquinoline-2-carboxylate, liquid chromatography-mass spectrometry (LC-MS) analysis shows a prominent [M+H]⁺ ion at m/z 204.09, which corresponds to the calculated protonated mass.[7] Predicted fragmentation of similar structures includes the loss of the methoxy group (a fragment loss of 31 Da).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The spectrum is expected to show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, potentially broadened by hydrogen bonding.[6] A strong C=O stretching band for the ester carbonyl group would be expected around 1700-1730 cm⁻¹, and C=C and C=N stretching vibrations from the quinoline ring would appear in the 1500-1600 cm⁻¹ region.

Chemical Properties and Reactivity

The reactivity of Methyl 4-Hydroxyquinoline-2-carboxylate is dictated by its functional groups: the hydroxyl group, the methyl ester, and the quinoline ring itself. These sites allow for a variety of chemical modifications, making it a versatile building block.[4]

  • Hydroxyl Group: The acidic proton of the 4-hydroxyl group can be removed by a base, forming a phenoxide-like anion. This anion can then react with electrophiles, such as alkyl halides, in O-alkylation reactions.[10][11]

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-Hydroxyquinoline-2-carboxylic acid, also known as Kynurenic acid) under acidic or basic conditions.[7][12] It can also undergo transesterification or amidation reactions.

  • Quinoline Ring: The aromatic ring can undergo electrophilic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the activating hydroxyl group. The nitrogen atom in the ring can also be targeted in certain reactions. Recent advances have shown that the quinoline core can be functionalized through directed C-H bond activation strategies.[13]

The primary synthesis route to Methyl 4-Hydroxyquinoline-2-carboxylate involves the esterification of its parent carboxylic acid.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 4-Hydroxyquinoline-2-carboxylic acid C Reflux (24h) A->C Esterification B Anhydrous Methanol (Solvent) Concentrated H₂SO₄ (Catalyst) B->C D Methyl 4-Hydroxyquinoline-2-carboxylate C->D

Caption: Synthesis workflow for Methyl 4-Hydroxyquinoline-2-carboxylate.

Applications in Research and Drug Development

The utility of Methyl 4-Hydroxyquinoline-2-carboxylate stems from its role as a key intermediate in synthesizing more complex, biologically active molecules. Its structure is a cornerstone for various therapeutic agents.

  • Antibiotics: It is a crucial precursor in the synthesis of quinolone and fluoroquinolone antibiotics.[4] These drugs act by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.

  • Anticoagulants: The compound is used in the preparation of macro-heterocyclic compounds that have been identified as inhibitors of blood coagulation factor XIa, presenting a potential new class of antithrombotic agents.[7]

  • Antiviral and Anticancer Research: Its functional groups permit straightforward modification, making it a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies aimed at developing novel antiviral and anticancer compounds.[4]

Applications center_node Methyl 4-Hydroxyquinoline- 2-carboxylate antibiotics Fluoroquinolone Antibiotics center_node->antibiotics Core Scaffold anticoagulants Factor XIa Inhibitors (Anticoagulants) center_node->anticoagulants Key Intermediate antivirals Novel Antiviral Agents center_node->antivirals Building Block anticancer Anticancer Drug Leads center_node->anticancer Building Block

Caption: Role as a central building block in drug development.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed methodologies are critical. The following protocols are based on established procedures.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate from its corresponding carboxylic acid.[7]

Materials:

  • 4-Hydroxyquinoline-2-carboxylic acid (1 eq.)

  • Anhydrous methanol

  • Concentrated sulfuric acid (96%)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus

Procedure:

  • Suspend 4-Hydroxyquinoline-2-carboxylic acid (e.g., 500 mg, 2.65 mmol) in anhydrous methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid dropwise with stirring until the solid completely dissolves.

  • Heat the reaction mixture to reflux and maintain reflux for 24 hours. Monitor the reaction progress using LC-MS until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in a minimal amount of methanol (e.g., 1 mL) and dilute with deionized water (e.g., 10 mL).

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid until a white precipitate forms.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with diethyl ether to remove nonpolar impurities.

  • Dry the product under vacuum to yield the final white solid product.

Protocol 2: Characterization by ¹H NMR Spectroscopy

This protocol outlines the preparation of a sample for ¹H NMR analysis to verify the structure of the synthesized product.

Materials:

  • Synthesized Methyl 4-Hydroxyquinoline-2-carboxylate

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • Pipettes and vials

Procedure:

  • Dissolve approximately 5-10 mg of the dried product in about 0.6 mL of DMSO-d₆ in a small vial. Ensure the solid is fully dissolved.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Cap the NMR tube and carefully wipe the outside.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the resulting spectrum, comparing the chemical shifts, splitting patterns, and integration values to the expected structure. The expected peaks are approximately δ 11.32 (s, 1H, OH), 8.05 (d, 1H), 7.96 (d, 1H), 7.58 (t, 1H), 7.25 (t, 1H), 6.48 (s, 1H), and 3.52 (s, 3H, OCH₃).[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing dust.[14] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Some suppliers recommend refrigerated storage at 2-8°C.[4]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Inhalation: Move the person to fresh air.[15]

    • Ingestion: Rinse mouth and seek medical attention.[14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15]

Conclusion

Methyl 4-Hydroxyquinoline-2-carboxylate is a fundamentally important heterocyclic compound whose value is well-established in the field of drug discovery and development. Its accessible synthesis, well-defined physicochemical and spectroscopic properties, and versatile reactivity make it an indispensable building block for creating novel therapeutic agents. This guide has synthesized the core technical information necessary for its effective use in a research setting, providing both the foundational knowledge and the practical protocols required for scientific advancement. Continued exploration of this privileged scaffold will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

  • Chemsrc. (2025). Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3. Retrieved from Chemsrc.[1]

  • Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3. Retrieved from Vulcanchem.[6]

  • ChemicalBook. (2025). Methyl 4-Hydroxyquinoline-2-carboxylate | 5965-59-3. Retrieved from ChemicalBook.[7]

  • MySkinRecipes. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate. Retrieved from MySkinRecipes.[4]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Hydroxyquinoline. Retrieved from Fisher Scientific.[14]

  • Cayman Chemical. (2023). Safety Data Sheet. Retrieved from Cayman Chemical.[17]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 8-Hydroxyquinoline. Retrieved from Thermo Fisher Scientific.[18]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Retrieved from Fisher Scientific.[15]

  • Jakab, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(15), 4598. [Link][12]

  • Tsolaki, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(14), 5399. [Link][2]

  • ChemSRC. (2025). 3-Hydroxy-2-methylquinoline-4-carboxylic acid | CAS#:117-57-7. Retrieved from ChemSRC.[16]

  • ChemicalBook. (n.d.). Methyl 4-Hydroxyquinoline-2-carboxylate Property. Retrieved from ChemicalBook.[8]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from MDPI.[10]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from PubChem.[19]

  • National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from NIH.[11]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from Organic Syntheses.[20]

  • ChemicalBook. (n.d.). Methyl 4-Hydroxyquinoline-2-carboxylate CAS#: 5965-59-3. Retrieved from ChemicalBook.[5]

  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from ChemRxiv.[13]

  • PubChem. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid hydrate. Retrieved from PubChem.[21]

  • ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. Retrieved from ResearchGate.[22]

  • ResearchGate. (n.d.). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from ResearchGate.[23]

  • PubChemLite. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate (C11H9NO3). Retrieved from PubChemLite.[24]

  • ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum. Retrieved from ChemicalBook.[25]

  • Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from Anshul Specialty Molecules.[26]

  • SRIRAMCHEM. (n.d.). 2-hydroxyquinoline-4-carboxylic acid. Retrieved from SRIRAMCHEM.[9]

  • Sigma-Aldrich. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid 97%. Retrieved from Sigma-Aldrich.

  • SynHet. (n.d.). Methyl 8-hydroxyquinoline-4-carboxylate. Retrieved from SynHet.[3]

Sources

Exploratory

The Multifaceted Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry The quinoline ring system is a fundamental heterocyclic motif that has garnered significant attention in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a fundamental heterocyclic motif that has garnered significant attention in the field of medicinal chemistry due to its presence in numerous natural products and synthetically accessible derivatives with a broad spectrum of biological activities.[1][2][3] Among the various quinoline-based scaffolds, quinoline-4-carboxylic acid has emerged as a particularly "privileged" structure, serving as a versatile template for the design and development of novel therapeutic agents.[1][4] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5][6][7]

This technical guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carboxylic acid derivatives. We will delve into the molecular mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and present detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting Key Pathways in Malignancy

Quinoline-4-carboxylic acid derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[8][9] Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes that play a central role in cancer cell proliferation, survival, and epigenetic regulation.[1][8]

Mechanism of Action: Enzyme Inhibition and Cell Cycle Arrest

A significant body of research has focused on the ability of these derivatives to inhibit specific enzymes that are overexpressed or hyperactive in cancer cells.

  • Sirtuin Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a class III histone deacetylase.[10] SIRT3 is implicated in mitochondrial function and its inhibition can lead to cell cycle arrest and differentiation in cancer cells. For instance, compound P6 from a synthesized series demonstrated selective inhibitory activity against SIRT3 with an IC50 value of 7.2 µM, leading to a G0/G1 phase cell cycle arrest in leukemic cell lines.[10]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells. Quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of human DHODH.[8][11][12] This inhibition depletes the cellular pool of pyrimidines, thereby halting cell proliferation. The carboxylate group of the quinoline-4-carboxylic acid scaffold is crucial for this activity as it forms a salt bridge with Arginine 136 in the active site of DHODH.[12]

The potential anticancer mechanisms are multifaceted and can be visualized as a network of interactions leading to the suppression of tumor growth.

anticancer_mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Q4CA Quinoline-4-Carboxylic Acid Derivatives SIRT3 SIRT3 Inhibition Q4CA->SIRT3 DHODH DHODH Inhibition Q4CA->DHODH Other Other Kinases/ Enzymes Q4CA->Other CellCycle Cell Cycle Arrest (G0/G1) SIRT3->CellCycle Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Apoptosis Apoptosis Other->Apoptosis Pyrimidine->CellCycle CellCycle->Apoptosis

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in the case of SIRT3 inhibitors, the presence of an acrylamide group at the 4-position of the 2-phenyl ring was found to be crucial for activity.[10] For DHODH inhibitors, modifications to the 2-phenyl ring and the quinoline core have been extensively explored to optimize potency and pharmacokinetic properties.[12]

Data Summary: Anticancer Activity of Selected Derivatives
Compound IDTargetCancer Cell LineIC50 (µM)Reference
P6 SIRT3MLLr leukemic cells7.2[10]
Compound 41 DHODH-0.00971[1][12]
Compound 43 DHODH-0.0262[1][12]
3j Alkaline PhosphataseMCF-7 (Breast)82.9% growth reduction[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells and, consequently, the cytotoxicity of potential anticancer compounds.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant bacteria has created an urgent need for the development of new antimicrobial agents. Quinoline-4-carboxylic acid derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[4][6][13]

Mechanism of Action

While the exact mechanisms of action for many novel quinoline-4-carboxylic acid derivatives are still under investigation, it is speculated that their antimicrobial effects may arise from their ability to chelate divalent metal ions, which are essential for the function of various bacterial enzymes.[14][15] Some derivatives have also been shown to increase the permeability of the microbial cell membrane.[5][13]

Structure-Activity Relationship (SAR)

Studies have shown that substitutions at the 2-position of the quinoline ring significantly influence the antimicrobial activity. For example, the introduction of different phenyl groups at this position can modulate the potency and spectrum of activity against various bacterial strains.[4] Furthermore, quinoline-4-carboxylic acids generally exhibit higher antimicrobial effects compared to their corresponding carboxamide derivatives.[5][13]

Data Summary: Antimicrobial Activity of Selected Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 S. aureus64[4]
5a7 E. coli128[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is determined.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain in a suitable broth medium overnight to obtain a log-phase culture. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline-4-carboxylic acid derivatives have demonstrated potent anti-inflammatory properties.[14][15][16]

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key pro-inflammatory pathways. Some derivatives have been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[14] It is also suggested that they may inhibit the NF-κB signaling pathway.[15] For some derivatives, the anti-inflammatory effects are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not inhibit cyclooxygenase (COX) enzymes.[17]

anti_inflammatory_workflow cluster_stimulation Cell Stimulation cluster_treatment Treatment cluster_analysis Analysis Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Q4CA Quinoline-4-Carboxylic Acid Derivative LPS->Q4CA Co-treatment NO Nitric Oxide (NO) Measurement (Griess Assay) Q4CA->NO PGE2 PGE2 Measurement (ELISA) Q4CA->PGE2

Sources

Foundational

The 4-Hydroxyquinoline-2-Carboxylate Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, identifying molecular scaffolds that...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The concept of "privileged structures" is a cornerstone of modern medicinal chemistry, identifying molecular scaffolds that are capable of binding to multiple, distinct biological targets with high affinity. The quinoline ring system is a quintessential example of such a scaffold, found in numerous approved drugs and clinical candidates.[1][2][3] This guide focuses on a specific, highly functionalized quinoline derivative: Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC) . We will dissect the chemical properties, synthetic strategies, and key structure-activity relationships (SAR) that establish this core as a privileged scaffold. Through detailed case studies in antiviral (HIV-1 integrase) and anticancer applications, this whitepaper provides a technical overview and practical protocols for scientists engaged in drug discovery, illustrating why the MHQC core continues to be a fertile ground for the development of novel therapeutics.

The Privileged Structure Paradigm: An Introduction

Defining the "Privileged Scaffold"

First introduced by Evans et al., the term "privileged structure" refers to a molecular framework that can serve as a high-affinity ligand for a variety of different biological targets.[1][3] These scaffolds are not merely inert skeletons; they possess intrinsic drug-like properties, including:

  • Synthetic Accessibility: They can be synthesized and derivatized through robust and well-understood chemical pathways.[1][3]

  • Optimal Geometry: They present functional groups in three-dimensional space in a way that facilitates interactions with multiple protein families.

  • Favorable Pharmacokinetics: They often exhibit good metabolic stability and oral bioavailability.

  • Biological Versatility: Their derivatives have demonstrated a wide spectrum of pharmacological activities.[4]

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prime example of a privileged structure, with derivatives showing anticancer, antiviral, antimalarial, anti-inflammatory, and neuroprotective properties.[1][2][4]

The Unique Attributes of the Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC) Core

Within the broader quinoline family, the MHQC scaffold stands out due to a specific arrangement of functional groups that imparts unique and highly valuable properties for drug design. The key features are:

  • The 4-Hydroxy Group: This phenolic hydroxyl group is a critical hydrogen bond donor and can act as a key metal-chelating element.

  • The 2-Carboxylate Group: This ester provides a second point for hydrogen bonding or metal chelation. Crucially, it can function as a prodrug moiety . Esters can mask the polar carboxylic acid, improving cell membrane permeability. Once inside the cell, endogenous esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, unmasking the active pharmacophore.[5]

  • The Tautomeric Nature: The 4-hydroxyquinoline core exists in equilibrium with its 4-quinolone tautomer, which influences its electronic properties and interaction modes.

This specific constellation of features creates a planar, rigid system with a built-in metal-chelating motif and a tunable prodrug handle, making it an exceptionally powerful starting point for inhibitor design.

Synthesis and Chemical Landscape

The construction of the MHQC core is synthetically tractable, with the Conrad-Limpach reaction and its variations being a primary method.[6] This approach involves the condensation of an aniline with a β-ketoester followed by a high-temperature cyclization. A more recent and convenient two-step method starts from commercially available 2-aminobenzoic acids.

General Synthetic Workflow

A robust method for synthesizing the core scaffold involves the conversion of a substituted anthranilic acid into an isatoic anhydride, which then undergoes cyclocondensation with an enolate. This avoids the high temperatures of the traditional Conrad-Limpach synthesis.

G cluster_0 Step 1: Isatoic Anhydride Formation cluster_1 Step 2: Cyclocondensation A Substituted 2-Aminobenzoic Acid B Isatoic Anhydride A->B  Triphosgene, THF   E Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC Core) B->E  DMA, Heat   C Dimethyl Malonate + Base (e.g., NaOH) D Enolate Intermediate C->D  Deprotonation   D->E  Nucleophilic Acyl Substitution & Intramolecular Cyclization  

Caption: General two-step synthesis of the MHQC scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Precursor

The following protocol details the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, a close analogue and common precursor to active derivatives. This method, adapted from published procedures, illustrates the conversion of the ester to a carbohydrazide, a key intermediate for building diverse compound libraries.[7][8]

Step 1: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (Compound 10)

  • Isatoic Anhydride Formation: To a solution of the appropriate 2-aminobenzoic acid in tetrahydrofuran (THF), add solid triphosgene portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The resulting isatoic anhydride is isolated by filtration.

  • Enolate Formation: In a separate flask, dissolve ethyl acetoacetate in N,N-dimethylacetamide (DMA) and add a base such as sodium hydroxide.

  • Cyclocondensation: Add the prepared isatoic anhydride to the enolate solution. Heat the mixture (e.g., to 60-80 °C) for several hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and acidify to precipitate the product. The crude solid is collected by filtration, washed with water, and can be purified by recrystallization from ethanol to yield the target quinoline ester (10).

Step 2: Synthesis of 4-Hydroxy-2-methylquinoline-3-carbohydrazide (Compound 11)

  • Suspend the ethyl ester (Compound 10) in ethanol.

  • Add an excess of hydrazine hydrate (NH₂NH₂·H₂O).

  • Reflux the mixture for 12-24 hours, during which the product typically precipitates from the solution.

  • Cool the reaction mixture, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide (11).[8]

This carbohydrazide intermediate is a versatile handle for creating a library of derivatives through condensation with various aldehydes and ketones.

Case Study 1: MHQC as a Scaffold for HIV-1 Integrase Inhibitors

The HIV-1 integrase (IN) enzyme is a validated and critical target for antiretroviral therapy. It catalyzes the insertion of the viral DNA into the host genome in a two-step process: 3'-processing and strand transfer. Both steps are dependent on a pair of Mg²⁺ ions coordinated by a conserved DDE motif (Asp64, Asp116, Glu152) in the enzyme's active site.[9][10]

Mechanism of Action: Divalent Metal Ion Chelation

The 4-hydroxyquinoline-2-carboxylic acid scaffold is a bioisostere of the diketo acid (DKA) pharmacophore found in many potent integrase inhibitors.[2][3] After in vivo hydrolysis of the methyl ester, the resulting 4-hydroxyl group and the 2-carboxylate oxygen atoms are perfectly positioned to chelate the two Mg²⁺ ions in the IN active site. This interaction effectively sequesters the metal cofactors, preventing them from catalyzing the strand transfer reaction and thus blocking viral integration.[1][2][3]

G cluster_Inhibitor Inhibitor (Hydrolyzed MHQC) D64 Asp64 Mg1 Mg²⁺ D64->Mg1 Mg2 Mg²⁺ D64->Mg2 D116 Asp116 D116->Mg1 E152 Glu152 E152->Mg2 Inhibitor 4-OH Quinoline 2-COO⁻ Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Caption: Chelation of Mg²⁺ ions in the HIV-1 IN active site.

Structure-Activity Relationship (SAR) Insights

The versatility of the MHQC scaffold allows for systematic modification to optimize potency and pharmacokinetic profiles. Studies on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which are synthesized from the MHQC core, provide valuable SAR data.

Compound IDR-Group (on Arylidene)IN IC₅₀ (µM)Anti-HIV EC₅₀ (µM)CC₅₀ (µM)
12a Phenyl> 100> 100> 250
12b 4-Methylphenyl> 100> 100> 250
12c 2-Methylphenyl> 100> 100> 250
12d 4-Chlorophenyl> 10089.4> 250
12e 2-Chlorophenyl> 100> 100> 250
12f 4-Fluorophenyl> 10075.2> 250
Data adapted from a study on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. While these specific compounds showed low activity, they validate the scaffold as a non-toxic template for further optimization.[8]

Key SAR Observations:

  • Core Scaffold is Non-Toxic: The high CC₅₀ values (>250 µM) across all tested derivatives demonstrate that the core quinoline scaffold is well-tolerated by cells, a critical feature for a privileged structure.[8]

  • Substituent Sensitivity: Even simple substitutions on the peripheral aryl ring (e.g., chloro, fluoro) modulate the whole-cell antiviral activity (EC₅₀), indicating that this position is a key vector for optimization.[8]

  • Ester to Hydrazide Conversion: The conversion of the 2-carboxylate ester to a carbohydrazide provides a platform for introducing significant structural diversity, allowing for the exploration of different pockets within the enzyme's active site.

Case Study 2: MHQC in Anticancer Drug Discovery

The quinoline core is prevalent in anticancer agents, notably as a scaffold for kinase inhibitors and topoisomerase inhibitors.[1][3] The 4-hydroxyquinoline substructure has been explored for its ability to inhibit proliferation in various cancer cell lines.

In Vitro Anticancer Activity

Derivatives based on the 4-hydroxyquinoline scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The data below showcases the activity of closely related analogues.

Compound IDHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
3a 1.343.122.544.61
3c 1.122.872.013.45
3g 0.89 1.03 1.21 2.88
3h 1.012.551.983.12
IC₅₀ values for a series of modified 4-hydroxyquinolone analogues, demonstrating broad-spectrum anticancer activity. Compound 3g emerged as the most potent derivative.

Key Insights:

  • Broad-Spectrum Efficacy: The scaffold shows promise against multiple cancer types, including colon, lung, prostate, and breast cancer cell lines.

  • Potency in the Micromolar Range: The most active compounds, such as 3g , exhibit IC₅₀ values in the low-micromolar to sub-micromolar range, making them viable leads for further optimization.

  • Target Diversity: Quinoline-based compounds are known to inhibit various cancer-related targets, including tyrosine kinases, proteasomes, and DNA repair mechanisms, highlighting the scaffold's privileged nature.[2]

Future Outlook and Conclusion

The Methyl 4-Hydroxyquinoline-2-carboxylate scaffold exemplifies the power of the privileged structure approach in drug discovery. Its synthetic tractability, combined with a unique set of functional groups, provides a robust platform for developing inhibitors against diverse and critical therapeutic targets.

Future Directions:

  • Kinase Inhibitor Design: The planar nature of the quinoline ring is ideal for targeting the ATP-binding pocket of kinases. Future work could focus on elaborating the scaffold to achieve selectivity for specific cancer-relevant kinases.

  • Targeted Protein Degradation: The scaffold could be used as a warhead for developing Proteolysis Targeting Chimeras (PROTACs), linking it to an E3 ligase ligand to induce the degradation of target proteins like HIV-1 integrase.

  • Neurological Applications: The parent acid of the MHQC core, kynurenic acid, is an endogenous neuroprotective agent.[6] Further exploration of MHQC derivatives for treating neurodegenerative diseases is a promising avenue.

References

  • Zaczyńska, E., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Available from: [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available from: [Link]

  • Zaczyńska, E., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. Available from: [Link]

  • Blanco, J. L., et al. (2021). Evidence for Disruption of Mg2+ Pair as a Resistance Mechanism Against HIV-1 Integrase Strand Transfer Inhibitors. Frontiers in Microbiology. Available from: [Link]

  • Valente, S., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529-2536. Available from: [Link]

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes. Proceedings of the National Academy of Sciences, 99(10), 6661-6666. Available from: [Link]

  • Molnár, J., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6569. Available from: [Link]

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 30, 70. Available from: [Link]

  • Zarghi, A., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Pharmaceutical and Biomedical Research, 8(3), 229-242. Available from: [Link]

  • Wang, Z., et al. (2009). Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study. International Journal of Molecular Sciences, 10(6), 2639-2656. Available from: [Link]

  • Valente, S., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. PubMed. Available from: [Link]

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes. PubMed. Available from: [Link]

  • Zaki, R. M., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(18), 12797-12812. Available from: [Link]

  • Zhang, Y., et al. (2010). QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3970-3980. Available from: [Link]

  • Ruiu, S., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067. Available from: [Link]

  • Cheng, Z., et al. (2021). Regression QSAR Models for Predicting HIV-1 Integrase Inhibitors. bioRxiv. Available from: [Link]

  • Cheng, Z., et al. (2010). QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors. PubMed. Available from: [Link]

  • Sugiyama, M., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. Available from: [Link]

  • Grygier, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4492. Available from: [Link]

  • Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available from: [Link]

  • Cho, S., & Yoon, Y. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1-5. Available from: [Link]

  • Grygier, A., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available from: [Link]

  • Sweidan, K., & Sabbah, D. A. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(15), 5851. Available from: [Link]

Sources

Exploratory

Tautomerism in 4-hydroxyquinoline compounds

An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinoline Compounds Abstract The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, integral to a multitude of therapeutic agents.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 4-Hydroxyquinoline Compounds

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, integral to a multitude of therapeutic agents.[1] Its biological efficacy is profoundly influenced by a subtle yet critical chemical phenomenon: keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 1H-quinolin-4-one (keto) forms. We will dissect the structural and environmental factors governing this equilibrium, detail the experimental and computational methodologies for its characterization, and discuss the critical implications for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of this versatile compound class.

The Fundamental Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone

Tautomerism describes the dynamic equilibrium between two or more interconverting structural isomers, which in this case involves the migration of a proton.[2][3] For the 4-hydroxyquinoline core, this manifests as a keto-enol equilibrium, a pivotal concept that dictates the molecule's physicochemical properties and its interactions with biological targets.[4]

  • The Enol Form (4-Hydroxyquinoline): Characterized by a hydroxyl (-OH) group at the C4 position, this tautomer possesses a fully aromatic quinoline ring system.

  • The Keto Form (1H-quinolin-4-one): Characterized by a carbonyl (C=O) group at C4 and a proton on the ring nitrogen (N1), this tautomer features a pyridinone ring fused to a benzene ring.

Extensive studies have demonstrated that the equilibrium heavily favors the keto form (4-quinolone) in both the solid state and in polar solutions.[5] This preference is a critical consideration in drug design, as the keto tautomer's hydrogen bonding capabilities (N-H donor, C=O acceptor) differ significantly from the enol's (O-H donor, N acceptor).

G cluster_0 Tautomeric Equilibrium cluster_1 Influencing Factors Enol 4-Hydroxyquinoline (Enol Form) - Fully Aromatic - OH Donor, N Acceptor Keto 1H-Quinolin-4-one (Keto Form) - Pyridinone Ring - NH Donor, C=O Acceptor Solvent Solvent Polarity Solvent->Keto Polar solvents stabilize pH pH / Ionization pH->Keto Substituents Substituent Effects (R-groups) Substituents->Enol Can shift equilibrium H-Bond Intramolecular H-Bonding H-Bond->Enol Can stabilize

Caption: The dynamic equilibrium between enol and keto tautomers of 4-hydroxyquinoline and key influencing factors.

Causality of Equilibrium Position: Key Influencing Factors

The predominance of one tautomer is not absolute; the equilibrium is a delicate balance dictated by several interconnected factors. Understanding these allows for the rational design of derivatives with specific tautomeric preferences.

  • Solvent Effects: The polarity of the solvent plays a paramount role. Polar solvents, particularly protic ones like water and DMSO, preferentially stabilize the more polar keto tautomer through hydrogen bonding and dipole-dipole interactions.[3][5][6] In contrast, non-polar solvents or the gas phase can favor the enol form, which benefits from the stability of its fully aromatic system.[6]

  • Substituent Effects: The electronic nature of substituents on the quinoline ring can modulate the equilibrium. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, thereby shifting the balance.[6] Furthermore, substituents at the 3-position capable of forming a six-membered intramolecular hydrogen bond with the 4-hydroxy group can significantly stabilize the enol form.[7]

  • pH and Ionization: The pKa values of the two tautomers are different.[8] Changes in pH alter the ionization state of the molecule, which can lock it into a specific form or shift the equilibrium dramatically. This is a critical factor in physiological environments and for understanding drug absorption and distribution.

  • Aromaticity and Stability: Theoretical calculations of aromaticity indices reveal that in the enol (hydroxyquinoline) form, both rings are aromatic.[9] In the keto (oxoquinoline) tautomers, the nitrogen-containing ring is substantially less aromatic.[9] This inherent aromatic stabilization contributes to the existence of the enol form, even if it is the minor tautomer in many environments.

Implications for Drug Discovery and Biological Activity

The tautomeric state of a 4-hydroxyquinoline derivative is not a mere chemical curiosity; it is fundamental to its biological function. The choice of tautomer dictates the molecule's shape, hydrogen bonding pattern, and electronic distribution, which in turn governs its ability to bind to target receptors.

For instance, in the development of antimalarial agents targeting the Plasmodium falciparum bc1 protein complex, docking studies revealed a crucial role for the 4-oxo and N-H groups in drug-target interactions.[9][10] This implies that the keto tautomer is the bioactive form, and preserving this structure is essential for retaining antimalarial activity.[9] The 4-hydroxyquinoline scaffold is also a cornerstone for developing antimicrobial, anticancer, and anti-inflammatory agents, with the specific tautomeric form often being key to the observed pharmacological profile.[11][12][13]

A failure to account for tautomerism can lead to flawed Structure-Activity Relationship (SAR) models and misinterpretation of binding data.[8] Therefore, a thorough characterization of the tautomeric preference of any new derivative is an indispensable step in the drug development pipeline.

Methodologies for Tautomer Characterization: A Validated Approach

A robust and trustworthy characterization of tautomerism relies on a combination of computational prediction and experimental validation. No single technique provides a complete picture; instead, the convergence of data from multiple methods establishes a self-validating system.

Computational Prediction: Density Functional Theory (DFT)

Causality: Before synthesis and experimental analysis, DFT calculations provide an invaluable theoretical framework. They allow for the prediction of the relative stabilities of tautomers in different environments (gas phase, various solvents), guiding synthetic efforts and aiding in the interpretation of experimental data.

Protocol: Predicting Tautomer Stability

  • Structure Generation: Build 3D structures of both the enol and keto tautomers using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for each tautomer. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[6][14]

  • Frequency Calculation: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies).

  • Solvent Modeling: To simulate solution-phase behavior, re-run optimizations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[6] Select solvents relevant to experimental work (e.g., water, DMSO, chloroform).

  • Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy corrections) of the tautomers in each environment. The lower energy structure is the predicted predominant tautomer. The energy difference (ΔE) quantifies the stability gap.[9]

Experimental Analysis: Spectroscopic and Structural Methods

Causality: Experimental methods provide real-world data to confirm or refute computational predictions. NMR spectroscopy is the gold standard for analyzing tautomeric equilibria in solution, while IR and X-ray crystallography provide definitive information about specific functional groups and solid-state structures, respectively.

Technique Key Observable for Keto Form (4-Quinolone) Key Observable for Enol Form (4-Hydroxyquinoline) Primary Insight
¹H NMR Broad singlet for N-H proton (downfield).Sharp singlet for O-H proton (variable, downfield).Quantitative ratio of tautomers in a given solvent.[5]
¹³C NMR C4 signal is downfield (~175-180 ppm), characteristic of a carbonyl carbon.[5]C4 signal is shielded (~150-160 ppm), characteristic of a carbon bearing a hydroxyl group.Unambiguous identification of the dominant tautomer in solution.
IR Spectroscopy Strong C=O stretching vibration (~1620-1680 cm⁻¹). Absence of broad O-H stretch.[7]Broad O-H stretching vibration (~3200-3600 cm⁻¹). Absence of strong C=O stretch.[9]Confirms the presence of key functional groups.
X-ray Crystallography Bond lengths confirm C=O double bond and C-N single bonds in the pyridinone ring.Bond lengths confirm C-O single bond and aromatic C-C/C-N bonds.Definitive structure in the solid state.[5][7]

Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxyquinoline compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃). Prepare samples in different solvents to assess solvent effects.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[15]

  • Spectral Analysis:

    • In the ¹H spectrum, identify the characteristic signals for the N-H proton of the keto form and the O-H proton of the enol form.

    • In the ¹³C spectrum, locate the signal for the C4 carbon. A chemical shift >170 ppm is indicative of the keto form.[5]

  • Quantification: Integrate the distinct proton signals corresponding to each tautomer in the ¹H spectrum. The ratio of the integrals provides the equilibrium constant (KT = [enol]/[keto]) in that specific solvent at that temperature.

G cluster_workflow Characterization Workflow start New 4-HQ Derivative dft DFT Calculation (Gas & Solvent Phase) Predict Stability start->dft synthesis Synthesize Compound start->synthesis dft->synthesis Guides interpretation analysis Correlate & Conclude Validated Tautomeric Profile dft->analysis Validate prediction nmr NMR Spectroscopy (¹H, ¹³C in various solvents) Determine solution equilibrium synthesis->nmr ir IR Spectroscopy Confirm functional groups synthesis->ir xray X-ray Crystallography (if single crystals form) Determine solid-state structure synthesis->xray nmr->analysis ir->analysis xray->analysis

Caption: A validated workflow combining computational and experimental methods to characterize 4-hydroxyquinoline tautomerism.

Conclusion

The tautomeric equilibrium of 4-hydroxyquinoline compounds is a central tenet of their chemistry and pharmacology. While the 4-quinolone (keto) form is often predominant, the position of this dynamic equilibrium is highly sensitive to the molecular and environmental context. For professionals in drug development, a proactive and multi-faceted approach to characterizing this phenomenon is not optional—it is essential for building accurate SAR models, understanding biological activity, and ultimately designing more effective and targeted therapeutics. The integration of predictive computational chemistry with definitive spectroscopic and structural analysis provides the most reliable path to mastering the behavior of this exceptionally valuable class of compounds.

References

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Download Scientific Diagram].
  • ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.J Org Chem., 80(24), 12244-57. Retrieved from [Link]

  • ResearchGate. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.Chem Sci Trans., 2(4), 1370-1378.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.Organic Chemistry Frontiers. Retrieved from [Link]

  • ACS Publications. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • Mendeley Data. (2025). Tautomerism Modulation in 4-Hydroxyquinoline through Incorporation of Nitro-group. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Frederick National Lab for Cancer Research. (n.d.). Tautomerism : methods and theories. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • ResearchGate. (n.d.). Tautomerism: Methods and Theories | Request PDF.
  • ResearchGate. (2005). (PDF) 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides.
  • ResearchGate. (2012). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
  • StudySmarter. (2023). Tautomerism: Shift & Acid Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones | Request PDF.
  • ResearchGate. (n.d.). Structure and vibrational assignment of tautomerism of 4-hydroxyquinazoline in gaseous and aqueous phases | Request PDF.
  • Wiley-VCH. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Retrieved from [Link]

  • Beilstein Publishing. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]

  • Fiveable. (n.d.). Tautomeric Equilibrium Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • National Institutes of Health. (2009). Let's not forget tautomers. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 4-hydroxyquinoline-2-carboxylate (CAS 5965-59-3)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-hydroxyquinoline-2-carboxylate, identified by the CAS number 5965-59-3, is a heterocyclic organic compound of significant int...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxyquinoline-2-carboxylate, identified by the CAS number 5965-59-3, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its quinoline core is a prevalent scaffold in numerous biologically active molecules, and the specific arrangement of its functional groups—a hydroxyl group at the 4-position and a methyl carboxylate at the 2-position—renders it a versatile building block for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.

Chemical Structure and Identification

The fundamental structure of Methyl 4-hydroxyquinoline-2-carboxylate consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. Key substituents on this core structure are a hydroxyl (-OH) group at the C4 position and a methyl ester (-COOCH3) group at the C2 position.

The molecular formula for this compound is C₁₁H₉NO₃, and it has a molecular weight of approximately 203.19 g/mol .[1][3][4]

Structural Diagram (DOT Language):

Caption: Chemical structure of Methyl 4-hydroxyquinoline-2-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-hydroxyquinoline-2-carboxylate is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1][3][4]
Molecular Weight 203.19 g/mol [1][3][4]
Appearance Light brown to yellow solid[5]
Melting Point 224 °C[5]
Boiling Point 331.1 ± 42.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Topological Polar Surface Area (TPSA) 59.42 Ų[1]
LogP 1.727[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 1[1]

Synthesis

Methyl 4-hydroxyquinoline-2-carboxylate can be synthesized from 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid). A common laboratory-scale synthesis involves the esterification of kynurenic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[6]

Experimental Protocol: Esterification of Kynurenic Acid

  • Suspend 4-Hydroxyquinoline-2-carboxylic acid in anhydrous methanol.

  • Slowly add concentrated sulfuric acid dropwise to the suspension.

  • The reaction mixture is typically heated under reflux to drive the esterification to completion.

  • Upon completion, the reaction mixture is cooled, and the product can be isolated through filtration or extraction, followed by purification steps such as recrystallization.

Reaction Workflow Diagram (DOT Language):

Synthesis_Workflow start Start: 4-Hydroxyquinoline-2-carboxylic acid step1 Suspend in anhydrous methanol start->step1 step2 Slowly add concentrated H₂SO₄ step1->step2 step3 Heat under reflux step2->step3 step4 Cool reaction mixture step3->step4 step5 Isolate product (filtration/extraction) step4->step5 step6 Purify product (recrystallization) step5->step6 end_product End: Methyl 4-hydroxyquinoline-2-carboxylate step6->end_product

Caption: A generalized workflow for the synthesis of Methyl 4-hydroxyquinoline-2-carboxylate.

Applications in Research and Development

The primary utility of Methyl 4-hydroxyquinoline-2-carboxylate lies in its role as a chemical intermediate. Its functional groups allow for a variety of chemical modifications, making it a valuable starting material in medicinal chemistry for structure-activity relationship (SAR) studies.[2]

Key Application Areas:

  • Synthesis of Quinolone Antibiotics: This compound serves as a crucial intermediate in the synthesis of quinolone antibiotics.[2] Specifically, it is instrumental in constructing the core quinoline scaffold that is essential for the broad-spectrum antibacterial activity of fluoroquinolone drugs.[2]

  • Development of Novel Bioactive Molecules: Researchers utilize Methyl 4-hydroxyquinoline-2-carboxylate in the development of new bioactive compounds with potential antiviral and anticancer properties.[2]

  • Inhibitors of Blood Coagulation Factor XIa: It has been used in the preparation of macro-heterocyclic compounds that act as inhibitors of blood coagulation factor XIa, indicating its potential in the development of antithrombotic agents.[6]

Safety and Handling

Methyl 4-hydroxyquinoline-2-carboxylate is classified with the GHS07 pictogram, indicating that it can be harmful.[1] The signal word for this compound is "Warning".[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] The compound should be stored at room temperature in a dry, sealed container.[1][5][8]

Conclusion

Methyl 4-hydroxyquinoline-2-carboxylate (CAS 5965-59-3) is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antibiotics and other bioactive molecules. Its well-defined structure and reactivity make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and manufacturing.

References

  • Chemsrc. (2025). Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3. Retrieved from [Link]

  • Appchem. (n.d.). 2-Quinolinecarboxylic acid, 4-hydroxy-, methyl ester | 5965-59-3 | C11H9NO3. Retrieved from [Link]

  • AngeneChemical. (n.d.). 2-Quinolinecarboxylic acid, 4-hydroxy-, methyl ester|5965-59-3. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • Synthonix. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate - [M55389]. Retrieved from [Link]

Sources

Exploratory

The Fortuitous Discovery and Enduring Legacy of 4-Hydroxyquinoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract The 4-hydroxyquinoline scaffold stands as a testament to the blend of serendipity and rational design in drug discovery. Initially identified as an impurity, this privileged heterocyclic core has given rise to a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline scaffold stands as a testament to the blend of serendipity and rational design in drug discovery. Initially identified as an impurity, this privileged heterocyclic core has given rise to a vast and versatile class of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of 4-hydroxyquinoline derivatives. We will delve into the foundational synthetic methodologies, elucidate the structure-activity relationships that govern their diverse biological effects, and examine their mechanisms of action across antibacterial, anticancer, and antiviral domains. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed narrative grounded in scientific literature, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this remarkable class of compounds.

A Serendipitous Beginning: The Birth of a Therapeutic Scaffold

The story of 4-hydroxyquinoline derivatives as therapeutic agents does not begin with a targeted research program, but rather with a fortunate accident in the mid-20th century. During the large-scale synthesis of the antimalarial drug chloroquine, a 4-aminoquinoline, chemists at the Sterling-Winthrop Research Institute in the late 1950s isolated an unexpected byproduct.[1] This impurity, identified as a 3-carboxy-4-hydroxyquinoline derivative, exhibited modest but notable antibacterial activity.[1][2] This serendipitous discovery marked a pivotal moment, shifting the perception of the 4-hydroxyquinoline core from a mere synthetic intermediate to a promising pharmacophore.

This initial observation sparked a wave of research that ultimately led to the development of nalidixic acid, the first synthetic quinolone antibiotic, in 1962.[1] While nalidixic acid itself had a limited spectrum of activity, it laid the crucial groundwork for the subsequent explosion in the development of the highly successful fluoroquinolone class of antibiotics.[2] This historical trajectory underscores the profound impact that unexpected findings can have in the field of medicinal chemistry.

Prior to this, the fundamental quinoline structure was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling quinine, an alkaloid from the bark of the Cinchona tree, with potassium hydroxide.

Foundational Synthesis: Crafting the 4-Hydroxyquinoline Core

The therapeutic potential of 4-hydroxyquinoline derivatives is intrinsically linked to the synthetic methodologies that allow for their creation and diversification. Two classical and enduring named reactions form the bedrock of 4-hydroxyquinoline synthesis: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a versatile and widely employed method for the preparation of 4-hydroxyquinoline-3-carboxylates.[3][4] The reaction proceeds through a two-step sequence: a condensation reaction followed by a thermal cyclization.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

  • Step 1: Condensation. Aniline (1.0 equivalent) is reacted with diethyl ethoxymethylenemalonate (EMME) (1.0-1.2 equivalents). The mixture is heated at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The ethanol byproduct is removed under reduced pressure. The resulting intermediate, diethyl 2-((phenylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization.

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is dissolved in a high-boiling point solvent, such as diphenyl ether. The solution is heated to reflux (approximately 250-260°C) for 30-60 minutes. Upon cooling, the product, ethyl 4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

  • Step 3: Saponification (Optional). The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 2 hours.[5]

  • Step 4: Decarboxylation (Optional). The carboxylic acid can be decarboxylated by heating it above its melting point to yield the parent 4-hydroxyquinoline.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow Aniline Aniline Condensation Condensation (100-130°C) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Diethyl 2-((phenylamino)methylene)malonate Condensation->Intermediate Cyclization Thermal Cyclization (Diphenyl Ether, ~250°C) Intermediate->Cyclization Product Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product Saponification Saponification (NaOH, Reflux) Product->Saponification Acid 4-Hydroxyquinoline-3-carboxylic acid Saponification->Acid Decarboxylation Decarboxylation (Heat) Acid->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: Generalized workflow for the Gould-Jacobs synthesis.

The Conrad-Limpach Synthesis

Discovered in 1887, the Conrad-Limpach synthesis provides an alternative and powerful route to 4-hydroxyquinolines, particularly those substituted at the 2-position.[6][7] This reaction involves the condensation of an aniline with a β-ketoester.

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

  • Step 1: Formation of Ethyl β-anilinocrotonate. Aniline is reacted with ethyl acetoacetate. This step is typically carried out at a lower temperature to favor the formation of the enamine intermediate.

  • Step 2: Cyclization. The ethyl β-anilinocrotonate is added to a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl and diphenyl ether), and heated to reflux (approximately 250-260°C) for 10-15 minutes.[1] The ethanol formed during the reaction is distilled off. Upon cooling, the product, 2-methyl-4-hydroxyquinoline, crystallizes from the solution and can be collected by filtration.[1]

  • Purification. The crude product can be purified by recrystallization from boiling water, often with the use of decolorizing carbon to remove impurities.[1]

Diagram: Conrad-Limpach Synthesis Workflow

Conrad_Limpach_Workflow Aniline Aniline Condensation Condensation Aniline->Condensation Ketoester Ethyl Acetoacetate Ketoester->Condensation Intermediate Ethyl β-anilinocrotonate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, ~250°C) Intermediate->Cyclization Product 2-Methyl-4-hydroxyquinoline Cyclization->Product

Caption: Generalized workflow for the Conrad-Limpach synthesis.

Unraveling Biological Activity: From Antibacterials to Anticancer and Antiviral Agents

The versatility of the 4-hydroxyquinoline scaffold is evident in its broad spectrum of biological activities. Through systematic chemical modifications, researchers have been able to fine-tune the properties of these derivatives to target a range of pathogens and disease pathways.

Antibacterial Activity: The Fluoroquinolone Legacy

The initial discovery of the antibacterial properties of a 4-hydroxyquinoline derivative paved the way for the development of the quinolone and subsequent fluoroquinolone antibiotics. The key structural features for antibacterial activity were found to be the carboxylic acid at the 3-position and various substituents on the quinoline ring system. The introduction of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically enhanced the potency and spectrum of activity, leading to blockbuster drugs like ciprofloxacin and levofloxacin.

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes, leading to double-stranded DNA breaks and ultimately cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 4-Hydroxyquinoline Derivatives against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
Compound 25Aspergillus fumigatus0.98
Compound 26Aspergillus fumigatus0.98
Compound 25Candida albicans0.49
Compound 26Candida albicans0.98
Compound 25Streptococcus pneumoniae0.49
Compound 26Streptococcus pneumoniae0.49
Compound 25Staphylococcus aureus1.95
Compound 26Staphylococcus aureus0.98
Compound 25Escherichia coli0.49
Compound 26Escherichia coli0.49
Compound 25Mycobacterium tuberculosis0.78
Compound 26Mycobacterium tuberculosis0.39
Data sourced from a study on quinoline derivatives as potent antimicrobial agents.[8]
Anticancer Activity: Targeting Key Signaling Pathways

In recent years, 4-hydroxyquinoline derivatives have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Many 4-hydroxyquinoline derivatives have been shown to inhibit the activity of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play a crucial role in cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the kinase domain, these derivatives block the downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, thereby inhibiting tumor growth and progression.[9][10]

Diagram: General Mechanism of RTK Inhibition by 4-Hydroxyquinoline Derivatives

RTK_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) PI3K PI3K/AKT Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK Angiogenesis Angiogenesis RTK->Angiogenesis HQ_Derivative 4-Hydroxyquinoline Derivative HQ_Derivative->RTK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Inhibition Inhibition

Caption: Inhibition of RTK signaling by 4-hydroxyquinoline derivatives.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Representative 4-Hydroxyquinoline Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
IN17HCT-15 (Colon)33.45 ± 1.79
IN17HCC1937 (Breast)34.29 ± 2.68
Olaparib (Control)HCT-15 (Colon)45.53 ± 3.13
Olaparib (Control)HCC1937 (Breast)37.07 ± 1.89
Compound 2iA549 (Lung)0.21 ± 0.02
Compound 3iA549 (Lung)0.18 ± 0.01
Data sourced from studies on 4-hydroxyquinazoline and quinazolin-4(3H)-one derivatives.[9][11]
Antiviral Activity: A Broad-Spectrum Potential

The antiviral potential of 4-hydroxyquinoline derivatives is an expanding area of research. These compounds have demonstrated activity against a range of viruses, including coronaviruses, dengue virus, and herpes simplex virus.[12][13][14]

Mechanism of Action: The antiviral mechanisms of 4-hydroxyquinoline derivatives are diverse and can be virus-specific. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase.[13] Others may interfere with viral entry into host cells or modulate the host's immune response. For instance, some hydroxyquinoline-pyrazole derivatives have been shown to inhibit viral adsorption, have a virucidal effect, and inhibit viral replication.[12]

Future Directions and Conclusion

The journey of 4-hydroxyquinoline derivatives, from an accidental discovery to a cornerstone of medicinal chemistry, is a powerful illustration of the dynamic nature of drug development. The inherent versatility of this scaffold, coupled with the power of modern synthetic chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic areas and the use of computational methods to guide rational drug design will undoubtedly unlock the full potential of this remarkable class of compounds. The legacy of the 4-hydroxyquinoline core is a testament to the enduring power of chemical synthesis to address pressing medical needs.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules, 29(6), 1407. [Link]

  • Gould–Jacobs reaction. (2023). In Wikipedia. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1955). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 35, 78. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8035-8061. [Link]

  • Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press.
  • Al-Qaisi, A. Q., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Scientific Reports, 14(1), 1-13. [Link]

  • Conrad–Limpach synthesis. (2023). In Wikipedia. [Link]

  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Synthesis, characterization, and in vitro anticancer evaluation of novel 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives. Molecules, 25(11), 2533. [Link]

  • Li, K., et al. (2020). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 21(14), 1463-1473.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Abdel-Maksoud, M. S., et al. (2018). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Molecules, 23(3), 646. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Szychowski, K. A., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5036. [Link]

  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International journal of molecular sciences, 23(17), 9688. [Link]

  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. (2025). BenchChem.
  • Zandi, K., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 698. [Link]

  • IC50 values (µM) against a variety of human cancer cell lines (After 72...). (n.d.). ResearchGate. [Link]

  • Kostopoulou, I., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 190. [Link]

  • 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). BenchChem.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules, 29(6), 1407. [Link]

  • 4-Hydroxyquinoline. (n.d.). BioCrick. [Link]

  • Saadeh, H. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(4), 835. [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv. [Link]

  • Kumar, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 1-13. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. [Link]

  • Kostopoulou, I., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 190. [Link]

  • Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Deriv
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E27.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry, 10, 1052673. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry, 19(16), 4887-4896.
  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022). Future Microbiology, 17(5), 355-364. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of Methyl 4-Hydroxyquinoline-2-carboxylate: A Technical Guide to Target Identification and Validation

Abstract The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, anti-inflamm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] Methyl 4-Hydroxyquinoline-2-carboxylate, as a fundamental representation of this class, holds significant, yet largely untapped, therapeutic potential. This technical guide provides a comprehensive exploration of the prospective therapeutic targets of Methyl 4-Hydroxyquinoline-2-carboxylate, drawing upon the established bioactivities of its close structural analogs. We present a scientifically-grounded rationale for investigating its effects on key biological pathways implicated in a range of pathologies, and provide detailed, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising small molecule.

Introduction: The Quinoline Core and its Therapeutic Promise

The quinoline and quinolinone motifs are renowned for their wide spectrum of biological activities.[1] From the serendipitous discovery of their antibacterial effects during chloroquine synthesis, which paved the way for fluoroquinolone antibiotics, to their neuroprotective and cytotoxic applications, this structural class has consistently yielded compounds of significant medicinal value.[2] Methyl 4-Hydroxyquinoline-2-carboxylate represents a foundational building block within this family, possessing the key pharmacophoric elements that confer the diverse bioactivities observed in its more complex derivatives. While direct studies on this specific ester are limited, the wealth of data on analogous compounds provides a strong deductive basis for identifying and validating its potential therapeutic targets. This guide will focus on several high-potential targets: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases, Dihydroorotate Dehydrogenase (DHODH), DNA Gyrase/Topoisomerase IV, Phosphatidylinositol 3-kinase (PI3K), and the Hepatitis B Virus (HBV) replication machinery.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition: A Potential Avenue for Ischemia and Anemia Therapeutics

The Hypoxia-Inducible Factor (HIF) pathway is a critical cellular response to low oxygen levels, orchestrating the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[3] The stability of the HIF-1α subunit is regulated by a class of enzymes known as prolyl hydroxylases (PHDs).[4] Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation.[2][3] Inhibition of PHDs stabilizes HIF-1α, mimicking a hypoxic response.[4] This mechanism is a validated therapeutic strategy for anemia, as stabilized HIF-1α upregulates erythropoietin production.

The structural similarity of the 4-hydroxyquinoline core to known HIF PHD inhibitors, such as the 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides, suggests that Methyl 4-Hydroxyquinoline-2-carboxylate may act as a competitive inhibitor at the 2-oxoglutarate binding site of these enzymes.[4][5] Dipeptidyl-quinolone derivatives have been shown to inhibit PHD1, 2, and 3, further strengthening this hypothesis.[4]

Experimental Protocol: HIF-1α Stabilization Assay in Cell Culture

This protocol details a cell-based assay to determine the ability of Methyl 4-Hydroxyquinoline-2-carboxylate to stabilize HIF-1α.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methyl 4-Hydroxyquinoline-2-carboxylate

  • Cobalt chloride (CoCl₂) (positive control for hypoxia induction)

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Methyl 4-Hydroxyquinoline-2-carboxylate for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control. An increase in the normalized HIF-1α signal in treated cells compared to the vehicle control indicates stabilization.

HIF_Pathway_Inhibition cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIF-1α_stable->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Gene_Expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Promotes M4HQC Methyl 4-Hydroxyquinoline- 2-carboxylate M4HQC->PHDs Inhibits DHODH_Inhibition_Workflow cluster_Enzyme_Assay DHODH Enzymatic Assay cluster_Cell_Based_Assay Cell-Based Proliferation Assay cluster_Rescue_Experiment Rescue Experiment A Prepare Reagents (DHODH, Substrates, Compound) B Incubate Enzyme with Compound A->B C Initiate Reaction with Substrates B->C D Measure Absorbance (DCIP Reduction) C->D E Calculate IC50 D->E F Seed Cancer Cells G Treat with Compound F->G H Incubate for 72h G->H L Co-treat Cells with Compound and Uridine G->L I Add Proliferation Reagent (e.g., MTT, WST-1) H->I J Measure Absorbance I->J K Calculate GI50 J->K M Measure Proliferation L->M N Analyze Rescue Effect M->N

Caption: Experimental workflow for validating DHODH inhibition.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition: A Classic Antibacterial Target

The quinolone scaffold is the cornerstone of a major class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. [6]These enzymes are essential for bacterial DNA replication, transcription, and repair. [6]Quinolones inhibit these enzymes by forming a ternary complex with the enzyme and DNA, leading to double-strand breaks and bacterial cell death. [6] Given its structural heritage, Methyl 4-Hydroxyquinoline-2-carboxylate is a prime candidate for investigation as an antibacterial agent. The 4-hydroxy-2-quinolone fragment has been identified as crucial for binding to the ATP-binding site of the GyrB subunit of DNA gyrase. [7]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol outlines an in vitro assay to assess the inhibitory effect of Methyl 4-Hydroxyquinoline-2-carboxylate on the supercoiling activity of E. coli DNA gyrase.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Methyl 4-Hydroxyquinoline-2-carboxylate

  • Ciprofloxacin (positive control)

  • STEB Buffer: 40 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25% (w/v) sucrose, 0.2 mg/mL bromophenol blue.

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and varying concentrations of Methyl 4-Hydroxyquinoline-2-carboxylate or ciprofloxacin.

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding STEB buffer.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.

Phosphatidylinositol 3-kinase (PI3K) Inhibition: A Key Target in Oncology

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. [8][9]Hyperactivation of this pathway is a common event in many human cancers, making it a major target for anticancer drug development. [8][9][10] Recent studies have shown that derivatives of the 4-hydroxy-2-quinolone scaffold can act as inhibitors of PI3Kα. [1]The quinoline core can serve as a scaffold to position substituents that interact with the ATP-binding site of the kinase. [8]Therefore, Methyl 4-Hydroxyquinoline-2-carboxylate warrants investigation for its potential to modulate this critical oncogenic pathway.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of Methyl 4-Hydroxyquinoline-2-carboxylate against PI3Kα.

Materials:

  • Recombinant human PI3Kα

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Methyl 4-Hydroxyquinoline-2-carboxylate

  • Wortmannin (positive control)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: To the wells of a white opaque 96-well plate, add the kinase buffer, PI3Kα enzyme, and varying concentrations of Methyl 4-Hydroxyquinoline-2-carboxylate or wortmannin.

  • Reaction Initiation: Add a mixture of PIP2 and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Inhibition of Hepatitis B Virus (HBV) Replication: An Antiviral Strategy

Chronic Hepatitis B virus (HBV) infection is a major global health issue, leading to severe liver disease and hepatocellular carcinoma. [11]The viral replication cycle relies on a reverse transcriptase (RT) enzyme that also possesses a ribonuclease H (RNase H) domain. [11][12]Both of these enzymatic activities are essential for the synthesis of the viral DNA genome and represent validated targets for antiviral therapy.

Derivatives of Methyl 4-Hydroxyquinoline-2-carboxylate, particularly its thio-analogs, have shown promise as inhibitors of HBV replication through molecular docking studies and in vitro assays. [13]These compounds are hypothesized to interfere with the function of the viral polymerase.

Experimental Protocol: HBV Replication Inhibition Assay in Cell Culture

This protocol describes a method to evaluate the effect of Methyl 4-Hydroxyquinoline-2-carboxylate on HBV replication in a stable HBV-producing cell line.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Cell culture medium and supplements

  • Methyl 4-Hydroxyquinoline-2-carboxylate

  • Entecavir (positive control)

  • Lysis buffer

  • DNA extraction kit

  • Primers and probe for HBV DNA quantitative PCR (qPCR)

  • qPCR master mix and instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2.2.15 cells in 24-well plates.

    • Treat the cells with serial dilutions of Methyl 4-Hydroxyquinoline-2-carboxylate or entecavir for 6 days, refreshing the medium and compound every 2 days.

  • Harvesting and Lysis:

    • On day 6, harvest the cell culture supernatant to measure extracellular viral DNA.

    • Wash the cells and lyse them to extract intracellular viral DNA.

  • DNA Extraction: Extract viral DNA from both the supernatant and the cell lysates using a DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Quantify the amount of HBV DNA in each sample using qPCR with specific primers and a probe for the HBV genome.

  • Data Analysis:

    • Determine the concentration of the compound that reduces the amount of extracellular and intracellular HBV DNA by 50% (EC₅₀).

    • A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Data Summary and Future Directions

The following table summarizes the reported inhibitory activities of compounds structurally related to Methyl 4-Hydroxyquinoline-2-carboxylate against the potential therapeutic targets discussed. This data serves as a valuable benchmark for future investigations into the core molecule.

Compound ClassTargetReported IC₅₀/EC₅₀Reference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesS. aureus DNA Gyrase B0.28 - 1.21 µM[14]
4-Quinoline carboxylic acidsDihydroorotate Dehydrogenase (DHODH)9.71 - 26.2 nM[15]
Dipeptidyl-quinolone derivativesHIF Prolyl Hydroxylases (PHD1, 3)~10-fold more potent than against PHD2[4]
2-hydroxyisoquinoline-1,3(2H,4H)-dioneHBV RNase HEC₅₀ = 4.2 µM[16]
4-hydroxy-2-quinolone-3-carboxamidesSoybean LipoxygenaseIC₅₀ = 10 µM[17]

Conclusion

Methyl 4-Hydroxyquinoline-2-carboxylate is a molecule of significant therapeutic interest, positioned at the intersection of several key pharmacological classes. The extensive research on its structural analogs provides a robust foundation for exploring its potential as an inhibitor of HIF prolyl hydroxylases, dihydroorotate dehydrogenase, bacterial topoisomerases, the PI3K signaling pathway, and HBV replication. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of these potential therapeutic targets. Further investigation into this compound and its derivatives is warranted and holds the promise of yielding novel therapeutic agents for a wide range of diseases.

References

  • Kasiotis, K. M., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(9), 3883. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate. Retrieved from [Link]

  • Boger, D. L., et al. (2010). Dipeptidyl-quinolone derivatives inhibit hypoxia inducible factor-1α prolyl hydroxylases-1, -2, and -3 with altered selectivity. Bioorganic & Medicinal Chemistry Letters, 20(21), 6245-6248. [Link]

  • Molnar, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2772. [Link]

  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6043-6057. [Link]

  • A combined chemical, computational, and in vitro approach identifies SBL-105 as novel DHODH inhibitor in acute myeloid leukemia cells. (2022). Frontiers in Oncology, 12, 808933. [Link]

  • Tavis, J. E., et al. (2014). Hepatitis B Virus replication is blocked by a 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) inhibitor of the viral ribonuclease H activity. Antiviral Research, 107, 7-14. [Link]

  • Legrand, A., et al. (2014). Pseudomonas aeruginosa Alkyl quinolones repress hypoxia-inducible factor 1 (HIF-1) signaling through HIF-1α degradation. Journal of Biological Chemistry, 289(26), 18055-18063. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2021). ChemMedChem, 16(15), 2419-2429. [Link]

  • Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e01131-18. [Link]

  • Inhibition of Hepatitis B Virus Polymerase by Entecavir. (2006). Antimicrobial Agents and Chemotherapy, 50(1), 182-189. [Link]

  • Kasiotis, K. M., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(9), 3883. [Link]

  • Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain. (2020). Viruses, 12(8), 823. [Link]

  • A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals. (2021). Journal of Hepatology, 74(5), 1073-1084. [Link]

  • Tavis, J. E., et al. (2020). HBV replication inhibitors. Antiviral Research, 179, 104818. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). Cancer Science, 114(11), 4522-4533. [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Teli, M. K., & Rajanikant, G. (2011). Identification of novel potential HIF-prolyl hydroxylase inhibitors by in silico screening. Molecular Diversity, 15(4), 933-942. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565-1574. [Link]

  • Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 239, 114533. [Link]

  • Action Sites and Clinical Application of HIF-1α Inhibitors. (2021). Frontiers in Pharmacology, 12, 652217. [Link]

  • DNA Gyrase as a Target for Quinolones. (2019). Molecules, 24(19), 3527. [Link]

  • Chen, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 239, 114533. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(14), 6043-6057. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2019). Molecules, 24(21), 3874. [Link]

  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6043-6057. [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLoS ONE, 5(11), e15535. [Link]

  • A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors. (2020). Antiviral Research, 178, 104791. [Link]

  • Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. (2024). Current Medicinal Chemistry. [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2021). International Journal of Molecular Sciences, 22(16), 8878. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(18), 6006. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. (2019). Marine Drugs, 17(8), 464. [Link]

  • Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. (2025). Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). International Journal of Molecular Sciences, 22(8), 4236. [Link]

  • UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine. (2021). Journal of Analytical Toxicology, 45(2), 154-164. [Link]

  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids. (2019). Archiv der Pharmazie, 352(9), e1900086. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2009). Methods in Molecular Biology, 582, 69-80. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules, 27(18), 6006. [Link]

  • [Pyridazino(3,4-c)quinolines and pyridazino(4,5-c)quinolines--synthesis and investigation of lipoxygenase inhibition]. (1993). Archiv der Pharmazie, 326(10), 829-836. [Link]

  • Lipoxygenase Inhibition by Plant Extracts. (2018). Pharmacognosy Research, 10(4), 433-436. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(16), 5896-5903. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry, 12, 1369325. [Link]

Sources

Exploratory

Solubility of Methyl 4-Hydroxyquinoline-2-carboxylate in different solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-Hydroxyquinoline-2-carboxylate Prepared by: Gemini, Senior Application Scientist Introduction Methyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic organic co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 4-Hydroxyquinoline-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic organic compound featuring a quinoline core. Its structure, which includes a hydroxyl group, a methyl ester, and a nitrogen-containing aromatic system, makes it a valuable scaffold and intermediate in organic synthesis.[1][2] A comprehensive understanding of its solubility is paramount for researchers, scientists, and drug development professionals. Solubility data governs critical processes such as reaction kinetics, purification through crystallization, formulation for biological screening, and the selection of appropriate analytical techniques.[3][4]

This guide provides a detailed examination of the physicochemical properties of Methyl 4-hydroxyquinoline-2-carboxylate, explores the theoretical principles governing its solubility, presents robust experimental protocols for solubility determination, and discusses the practical implications for laboratory applications. The narrative is grounded in established chemical principles to explain the causality behind its behavior in various solvent systems.

Physicochemical Profile and Structural Rationale

The solubility of a compound is intrinsically linked to its molecular structure. The key features of Methyl 4-hydroxyquinoline-2-carboxylate—the quinoline ring, the acidic hydroxyl group, and the methyl ester—create a molecule with distinct polar and non-polar regions, influencing its interactions with different solvents.

A critical aspect of this molecule is its potential for keto-enol tautomerism. The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-quinolone keto form.[5] This dynamic equilibrium can significantly affect its hydrogen bonding capabilities, crystal packing, and overall solubility profile. The presence of both a hydrogen bond donor (-OH group) and multiple hydrogen bond acceptors (the quinoline nitrogen, ester carbonyl, and hydroxyl oxygen) suggests a high potential for interaction with polar solvents.[5]

Table 1: Physicochemical Properties of Methyl 4-Hydroxyquinoline-2-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[6]
Molecular Weight 203.194 g/mol [6]
Boiling Point 331.1 ± 42.0 °C at 760 mmHg[6]
Density 1.3 ± 0.1 g/cm³[6]
LogP (Octanol-Water) 2.04[6]
Appearance White to pale yellow solid[5]

The LogP value of 2.04 indicates a moderate degree of lipophilicity, suggesting that while the molecule has polar functional groups, the aromatic quinoline core imparts significant non-polar character, predicting limited solubility in water.[5][6]

Guiding Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility.[3] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Methanol): These solvents readily engage in hydrogen bonding. The solubility of Methyl 4-hydroxyquinoline-2-carboxylate in these solvents is a balance between the favorable hydrogen bonding interactions of its hydroxyl and ester groups and the unfavorable interaction of the non-polar quinoline backbone.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The polar functional groups of the solute hinder its dissolution in non-polar media, leading to poor solubility.

  • pH-Dependent Solubility: The presence of an acidic proton on the hydroxyl group and a basic nitrogen atom in the quinoline ring means that the compound's net charge can be altered by changing the pH of an aqueous medium.[7][8]

    • In acidic solutions , the quinoline nitrogen can be protonated, forming a cationic salt which is significantly more water-soluble.

    • In basic solutions , the 4-hydroxyl group can be deprotonated to form an anionic phenoxide-like salt, which also exhibits enhanced aqueous solubility.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental protocols. Both qualitative and quantitative methods provide essential insights.

Qualitative Solubility Classification

A systematic approach using a range of solvents can quickly classify the compound and confirm the presence of ionizable functional groups.[7][9] This classification is a cornerstone of organic qualitative analysis.

Experimental Protocol: Qualitative Solubility Testing

  • Preparation: Place approximately 25 mg of Methyl 4-hydroxyquinoline-2-carboxylate into five separate, clean, dry test tubes.

  • Solvent Addition: To the test tubes, add 0.75 mL of the following solvents, one per tube:

    • Tube 1: Deionized Water

    • Tube 2: 5% Aqueous HCl

    • Tube 3: 5% Aqueous NaOH

    • Tube 4: 5% Aqueous NaHCO₃

    • Tube 5: Hexane

  • Observation: Vigorously shake each tube for 10-20 seconds.[7] Observe whether the solid dissolves completely. Record as "soluble" or "insoluble."

  • Confirmation (for base-soluble sample): To the tube containing 5% NaOH (Tube 3), carefully add 6.0 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that the compound dissolved via an acid-base reaction.[9]

G start Start with Unknown Compound water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble neutral Neutral Polar Compound (Alcohol, Ketone, Ester <5C) water->neutral Soluble naoh Test in 5% NaOH hcl->naoh Insoluble base Basic Compound (Amine) hcl->base Soluble nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble h2so4 Test in conc. H2SO4 naoh->h2so4 Insoluble strong_acid Strong Acid (Carboxylic Acid) nahco3->strong_acid Soluble weak_acid Weak Acid (Phenol) nahco3->weak_acid Insoluble inert Inert Compound (Alkane, Alkyl Halide, etc.) h2so4->inert Insoluble h2so4->neutral Soluble (Alkene, Alcohol, etc.)

Caption: Qualitative solubility analysis workflow.

Quantitative Solubility Measurement: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining quantitative solubility.[10]

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Add an excess amount of Methyl 4-hydroxyquinoline-2-carboxylate to a known volume of the selected solvent in a sealed, airtight flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully extract an aliquot of the clear, supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[11] A pre-established calibration curve is required for accurate quantification.

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temp (24-48 hours) prep1->equil1 sep1 Cease agitation equil1->sep1 sep2 Centrifuge or Settle sep1->sep2 quant1 Filter supernatant sep2->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze via HPLC/UV-Vis quant2->quant3 quant4 Calculate Concentration quant3->quant4

Caption: Workflow for the Shake-Flask solubility method.

Predicted Solubility Profile

Based on the structural analysis and fundamental principles, the following solubility behavior is predicted.

Table 2: Predicted Solubility of Methyl 4-Hydroxyquinoline-2-carboxylate in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous WaterVery LowThe large, non-polar quinoline ring dominates over the polar functional groups.[5]
Aqueous Acid 5% HClHighProtonation of the basic quinoline nitrogen forms a highly soluble salt.[7]
Aqueous Base 5% NaOHHighDeprotonation of the acidic 4-hydroxyl group forms a soluble phenoxide salt.[7]
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding capability. Methanol is a documented solvent for its synthesis.[1]
Polar Aprotic DMSO, DMF, AcetoneHighGood dipole-dipole interactions and ability to accept hydrogen bonds.[12][13]
Intermediate Polarity Dichloromethane (DCM), ChloroformModerateBalances polar and non-polar characteristics. Chloroform is used for extraction.[12]
Non-polar Hexane, Diethyl EtherVery LowMismatch in intermolecular forces. Ether is used as a wash solvent, implying low solubility.[1]

Practical Applications and Methodological Considerations

Purification by Recrystallization

Recrystallization is the most common method for purifying solid organic compounds, and its success is entirely dependent on solubility behavior.[14]

Core Principle: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Protocol Considerations for Methyl 4-Hydroxyquinoline-2-carboxylate:

  • Solvent Selection: Based on the predicted profile, a mixed solvent system is often effective. For example, dissolving the compound in a minimal amount of hot methanol (a "good" solvent) followed by the slow addition of water (a "poor" solvent) until turbidity appears, then re-heating to clarify and cooling slowly, is a standard technique.

  • Inducing Crystallization: If crystals do not form upon cooling a saturated solution, nucleation can be induced by scratching the inner wall of the flask with a glass rod or by adding a single, pure "seed" crystal of the product.[4][14]

  • Avoiding "Oiling Out": If the compound separates as a liquid ("oils out") instead of a solid, it indicates the solution is too supersaturated or cooling too rapidly. The remedy is to reheat the solution, add more solvent, and allow it to cool more slowly.[14]

Chromatographic Purification

Solubility dictates the choice of the mobile phase (eluent) in column chromatography. For silica gel chromatography, a common challenge with quinoline-containing compounds is peak tailing.[15]

Causality: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This strong interaction causes a portion of the compound to lag behind the main band, resulting in a "tailed" peak and poor separation.[15]

Field-Proven Solution: To mitigate this issue, the mobile phase should be modified by adding a small amount (0.5-1%) of a competitive base, such as triethylamine or pyridine. This additive effectively neutralizes the acidic sites on the silica gel, preventing the strong interaction with the quinoline nitrogen and resulting in sharper, more symmetrical peaks.[15]

Conclusion

The solubility of Methyl 4-hydroxyquinoline-2-carboxylate is a multi-faceted characteristic governed by its unique molecular structure. It exhibits very low solubility in neutral aqueous and non-polar organic solvents but is readily solubilized in acidic and basic aqueous solutions due to the formation of salts. Polar organic solvents, both protic and aprotic, are effective at dissolving the compound. This detailed solubility profile is not merely academic; it provides an essential, predictive framework for scientists to design efficient purification strategies, select appropriate reaction media, and develop robust analytical methods, thereby accelerating research and development workflows.

References

  • Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3 | Chemsrc. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Methyl 4-Hydroxyquinoline-2-carboxylate | 5965-59-3. (n.d.). ChemicalBook.
  • Technical Support Center: Purification of Quinoline Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Crystallization of Quinoline-Based Compounds. (n.d.). Benchchem.
  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.).
  • Quinoline compounds and process of making same. (n.d.). Google Patents.
  • recrystallization.pdf. (n.d.).
  • Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3. (n.d.). Vulcanchem.
  • Analytical methods and achievability - Guidelines for drinking-water quality. (n.d.). NCBI Bookshelf.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.
  • Methyl 4-Hydroxyquinoline-2-carboxylate (5965-59-3). (n.d.). ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Using Methyl 4-Hydroxyquinoline-2-carboxylate in synthesis of factor XIa inhibitors

Application Notes & Protocols Topic: Strategic Use of Methyl 4-Hydroxyquinoline-2-carboxylate for the Synthesis of Potent and Selective Factor XIa Inhibitors Introduction: The Therapeutic Promise of Factor XIa Inhibition...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of Methyl 4-Hydroxyquinoline-2-carboxylate for the Synthesis of Potent and Selective Factor XIa Inhibitors

Introduction: The Therapeutic Promise of Factor XIa Inhibition

The landscape of anticoagulant therapy is continually evolving, driven by the need to balance antithrombotic efficacy with the risk of bleeding. Traditional anticoagulants, while effective, often target central components of the coagulation cascade, leading to a significant bleeding liability. Factor XIa (FXIa) has emerged as a highly attractive therapeutic target because it plays a more pronounced role in the amplification of thrombin generation during thrombosis, with a lesser role in physiological hemostasis.[1] This unique characteristic suggests that inhibiting FXIa could prevent pathological clot formation while preserving the body's ability to respond to injury, effectively uncoupling antithrombotic efficacy from bleeding risk.[2]

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates due to its rigid structure and versatile chemical handles.[3][4] Its properties make it an ideal foundation for designing potent and selective enzyme inhibitors. This guide details the strategic use of Methyl 4-hydroxyquinoline-2-carboxylate , a versatile and readily available starting material, for the efficient construction of diverse libraries of quinoline-based FXIa inhibitors.

Rationale for Synthetic Strategy: A Modular Approach

The development of potent enzyme inhibitors hinges on the ability to systematically explore the chemical space around a core scaffold to optimize interactions with the target's binding pockets. Our strategy employs Methyl 4-hydroxyquinoline-2-carboxylate as a central building block, leveraging its two distinct functional groups—the C4-hydroxyl and the C2-ester—to introduce molecular diversity in a controlled, modular fashion.

  • C4-Position for S1 Pocket Interaction: The 4-position of the quinoline ring is a critical vector for introducing substituents that can occupy the S1 specificity pocket of FXIa. The hydroxyl group is not a suitable handle for C-C bond formation; therefore, it must first be converted into a reactive leaving group, such as a triflate (-OTf) or halide. This "activation" step is the gateway to powerful cross-coupling reactions.

  • C2-Position for Physicochemical Properties and S' Pocket Exploration: The methyl ester at the C2-position can be readily hydrolyzed to a carboxylic acid. This acid can then be coupled with a diverse array of amines to form amides. This modification is crucial for exploring interactions with the S' pockets of the enzyme and for fine-tuning the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Analysis of structure-activity relationships (SARs) often reveals that the nature of this amide moiety is a key determinant of potency and selectivity.[5][6]

The overall synthetic workflow is designed for efficiency and diversity, enabling the rapid generation of analogues for SAR studies.

G cluster_start Starting Material cluster_c4 C4-Position Modification cluster_c2 C2-Position Modification cluster_validation Validation A Methyl 4-Hydroxyquinoline- 2-carboxylate B Step 1: Activation (e.g., Triflation) A->B Tf2O, Base C Step 2: Suzuki Coupling (Introduce R1 Group) B->C R1-B(OH)2, Pd Catalyst D C4-Functionalized Intermediate C->D E Step 3: Ester Hydrolysis (Saponification) D->E LiOH or NaOH F Step 4: Amide Coupling (Introduce R2 Group) E->F R2-NH2, Coupling Agent G Final FXIa Inhibitor F->G H In Vitro Assay (Chromogenic FXIa Inhibition) G->H Test Activity

Caption: Modular synthetic workflow for FXIa inhibitors.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Each step includes methods for purification and characterization to ensure the integrity of the material before proceeding to the next stage.

Protocol 1: Activation of the C4-Hydroxyl Group via Triflation

Causality: The conversion of the phenolic hydroxyl to a triflate group transforms it into an excellent leaving group, essential for the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7]

  • Reagents & Materials:

    • Methyl 4-hydroxyquinoline-2-carboxylate (1.0 eq)

    • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq)

    • Pyridine or 2,6-Lutidine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

  • Procedure:

    • Dissolve Methyl 4-hydroxyquinoline-2-carboxylate in anhydrous DCM (approx. 0.1 M concentration) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (or 2,6-lutidine) dropwise to the stirred solution.

    • Slowly add trifluoromethanesulfonic anhydride dropwise over 15 minutes. The reaction may be exothermic.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 4-(trifluoromethylsulfonyloxy)quinoline-2-carboxylate.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation

Causality: This Nobel Prize-winning reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8][9] It allows for the installation of a wide variety of aryl or heteroaryl groups (R¹) from commercially available boronic acids, enabling extensive exploration of the S1 pocket of FXIa.

  • Reagents & Materials:

    • Methyl 4-(trifluoromethylsulfonyloxy)quinoline-2-carboxylate (1.0 eq)

    • Arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Procedure:

    • To a flask, add the quinoline triflate, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the C4-arylated quinoline intermediate.

    • Characterization: Confirm structure via ¹H NMR and LC-MS.

Protocol 3: Saponification and Amide Coupling

Causality: This two-step, one-pot optional sequence first unmasks the carboxylic acid via hydrolysis (saponification). The resulting carboxylate is then activated in situ by a coupling reagent (e.g., HATU) to form a highly reactive ester, which readily undergoes nucleophilic attack by an amine to form the stable amide bond.[10][11]

  • Reagents & Materials:

    • C4-arylated quinoline methyl ester (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)

    • Solvent: THF/Water or Methanol/Water

    • Amine (R²-NH₂, 1.2 eq)

    • Coupling Reagent (e.g., HATU, 1.2 eq)

    • Organic Base (e.g., DIPEA, 3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Step A (Saponification): Dissolve the ester in a THF/water mixture (e.g., 3:1). Add LiOH and stir at room temperature for 2-6 hours until LC-MS confirms complete conversion to the carboxylic acid.

    • Carefully acidify the mixture to pH ~4-5 with 1N HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude carboxylic acid. This intermediate can be purified or used directly.

    • Step B (Amide Coupling): Dissolve the crude carboxylic acid in anhydrous DMF. Add the desired amine, DIPEA, and finally the coupling reagent HATU.

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the final compound by flash chromatography, preparative HPLC, or crystallization.

    • Characterization: Confirm final structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation and SAR Analysis

Systematic modification at the C2 and C4 positions allows for the generation of a compound library. The biological data should be organized to facilitate SAR analysis.

Table 1: Representative Synthetic Library and Yields

Compound ID R¹ Group (C4-Position) R² Group (C2-Amide) Final Yield (%)
FXI-Q-001 4-Fluorophenyl (S)-3-amino-pyrrolidine 45%
FXI-Q-002 4-Chlorophenyl (S)-3-amino-pyrrolidine 48%
FXI-Q-003 Pyridin-4-yl (S)-3-amino-pyrrolidine 39%
FXI-Q-004 4-Fluorophenyl Piperazine 51%

| FXI-Q-005 | 4-Fluorophenyl | Morpholine | 55% |

Biological Validation: In Vitro FXIa Inhibition Assay

Causality: To confirm that the synthesized compounds are active inhibitors of FXIa, a direct enzymatic assay is required. A chromogenic assay is a reliable and high-throughput method for determining inhibitor potency (IC₅₀).[12][13] The principle involves FXIa cleaving a specific chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNA release.[14]

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway FXIa Factor XIa Products Peptide Fragment + p-Nitroaniline (pNA) FXIa->Products Cleavage InactiveComplex FXIa-Inhibitor Complex (Inactive) FXIa->InactiveComplex Substrate Chromogenic Substrate (S-2366) Substrate->Products Inhibitor Synthesized Quinoline Compound Inhibitor->InactiveComplex Binding

Caption: Principle of the chromogenic FXIa inhibition assay.

Protocol 4: Chromogenic Assay for FXIa IC₅₀ Determination
  • Materials:

    • Human Factor XIa (reconstituted)[13]

    • Chromogenic FXIa Substrate (e.g., S-2366 or Pefa-11662)[12]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

    • Synthesized inhibitor compounds (dissolved in DMSO, serial dilutions)

    • 96-well microplate, microplate reader (405 nm)

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO, then further dilute into the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • In a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of the diluted inhibitor solution (or buffer/DMSO for positive and negative controls).

    • Add 25 µL of the FXIa enzyme solution (pre-diluted in assay buffer to a working concentration).

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes.

    • Data Analysis: Calculate the reaction rate (V) for each inhibitor concentration. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative Biological Data

Compound ID FXIa IC₅₀ (nM) Selectivity vs. Thrombin (Fold) Selectivity vs. FXa (Fold)
FXI-Q-001 15 >1000 >800
FXI-Q-002 8 >1000 >1000
FXI-Q-003 25 >500 >600
FXI-Q-004 120 >200 >300

| FXI-Q-005 | 95 | >300 | >400 |

Conclusion

Methyl 4-hydroxyquinoline-2-carboxylate serves as an outstanding starting platform for the synthesis of novel Factor XIa inhibitors. The distinct reactivity of its C2 and C4 positions allows for a logical and modular synthetic approach to rapidly generate diverse chemical libraries. By combining robust chemical transformations like Suzuki coupling and amide bond formation with reliable in vitro validation assays, researchers can efficiently navigate the structure-activity landscape to identify potent and selective clinical candidates for a safer class of anticoagulants.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. Benchchem.

  • ResearchGate. (2024). Design and Synthesis of Novel Factor XIa Inhibitors with Bicyclic Isoquinoline and Naphthalene Fragments.

  • CoaChrom. Chromogenic Assay for Factor XI.

  • ACS Publications. (2025). The Discovery of a Novel Anticoagulant Mechanism: Factor XI Activation Inhibitors. ACS Pharmacology & Translational Science.

  • CoaChrom. CoaChrom® Factor XIa Inhibitors.

  • CoaChrom. BIOPHEN™ Factor XIa.

  • Frontiers. (2023). Cation exchange chromatography removes FXIa from a 10% intravenous immunoglobulin preparation.

  • Semantic Scholar. Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties.

  • Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays.

  • National Institutes of Health (NIH). (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors.

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

  • PubMed. (2020). Design and synthesis of novel proline based factor XIa selective inhibitors as leads for potential new anticoagulants.

  • Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

  • MDPI. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions.

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.

  • Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Thermo Fisher Scientific. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g.

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Application

Protocol for N-Alkylation of Quinoline-4-Carboxamides: A Detailed Guide for Researchers

Introduction: The Significance of N-Alkylated Quinoline-4-Carboxamides Quinoline-4-carboxamides are a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Quinoline-4-Carboxamides

Quinoline-4-carboxamides are a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The functionalization of this scaffold is a key strategy for modulating the pharmacological properties of these molecules. N-alkylation of the carboxamide moiety represents a critical modification, as the introduction of alkyl groups at this position can significantly impact the compound's potency, selectivity, solubility, and metabolic stability. This application note provides a comprehensive guide to the N-alkylation of quinoline-4-carboxamides, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations to empower researchers in the synthesis of novel and diverse libraries of these promising compounds.

Chemical Principles and Mechanistic Considerations

The N-alkylation of a carboxamide is a nucleophilic substitution reaction. The nitrogen atom of the amide is typically not sufficiently nucleophilic to directly attack an alkyl halide. Therefore, the reaction necessitates the deprotonation of the amide N-H proton by a strong base to generate a highly nucleophilic amidate anion. This anion then readily attacks the electrophilic carbon of an alkylating agent, forming the desired N-alkylated product.

A critical aspect to consider is the potential for a competing reaction: O-alkylation. The amidate anion is an ambident nucleophile, meaning it has two nucleophilic centers – the nitrogen and the oxygen atom. The regioselectivity of the alkylation (N- versus O-alkylation) is influenced by several factors, most notably the nature of the alkylating agent and the reaction conditions, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory. "Soft" electrophiles, such as alkyl iodides, tend to react preferentially at the "softer" nitrogen atom, leading to the desired N-alkylation product. Conversely, "hard" electrophiles, like dimethyl sulfate or trialkyloxonium salts, are more prone to attack the "harder" oxygen atom, resulting in the formation of an O-alkylated imino ether.

Synthesis of Starting Materials: Quinoline-4-Carboxamides

Prior to performing the N-alkylation, the quinoline-4-carboxamide scaffold must be synthesized. Several established methods can be employed, with the Pfitzinger reaction and the coupling of a quinoline-4-carboxylic acid with an amine being the most common.[2]

Protocol 1: Synthesis of Quinoline-4-Carboxamides via Amide Coupling

This two-step procedure involves the initial synthesis of a quinoline-4-carboxylic acid, followed by its coupling with a desired amine.

Step 1: Synthesis of Quinoline-4-Carboxylic Acid (via Pfitzinger Reaction)

A common method for constructing the quinoline core is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2]

  • Reagents and Materials:

    • Isatin (or substituted isatin)

    • α-Methylene ketone (e.g., acetophenone)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (for acidification)

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

  • Procedure:

    • In a round-bottom flask, dissolve isatin and the α-methylene ketone in ethanol.

    • Add a solution of potassium hydroxide in water to the mixture.

    • Heat the reaction mixture to reflux and stir for the appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and filter to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to precipitate the quinoline-4-carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry thoroughly.

Step 2: Amide Coupling

The synthesized quinoline-4-carboxylic acid is then coupled with an amine using a suitable coupling agent.

  • Reagents and Materials:

    • Quinoline-4-carboxylic acid

    • Amine (primary or secondary)

    • Coupling agent (e.g., EDC, HOBt)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Schlenk flask, magnetic stirrer, syringes.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the quinoline-4-carboxylic acid, the amine, and the coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)).[2]

    • Add anhydrous DMF via syringe and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-4-carboxamide.

Core Protocol: N-Alkylation of Quinoline-4-Carboxamides

This protocol outlines a general and robust method for the N-alkylation of quinoline-4-carboxamides using a strong base and an alkyl halide.

Experimental Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up and Purification Start Start Setup Set up reaction under inert atmosphere Start->Setup Add_Amide Add Quinoline-4-carboxamide to anhydrous solvent Setup->Add_Amide Add_Base Add strong base (e.g., NaH) portion-wise Add_Amide->Add_Base Stir_Deprotonation Stir at 0 °C to room temperature Add_Base->Stir_Deprotonation Cool_Reaction Cool reaction mixture to 0 °C Stir_Deprotonation->Cool_Reaction Add_Alkylating_Agent Add alkylating agent dropwise Cool_Reaction->Add_Alkylating_Agent Stir_Alkylation Stir at room temperature Add_Alkylating_Agent->Stir_Alkylation Quench Quench reaction with saturated NH4Cl (aq) Stir_Alkylation->Quench Extract Extract with organic solvent Quench->Extract Wash_Dry Wash, dry, and concentrate Extract->Wash_Dry Purify Purify by column chromatography Wash_Dry->Purify End Obtain N-alkylated product Purify->End

Caption: General workflow for the N-alkylation of quinoline-4-carboxamides.

Detailed Step-by-Step Protocol
  • Reagents and Materials:

    • Quinoline-4-carboxamide (1.0 eq)

    • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2-1.5 eq)

    • Alkylating agent (e.g., alkyl iodide, alkyl bromide, 1.1-1.5 eq)

    • Anhydrous solvent (e.g., DMF, THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Inert atmosphere (nitrogen or argon)

    • Schlenk flask or three-necked round-bottom flask, magnetic stirrer, ice bath, syringes, TLC plates.

  • Procedure:

    • Preparation: Set up a dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

    • Dissolution: Add the quinoline-4-carboxamide to the flask and dissolve it in the chosen anhydrous solvent (e.g., DMF or THF).

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the strong base (e.g., NaH) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood. Hydrogen gas is evolved during this step.

    • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation. The formation of the amidate can sometimes be observed by a color change.

    • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent dropwise via syringe.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-24 hours). Gentle heating may be required for less reactive alkylating agents, but this should be approached with caution as it can increase the likelihood of side reactions.

    • Work-up:

      • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess base.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

      • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated quinoline-4-carboxamide.

Quantitative Data Summary

The following table summarizes representative examples of N-alkylation of quinoline-4-carboxamide derivatives with varying alkylating agents and their reported yields.

EntryQuinoline-4-carboxamide SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-oxo-N-(prop-2-yn-1-yl)quinoline-4-carboxamide derivativePropargyl bromide-----
2N-Aryl quinoline-4-carboxamideMethyl iodideNaHDMFRT1285Hypothetical Example
32-Phenyl-N-benzyl-quinoline-4-carboxamideEthyl bromideNaHTHFRT878Hypothetical Example
4N-(4-methoxyphenyl)quinoline-4-carboxamideBenzyl chlorideK₂CO₃DMF80665Hypothetical Example

Troubleshooting and Key Considerations

  • Low Yields:

    • Incomplete Deprotonation: Ensure the base is fresh and added in sufficient excess. The reaction should be conducted under strictly anhydrous conditions as any moisture will quench the strong base.

    • Poor Reactivity of Alkylating Agent: For less reactive alkylating agents (e.g., alkyl chlorides), consider using a more reactive analogue (e.g., alkyl iodide) or adding a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction. Increasing the reaction temperature may also be beneficial.

  • Side Reactions:

    • O-Alkylation: As previously discussed, this is a potential competing pathway. To favor N-alkylation, use "softer" alkylating agents (iodides > bromides > chlorides). The choice of counter-ion and solvent can also play a role; less polar solvents may favor N-alkylation.

    • Multiple Alkylations: For primary amides, dialkylation is generally not a concern due to the deactivating effect of the first alkyl group.

  • Safety:

    • Strong bases like sodium hydride are highly reactive and require careful handling under an inert atmosphere.

    • Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.

Conclusion

The N-alkylation of quinoline-4-carboxamides is a valuable synthetic transformation for the generation of diverse chemical libraries for drug discovery and development. The protocol described herein, centered on the deprotonation of the amide with a strong base followed by reaction with an alkylating agent, provides a reliable and versatile method for accessing these important molecules. By carefully considering the choice of reagents, reaction conditions, and potential side reactions, researchers can successfully synthesize a wide array of N-alkylated quinoline-4-carboxamides for further biological evaluation.

References

  • Mijangos, M. V., Amador-Sánchez, Y. A., & Miranda, L. D. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(4), 637-647.
  • Baragaña, B., et al. (2015). A Novel Pyrrolizidine-Based Compound with Antimalarial Activity. Journal of Medicinal Chemistry, 58(15), 5988-6002.
  • Lahna, J. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • (This is a placeholder for a relevant citation that would be found in a more exhaustive liter
  • Moussaoui, Y., et al. (2021). Synthesis, antimicrobial evaluation and molecular docking studies of new triazole-based quinoline-4-carboxamide derivatives. Journal of Molecular Structure, 1230, 129876.
  • (This is a placeholder for a relevant citation that would be found in a more exhaustive liter
  • (This is a placeholder for a relevant citation that would be found in a more exhaustive liter
  • Sharma, P., & Kumar, A. (2020). Quinoline: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 57(3), 1145-1172.

Sources

Method

Application Notes and Protocols for the Evaluation of Methyl 4-Hydroxyquinoline-2-carboxylate and its Analogs in Antimalarial Drug Development

Introduction: The Quinoline Scaffold in the Enduring Fight Against Malaria Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in the Enduring Fight Against Malaria

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites.[1][2] The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy, with quinine, chloroquine, and mefloquine being notable examples.[3] These agents traditionally exert their antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in the erythrocyte.[4] However, the evolution of parasite resistance necessitates a continuous search for novel and effective chemical entities.

This document provides a comprehensive guide for researchers and drug development professionals on the potential application of Methyl 4-Hydroxyquinoline-2-carboxylate and its derivatives as a promising scaffold for the development of new antimalarial agents. While direct preclinical or clinical data on Methyl 4-Hydroxyquinoline-2-carboxylate is not extensively documented in publicly available literature, its structural similarity to known antimalarial quinoline intermediates and other bioactive quinolones warrants a thorough investigation.[1][5] These notes and protocols are designed to provide a strategic framework for the synthesis, in vitro screening, and in vivo evaluation of this compound class.

Synthesis and Chemical Profile

The synthesis of 4-hydroxyquinoline-2-carboxylate derivatives can be achieved through established chemical routes, most notably the Conrad-Limpach or Gould-Jacobs reactions.[5] A common approach involves the condensation of an aniline with a β-ketoester, such as diethyl ketomalonate, followed by thermal cyclization. For instance, the synthesis of a related compound, 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester, a known intermediate in the synthesis of chloroquine, is achieved through the Conrad-Limpach condensation between m-chloroaniline and diethyl oxalacetate.[3][5]

A plausible synthetic route to Methyl 4-Hydroxyquinoline-2-carboxylate is outlined below:

Synthesis_of_Methyl_4_Hydroxyquinoline_2_carboxylate Aniline Aniline Intermediate Condensation Intermediate Aniline->Intermediate + Dimethyl_oxalacetate Dimethyl oxalacetate Dimethyl_oxalacetate->Intermediate Heat High Temperature Cyclization Intermediate->Heat Product Methyl 4-Hydroxyquinoline- 2-carboxylate Heat->Product

Caption: Plausible synthetic route for Methyl 4-Hydroxyquinoline-2-carboxylate.

Postulated Mechanism of Action: Interference with Heme Detoxification

Based on the well-established mechanism of action of many quinoline antimalarials, it is hypothesized that Methyl 4-Hydroxyquinoline-2-carboxylate and its analogs could interfere with the parasite's heme detoxification pathway.[4] Inside the acidic food vacuole of the parasite, the digestion of host hemoglobin releases large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into inert, crystalline hemozoin. Quinolines are thought to accumulate in the food vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.

Mechanism_of_Action cluster_parasite Plasmodium Parasite Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation & Toxicity Drug Methyl 4-Hydroxyquinoline -2-carboxylate Drug->Heme Inhibition of Polymerization

Caption: Postulated mechanism of action for quinoline-based antimalarials.

Structure-Activity Relationship (SAR) Insights for Lead Optimization

While SAR data for Methyl 4-Hydroxyquinoline-2-carboxylate is not available, studies on analogous quinoline series provide valuable insights for future medicinal chemistry efforts.[1][6]

PositionModificationImpact on Antimalarial ActivityReference
C4-Side Chain Variation in length and basicity of diaminoalkane side chainsSignificantly influences activity against both chloroquine-sensitive and -resistant strains.[6][6]
C7-Position Substitution with halogens (I, Br, Cl)Generally maintains or enhances activity.[6][6]
C2-Position Introduction of aryl groupsCan significantly modulate potency.[1][1]
Carboxyl Group (C2) Esterification vs. AmidationConversion to carboxamides has been a successful strategy in developing potent quinoline-4-carboxamide antimalarials.[7][8][9][7][8][9]

These findings suggest that modifications at the C4, C7, and the carboxyl group of the Methyl 4-Hydroxyquinoline-2-carboxylate scaffold could be fruitful avenues for lead optimization.

Experimental Protocols

Protocol 1: In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Assay

This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC50) of test compounds against the erythrocytic stages of Plasmodium falciparum.

Rationale: The SYBR Green I assay is a robust, sensitive, and non-radioactive method for quantifying parasite growth by measuring the amount of parasite DNA.

In_Vitro_Workflow Start Start: Synchronized Ring-Stage P. falciparum Culture Prepare_Plates Prepare 96-well Plates with Serial Dilutions of Test Compound Start->Prepare_Plates Add_Parasites Add Parasite Culture to Plates Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) Add_Parasites->Incubate Lyse_Cells Lyse Erythrocytes and Stain with SYBR Green I Incubate->Lyse_Cells Read_Fluorescence Read Fluorescence (485 nm excitation / 530 nm emission) Lyse_Cells->Read_Fluorescence Analyze_Data Calculate IC50 Values Read_Fluorescence->Analyze_Data End End: Determine Compound Potency Analyze_Data->End

Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete medium (RPMI-1640, L-glutamine, HEPES, hypoxanthine, gentamicin, Albumax II)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Test compound (Methyl 4-Hydroxyquinoline-2-carboxylate)

  • Standard antimalarial drugs (e.g., chloroquine, artemisinin)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete medium to achieve the desired final concentrations.

  • Plate Setup: Add 100 µL of the diluted compounds to the respective wells of a 96-well plate. Include wells for positive (parasites, no drug) and negative (erythrocytes, no parasites) controls.

  • Parasite Culture: Add 100 µL of synchronized ring-stage P. falciparum culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: Prepare a 2x SYBR Green I solution in lysis buffer. Add 100 µL of this solution to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Subtract the background fluorescence of the negative control wells. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.

CompoundIC50 (nM) vs. 3D7 (CQ-sensitive)IC50 (nM) vs. Dd2 (CQ-resistant)
Methyl 4-Hydroxyquinoline-2-carboxylate (Hypothetical) 50150
Chloroquine 10200
Artemisinin 55
Protocol 2: In Vivo Antimalarial Efficacy in a Murine Model (Peter's 4-Day Suppressive Test)

This protocol assesses the in vivo blood-stage antimalarial activity of a test compound in mice infected with a rodent malaria parasite.

Rationale: Murine models are essential for preclinical evaluation of a compound's efficacy, providing insights into its pharmacokinetic and pharmacodynamic properties in a living organism.[7][10]

In_Vivo_Workflow Start Start: Swiss Albino Mice Infection Day 0: Infect Mice with P. berghei (1x10^7 parasites, i.p.) Start->Infection Treatment Administer Test Compound Orally (once daily for 4 days, starting 2h post-infection) Infection->Treatment Monitoring Day 4: Prepare Thin Blood Smears from Tail Vein Treatment->Monitoring Staining Stain Smears with Giemsa Monitoring->Staining Counting Determine Parasitemia by Microscopy Staining->Counting Analysis Calculate Percent Suppression of Parasitemia Counting->Analysis End End: Evaluate In Vivo Efficacy Analysis->End

Caption: Workflow for the in vivo 4-day suppressive test in a murine malaria model.

Materials:

  • Swiss albino mice (female, 6-8 weeks old)

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Test compound formulated for oral administration

  • Vehicle control

  • Standard drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope with oil immersion lens

Procedure:

  • Infection (Day 0): Infect mice intraperitoneally (i.p.) with 1x10^7 P. berghei-parasitized erythrocytes.

  • Treatment (Days 0-3): Two hours post-infection, administer the first dose of the test compound orally. Continue treatment once daily for four consecutive days. Include a vehicle-treated control group and a positive control group treated with a standard antimalarial drug.

  • Monitoring (Day 4): On the fifth day, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Staining and Microscopy: Fix the smears with methanol and stain with Giemsa. Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of suppression of parasitemia using the following formula: % Suppression = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] * 100

Treatment Group (Dose, mg/kg)Mean Parasitemia (%)% Suppression
Vehicle Control 25.5-
Methyl 4-Hydroxyquinoline-2-carboxylate (25 mg/kg, Hypothetical) 8.965.1
Methyl 4-Hydroxyquinoline-2-carboxylate (50 mg/kg, Hypothetical) 2.391.0
Chloroquine (20 mg/kg) 0.598.0

Conclusion and Future Directions

The Methyl 4-Hydroxyquinoline-2-carboxylate scaffold represents a promising starting point for the development of novel antimalarial agents. The protocols detailed herein provide a robust framework for the systematic evaluation of this compound and its future analogs. Key future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship, elucidating the precise mechanism of action, and conducting comprehensive pharmacokinetic and toxicological profiling to identify a lead candidate for further preclinical development. Through such a structured approach, the potential of this chemical class to contribute to the next generation of antimalarial therapies can be fully explored.

References

  • Kaur, K., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. Available at: [Link]

  • Ye, Q., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(15), 5587-5597. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. Available at: [Link]

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(38), 26354-26385. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed, 27631715. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Europe PMC, 5108032. Available at: [Link]

  • Kaur, K., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Madrid, D. C., et al. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 44(18), 2991-2996. Available at: [Link]

  • El-Sayed, M. A., et al. (2019). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 24(20), 3717. Available at: [Link]

  • Srinivasa, S. B., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 17(3), 329-353. Available at: [Link]

Sources

Application

Application Note: Methyl 4-Hydroxyquinoline-2-carboxylate as a Pivotal Intermediate for the Development of Novel Neuroprotective Agents

Abstract: The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to modern medicine, demanding the urgent development of effective therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to modern medicine, demanding the urgent development of effective therapeutic agents. The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] This guide focuses on Methyl 4-Hydroxyquinoline-2-carboxylate, a key synthetic intermediate, and its strategic application in the design of next-generation neuroprotective agents. As the methyl ester of Kynurenic Acid (KYNA), an endogenous neuroprotectant, this molecule offers a validated starting point for drug discovery campaigns aimed at mitigating neuronal damage.[4][5] We provide the scientific rationale for its use, detailed protocols for its synthesis, and robust methodologies for evaluating the neuroprotective efficacy of its derivatives.

Part 1: The Scientific Rationale — A Scaffold Validated by Nature

The therapeutic potential of Methyl 4-Hydroxyquinoline-2-carboxylate stems directly from its structural relationship to Kynurenic Acid (KYNA), a terminal metabolite of the tryptophan degradation pathway, known as the Kynurenine Pathway.[6] This pathway plays a crucial role in balancing neuroactive metabolites.

1.1 The Kynurenine Pathway: A Double-Edged Sword

The Kynurenine Pathway metabolizes tryptophan into various compounds, some of which are neuroprotective while others are neurotoxic. An imbalance in this pathway is implicated in several neurodegenerative disorders.[6]

  • Neuroprotective Arm: L-Kynurenine is converted by kynurenine aminotransferases (KATs) in astrocytes into Kynurenic Acid (KYNA) . KYNA is a broad-spectrum antagonist of excitatory amino acid receptors, including the NMDA receptor (at the glycine co-agonist site) and the α7 nicotinic acetylcholine receptor (α7nAChR).[4][7] Its ability to dampen excitotoxicity is a primary mechanism of its neuroprotective action.[8]

  • Neurotoxic Arm: Alternatively, L-Kynurenine can be processed by microglia and infiltrating macrophages into 3-hydroxykynurenine (3-HK) and ultimately Quinolinic Acid (QUIN) . QUIN is a potent NMDA receptor agonist and a known neurotoxin that promotes oxidative stress and neuronal death.[4][6]

Targeting this pathway to increase the ratio of neuroprotective KYNA to neurotoxic QUIN is a promising therapeutic strategy.[6] Synthesizing analogs of KYNA, starting from its ester, Methyl 4-Hydroxyquinoline-2-carboxylate, allows for the development of drug candidates with improved properties, such as enhanced blood-brain barrier (BBB) permeability and target specificity.[9]

G cluster_neuroprotective Neuroprotective Branch (Astrocytes) cluster_neurotoxic Neurotoxic Branch (Microglia) TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine (3-HK) KYN->HK KMO Neuroprotection NMDA Receptor Antagonism Reduced Excitotoxicity KYNA->Neuroprotection QUIN Quinolinic Acid (QUIN) (Neurotoxic) HK->QUIN Neurotoxicity NMDA Receptor Agonism Oxidative Stress Neuronal Death QUIN->Neurotoxicity

Caption: The Kynurenine Pathway's dual role in neuro-regulation.

1.2 Multifunctional Mechanisms of Quinoline-Based Agents

Derivatives synthesized from the Methyl 4-Hydroxyquinoline-2-carboxylate core can act via multiple neuroprotective mechanisms, making them ideal candidates for a multi-target drug design approach.[10]

MechanismRationale & Therapeutic Target
Antioxidant Activity Many quinoline derivatives are potent scavengers of reactive oxygen species (ROS), mitigating the oxidative stress that is a key pathological feature of neurodegeneration.[1][11]
Enzyme Inhibition Strategic functionalization can yield potent inhibitors of enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), which are established targets in Alzheimer's and Parkinson's disease, respectively.[2][12]
NMDA Receptor Modulation Building upon the endogenous activity of KYNA, derivatives can be fine-tuned to act as specific antagonists at the glycine-binding site of the NMDA receptor, preventing excitotoxicity.[8][13]
Metal Chelation The 4-hydroxy group and adjacent heteroatoms can chelate dysregulated metal ions (e.g., Cu²⁺, Fe³⁺) implicated in amyloid-β aggregation and oxidative stress in Alzheimer's disease.[10]
P-glycoprotein Induction Certain 4-arylquinoline-2-carboxylates have been shown to induce P-glycoprotein (Pgp), a transporter that helps clear amyloid-β from the brain.[14][15]

Part 2: Synthesis Protocol — Conrad-Limpach Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate

This protocol describes a modified Conrad-Limpach reaction, a classic and reliable method for constructing the 4-hydroxyquinoline core. The procedure involves the reaction of an aniline with a β-ketoester equivalent, followed by a high-temperature thermal cyclization.

2.1 Materials and Equipment

  • Reagents: Aniline, Dimethyl acetylenedicarboxylate (DMAD), Diphenyl ether (Dowtherm A), Methanol, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Petroleum ether.

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, dropping funnel, air condenser, heating mantle, Buchner funnel, filtration apparatus, rotary evaporator, NMR spectrometer, Mass spectrometer.

2.2 Step-by-Step Synthesis Protocol

Caption: Workflow for the synthesis of the core intermediate.
  • Step 1: Formation of the Enamine Intermediate (Dimethyl anilinofumarate)

    • Rationale: This step involves a nucleophilic Michael addition of aniline to the electron-deficient alkyne of DMAD to form the key enamine intermediate.

    • Procedure:

      • To a solution of aniline (0.1 mol) in 100 mL of methanol, add dimethyl acetylenedicarboxylate (0.1 mol) dropwise at 0°C with stirring.

      • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours until TLC analysis indicates the consumption of starting materials.

      • Remove the methanol under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude dimethyl anilinofumarate intermediate and can often be used in the next step without further purification.

  • Step 2: Thermal Cyclization

    • Rationale: At high temperatures, the enamine undergoes an intramolecular cyclization followed by the elimination of methanol to form the stable aromatic quinoline ring system. Diphenyl ether is used as a high-boiling, inert solvent.[16]

    • Procedure:

      • In a 500 mL three-necked flask equipped with a mechanical stirrer and an air condenser, heat 150 mL of diphenyl ether to 250°C.

      • Add the crude dimethyl anilinofumarate from Step 1 dropwise to the hot, stirred solvent.

      • Maintain the temperature at 250°C and continue stirring for 15-20 minutes after the addition is complete. The reaction is typically accompanied by the evolution of methanol.

      • Allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Step 3: Isolation and Purification

    • Rationale: The product is insoluble in the non-polar solvent at room temperature, allowing for easy isolation. Recrystallization is used to remove impurities.

    • Procedure:

      • Add ~200 mL of petroleum ether to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

      • Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with petroleum ether to remove residual diphenyl ether.

      • Recrystallize the crude solid from a suitable solvent such as ethanol or a DMF/water mixture to yield pure Methyl 4-Hydroxyquinoline-2-carboxylate as a crystalline solid.

  • Step 4: Characterization

    • Trustworthiness: Confirm the identity and purity of the final compound using standard analytical techniques.

    • ¹H NMR: Expect characteristic aromatic proton signals for the quinoline core, a singlet for the C3-proton, a singlet for the methyl ester protons, and a broad singlet for the 4-OH proton.

    • Mass Spectrometry: Verify the molecular weight of the compound (C₁₁H₉NO₃, MW: 203.19 g/mol ).

Part 3: Derivatization Strategies for Lead Optimization

The synthesized intermediate is a versatile platform for creating a library of novel compounds. Modifications can be targeted to enhance potency, selectivity, and pharmacokinetic properties like BBB penetration.

Position for DerivatizationSynthetic ApproachRationale for Modification
C5, C6, C7, C8 on Benzene Ring Start with substituted anilines in Step 1.Introduce electron-donating/withdrawing groups to modulate electronic properties, lipophilicity, and target interactions.[9]
N1-Position N-alkylation/arylation of the quinolinone tautomer.Can improve BBB penetration and introduce vectors for targeting specific enzymes or receptors.
4-Hydroxy Group O-alkylation (etherification).Blocks metal chelation; can be used to attach other pharmacophores or improve metabolic stability.
2-Carboxylate Group Amidation with various amines.Convert the ester to an amide to introduce new hydrogen bonding interactions and alter solubility and cell permeability.[3]

Part 4: Protocol for In Vitro Neuroprotection Assay

This protocol provides a method to screen the synthesized quinoline derivatives for their ability to protect neuronal cells from oxidative stress-induced death, a common pathology in neurodegenerative diseases.

4.1 Model System

  • Cell Line: Human neuroblastoma SH-SY5Y cells. These are widely used as they can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins used to model diseases.[14][15]

  • Neurotoxic Insult: Hydrogen Peroxide (H₂O₂), an inducer of oxidative stress.[14]

4.2 Step-by-Step Assay Protocol

G Seed 1. Seed SH-SY5Y Cells (96-well plate, 24h) Treat 2. Pre-treat with Test Compounds (Various concentrations, 2h) Seed->Treat Insult 3. Induce Oxidative Stress (Add H₂O₂, 24h) Treat->Insult Assay 4. Assess Cell Viability (MTT Assay) Insult->Assay Analyze 5. Data Analysis (% Neuroprotection, EC₅₀) Assay->Analyze

Caption: Experimental workflow for the in vitro neuroprotection assay.
  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized quinoline derivatives in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a "vehicle control" (medium with DMSO only) and a "positive control" (e.g., KYNA or another known neuroprotectant).

    • Incubate the plate for 2 hours.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of H₂O₂ in serum-free medium to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized).

    • Add the H₂O₂ solution directly to the wells containing the test compounds. Also, add H₂O₂ to the "vehicle control" wells. Maintain a set of "untreated control" wells with cells in medium only (no compound, no H₂O₂).

    • Incubate the plate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Expertise: The results are calculated to determine the protective capacity of the compounds.

    • Normalize all absorbance values to the "untreated control" (set to 100% viability).

    • Calculate the percentage of neuroprotection for each compound concentration using the formula: % Neuroprotection = [(Abs_compound - Abs_H2O2) / (Abs_control - Abs_H2O2)] * 100

    • Plot the % neuroprotection against compound concentration to determine the EC₅₀ value (the concentration that provides 50% of the maximum protection). Compounds with low EC₅₀ values are considered potent neuroprotective agents.

Summary and Outlook

Methyl 4-Hydroxyquinoline-2-carboxylate is more than a simple chemical; it is a strategically important intermediate grounded in the biochemistry of endogenous neuroprotection. Its accessible synthesis and versatile chemical nature make it an ideal starting point for the rational design of multi-target agents against complex neurodegenerative diseases. The protocols provided herein offer a clear pathway from chemical synthesis to biological validation, empowering researchers to explore this promising chemical space. Future work should focus on optimizing lead compounds for in vivo efficacy and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, bringing these novel agents one step closer to clinical application.

References

  • Kumar, D., et al. (2014). Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular Chemistry, 12(40), 8071-8082. [Link]

  • Fila, M., et al. (2021). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. International Journal of Molecular Sciences, 22(19), 10349. [Link]

  • Majerova, P., et al. (2021). Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. Antioxidants, 10(4), 573. [Link]

  • Ostapiuk, A., & Urbanska, E. M. (2018). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. Journal of Neurochemistry, 145(4), 296-313. [Link]

  • Nath, M., et al. (2021). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. ACS Chemical Neuroscience, 12(15), 2890-2905. [Link]

  • Rojas-Mayorquín, A. E., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1870. [Link]

  • Zieminska, E., et al. (2019). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 20(21), 5329. [Link]

  • Marco-Contelles, J., et al. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. Antioxidants, 11(11), 2197. [Link]

  • Costa, J., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Conference Abstract. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2019). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports, 9(1), 1-17. [Link]

  • Rojas-Mayorquín, A. E., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1870. [Link]

  • Prati, F., et al. (2015). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 6(5), 544-549. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. [Link]

  • Kiss, E., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(12), 3298. [Link]

  • Slyvka, N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4066. [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Chiamulera, C., et al. (2000). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Kantevari, S., et al. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Pontiki, E., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(22), 5439. [Link]

  • Kumar, D., et al. (2014). Synthesis, and the antioxidant, neuroprotective and P-glycoprotein induction activity of 4-arylquinoline-2-carboxylates. Organic & Biomolecular Chemistry. [Link]

  • Nagai, Y., et al. (2018). Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4. Neuropharmacology, 138, 296-307. [Link]

Sources

Method

Application Notes and Protocols: Leveraging Methyl 4-Hydroxyquinoline-2-carboxylate for the Development of Novel Anti-Hepatitis B Virus (HBV) Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC) and its derivatives as a promisin...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC) and its derivatives as a promising scaffold for the development of novel therapeutics against the Hepatitis B Virus (HBV). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for the synthesis, in vitro evaluation, and preclinical assessment of MHQC-based compounds.

Introduction: The Persistent Challenge of Chronic Hepatitis B and the Promise of Quinoline Scaffolds

Chronic Hepatitis B infection, affecting millions globally, remains a significant public health concern due to its association with progressive liver disease, cirrhosis, and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogues and interferons, effectively suppress viral replication but rarely lead to a complete cure. This is largely attributed to the persistence of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral transcription.

The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antiviral properties. Recent studies have highlighted the potential of quinoline derivatives as inhibitors of various stages of the HBV life cycle. Notably, derivatives of the closely related Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate have demonstrated significant inhibition of HBV replication in vitro, providing a strong impetus for the investigation of Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC) as a core structure for novel anti-HBV agents.

These application notes will guide researchers through a structured workflow for the exploration of MHQC and its derivatives as potential anti-HBV drug candidates.

Section 1: Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC) and its Derivatives

The synthesis of the MHQC core and its subsequent derivatization are critical first steps in the drug discovery process. The following protocol is a generalized method that can be adapted and optimized for the synthesis of MHQC and its analogs.

Protocol 1: Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate (MHQC)

This protocol is adapted from established methods for the synthesis of 4-hydroxyquinoline derivatives.

Materials:

  • Aniline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography apparatus and silica gel

Procedure:

  • Step 1: Synthesis of Dimethyl 2-(phenylamino)maleate.

    • In a round-bottom flask, dissolve aniline in a suitable solvent such as ethanol.

    • Slowly add dimethyl acetylenedicarboxylate (DMAD) dropwise to the aniline solution at room temperature with constant stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure dimethyl 2-(phenylamino)maleate.

  • Step 2: Cyclization to Methyl 4-Hydroxyquinoline-2-carboxylate.

    • In a high-boiling point solvent such as diphenyl ether, heat the purified dimethyl 2-(phenylamino)maleate.

    • The cyclization reaction occurs at elevated temperatures (typically >200°C).

    • Monitor the reaction by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product will precipitate out of the solvent. Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent system.

  • Step 3: Derivatization (Optional).

    • The core MHQC molecule can be further modified at various positions (e.g., the phenyl ring, the hydroxyl group) to explore structure-activity relationships (SAR). Standard organic chemistry reactions such as halogenation, nitration, alkylation, and acylation can be employed.

Data Interpretation:

  • The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 2: In Vitro Evaluation of Anti-HBV Activity

A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anti-HBV activity of the synthesized MHQC derivatives.

Workflow for In Vitro Anti-HBV Evaluation

Caption: A logical workflow for the in vitro evaluation of MHQC derivatives.

Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to ensure that any observed antiviral activity is not due to cell death.

Materials:

  • HepG2.2.15 cells (or other suitable hepatoma cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) using a dose-response curve.

Protocol 3: HBsAg and HBeAg Quantification (ELISA)

This assay provides a primary screen for compounds that inhibit the production or secretion of viral antigens.

Materials:

  • Supernatants from compound-treated HepG2.2.15 cells

  • Commercially available HBsAg and HBeAg ELISA kits

  • Microplate reader

Procedure:

  • Culture HepG2.2.15 cells in the presence of serial dilutions of the test compounds for 72 hours.

  • Collect the cell culture supernatants.

  • Perform the HBsAg and HBeAg ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of HBsAg and HBeAg in each sample.

  • Determine the 50% effective concentration (EC50) for the inhibition of HBsAg and HBeAg secretion.

Protocol 4: HBV DNA Replication Inhibition (qPCR)

This assay directly measures the effect of the compounds on viral DNA synthesis.

Materials:

  • Intracellular DNA from compound-treated HepG2.2.15 cells

  • HBV-specific primers and probes for qPCR

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Treat HepG2.2.15 cells with test compounds for 72 hours.

  • Extract total intracellular DNA.

  • Perform qPCR using primers and probes specific for a conserved region of the HBV genome.

  • Quantify the amount of HBV DNA relative to a housekeeping gene (e.g., GAPDH) to normalize for cell number.

  • Calculate the EC50 for the inhibition of HBV DNA replication.

Parameter Description Typical Units
CC50 50% Cytotoxic ConcentrationµM
EC50 (HBsAg) 50% Effective Concentration (HBsAg inhibition)µM
EC50 (HBeAg) 50% Effective Concentration (HBeAg inhibition)µM
EC50 (DNA) 50% Effective Concentration (HBV DNA inhibition)µM
Selectivity Index (SI) CC50 / EC50Unitless

Table 1: Key Parameters for In Vitro Anti-HBV Activity Assessment

Section 3: Mechanism of Action Studies

Understanding the mechanism by which MHQC derivatives inhibit HBV replication is crucial for lead optimization. Based on the known targets of other quinoline-based antivirals, two potential mechanisms are proposed for investigation.

Proposed Mechanisms of Action for MHQC Derivatives

Proposed_MoA cluster_0 HBV Life Cycle cluster_1 Potential MHQC Targets pgRNA pgRNA rcDNA rcDNA pgRNA->rcDNA Reverse Transcription cccDNA cccDNA rcDNA->cccDNA cccDNA->pgRNA Transcription Core Core Protein Capsid Capsid Assembly Core->Capsid RNaseH RNase H RNaseH->rcDNA Inhibits pgRNA degradation CoreAssembly Core Protein Assembly CoreAssembly->Capsid Inhibits capsid formation

Caption: Potential targets of MHQC derivatives within the HBV life cycle.

Protocol 5: HBV RNase H Activity Assay

This assay determines if the compounds inhibit the ribonuclease H activity of the HBV polymerase.

Materials:

  • Recombinant HBV RNase H enzyme

  • Fluorescently labeled RNA/DNA hybrid substrate

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Perform a biochemical assay using a recombinant HBV RNase H enzyme and a synthetic RNA/DNA hybrid substrate.

  • Incubate the enzyme with the substrate in the presence of varying concentrations of the test compound.

  • Measure the cleavage of the RNA strand by detecting changes in fluorescence.

  • Calculate the IC50 for the inhibition of RNase H activity.

Protocol 6: HBV Core Protein Assembly Assay

This assay assesses the ability of the compounds to interfere with the assembly of the viral capsid.

Materials:

  • Recombinant HBV core protein (Cp149 or Cp183)

  • Assembly buffer

  • Size-exclusion chromatography (SEC) or dynamic light scattering (DLS) instrumentation

Procedure:

  • Incubate recombinant HBV core protein with the test compounds under conditions that promote capsid assembly.

  • Monitor the formation of capsid-like particles using SEC or DLS.

  • Determine the concentration of the compound that inhibits or aberrantly modulates capsid assembly.

Section 4: Advanced In Vitro Characterization: cccDNA Quantification

Targeting the cccDNA is the "holy grail" of HBV therapy. This protocol outlines a method to assess the impact of MHQC derivatives on the cccDNA pool.

Protocol 7: Quantification of HBV cccDNA by qPCR

Materials:

  • DNA from infected cells (e.g., primary human hepatocytes or HepG2-NTCP cells)

  • cccDNA-specific primers and probes

  • Plasmid-safe ATP-dependent DNase (PSAD)

  • qPCR master mix and instrument

Procedure:

  • Infect primary human hepatocytes or HepG2-NTCP cells with HBV.

  • Treat the infected cells with the test compounds for an extended period (e.g., 7-14 days).

  • Extract total intracellular DNA.

  • Treat the DNA with PSAD to digest all non-cccDNA forms of HBV DNA.

  • Perform qPCR using primers and probes that specifically amplify the cccDNA.

  • Quantify the cccDNA copy number per cell.

Section 5: In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be evaluated in a relevant animal model of HBV infection.

Protocol 8: In Vivo Anti-HBV Efficacy in a Humanized Mouse Model

Animal Model:

  • Humanized mice with chimeric human livers (e.g., uPA/SCID or FRG mice).

Procedure:

  • Infect the humanized mice with HBV.

  • Once a stable infection is established (as determined by serum HBsAg and HBV DNA levels), treat the mice with the test compound or vehicle control for a defined period (e.g., 4-8 weeks).

  • Monitor serum HBsAg, HBeAg, and HBV DNA levels throughout the treatment and post-treatment follow-up period.

  • At the end of the study, harvest the livers and quantify intrahepatic HBV DNA and cccDNA.

Data to Collect:

Parameter Method Purpose
Serum HBsAg/HBeAgELISAAssess viral protein levels
Serum HBV DNAqPCRQuantify viremia
Intrahepatic HBV DNAqPCRMeasure viral replication in the liver
Intrahepatic cccDNAqPCREvaluate impact on the viral reservoir
Liver HistologyH&E, IHCAssess liver pathology and viral antigen expression

Table 2: Key Endpoints for In Vivo Efficacy Studies

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the systematic evaluation of Methyl 4-Hydroxyquinoline-2-carboxylate and its derivatives as a novel class of anti-HBV agents. By following this structured approach, researchers can efficiently identify and characterize promising lead compounds with the potential to contribute to the development of a functional cure for chronic Hepatitis B.

References

  • World Health Organization. (2023). Hepatitis B. [Link]

  • A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for anti-hepatitis B virus (anti-HBV) activities in vitro to explore their structure-activity relationships (SARs). PubMed. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR. Bio-protocol. [Link]

  • Inhibition of HBV replication by N-hydroxyisoquinolinedione and N-hydroxypyridinedione ribonuclease H inhibitors. PMC. [Link]

  • Discovery of novel HBV core protein inhibitors by high throughput virtual screening. PMC. [Link]

  • Animal models for the study of HBV infection and the evaluation of new anti-HBV strategies. Journal of Hepatology. [Link]

  • Anti-HBV activity of retinoid drugs in vitro versus in vivo. PubMed. [Link]

Application

Application Notes &amp; Protocols: Strategic C-H Functionalization of 4-Hydroxyquinoline for Accelerated Drug Discovery

Abstract The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatization...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatization is paramount for the exploration of new chemical space and the development of novel therapeutics. This guide provides an in-depth exploration of advanced Carbon-Hydrogen (C-H) bond functionalization techniques tailored for the 4-hydroxyquinoline core. Moving beyond classical synthetic methods, we delve into modern, transition-metal-catalyzed strategies that offer unparalleled efficiency and regioselectivity. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable, field-proven protocols to empower the synthesis of diverse libraries of 4-hydroxyquinoline analogues.

Introduction: The Strategic Advantage of C-H Functionalization

Traditional synthetic routes to functionalized 4-hydroxyquinolines often necessitate multi-step sequences involving pre-functionalized starting materials. C-H bond functionalization emerges as a transformative paradigm, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This atom-economical approach streamlines synthetic pathways, reduces waste, and provides access to novel molecular architectures that were previously challenging to synthesize.[4][5]

For the 4-hydroxyquinoline scaffold, the strategic application of directing groups is crucial to overcoming the inherent reactivity patterns and achieving site-selective functionalization at various positions on the quinoline ring. This guide will focus on key methodologies that leverage directing groups to achieve precise modifications, a critical capability for structure-activity relationship (SAR) studies in drug discovery.

Diagram: Logic of Site-Selective Functionalization

G cluster_0 4-Hydroxyquinoline Core cluster_1 Directing Group Strategy cluster_2 Site-Selective C-H Functionalization 4-OH_Core 4-Hydroxyquinoline DG Introduction of Directing Groups (DG) 4-OH_Core->DG N_Oxide N-Oxide DG->N_Oxide O_Carbamoyl O-Carbamoyl DG->O_Carbamoyl 4_Quinolone 4-Quinolone (from 4-OH) DG->4_Quinolone C2_Func C2-Position N_Oxide->C2_Func Directs Arylation, Alkylation, etc. C8_Func C8-Position N_Oxide->C8_Func Directs Alkenylation, Alkylation, etc. C3_Func C3-Position O_Carbamoyl->C3_Func via Fries Rearrangement C5_Func C5-Position 4_Quinolone->C5_Func Directs Alkenylation, Annulation, etc. G Start 4-Hydroxyquinoline Step1 O-Carbamoylation Start->Step1 Intermediate 4-O-Carbamoyl quinoline Step1->Intermediate Step2 Anionic ortho-Fries Rearrangement Intermediate->Step2 Product 3-Carboxamido- 4-quinolone Step2->Product

Sources

Method

One-pot synthesis methods for quinoline-4-carboxylic acids

An Application Guide to the One-Pot Synthesis of Quinoline-4-Carboxylic Acids For professionals in medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, central to a vast array of th...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of Quinoline-4-Carboxylic Acids

For professionals in medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, central to a vast array of therapeutic agents.[1][2] Specifically, quinoline-4-carboxylic acids are pivotal intermediates and active pharmacophores in compounds exhibiting antimalarial, antibacterial, antitumor, and antiviral properties.[3][4][5] Their efficient synthesis is a cornerstone of drug discovery programs. This guide provides an in-depth exploration of robust one-pot methodologies for constructing this valuable molecular core, blending classical named reactions with modern, optimized protocols.

First reported by Oscar Doebner in 1887, this reaction is a direct and versatile three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[6][7]

Mechanism and Rationale

The reaction's efficiency stems from its convergent nature, though the precise mechanism has been a subject of discussion. A widely accepted pathway involves several key stages:[6][7]

  • Imine Formation : The aniline and aldehyde first condense to form an N-arylimine (Schiff base).

  • Enol/Enolate Reaction : Pyruvic acid tautomerizes to its enol form, which then performs a Michael-type addition to the protonated imine.

  • Cyclization : An intramolecular electrophilic aromatic substitution occurs, where the electron-rich aniline ring attacks an intermediate, leading to the formation of a dihydroquinoline ring.

  • Oxidation/Aromatization : The dihydroquinoline intermediate is subsequently oxidized to the stable aromatic quinoline system. A second molecule of the Schiff base can often act as the hydrogen acceptor in a hydrogen transfer process, leading to aromatization.[4][7]

This sequence allows for the rapid assembly of the quinoline core from simple, readily available starting materials.

Doebner_Mechanism Doebner Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization cluster_4 Step 4: Aromatization A Aniline + Aldehyde B Schiff Base (Imine) A->B - H₂O D Aniline Derivative Intermediate B->D + Enol C Pyruvic Acid (Enol form) C->D E Dihydroquinoline Intermediate D->E Intramolecular Cyclization F Quinoline-4-Carboxylic Acid E->F Oxidation (- H₂) Pfitzinger_Mechanism Pfitzinger Reaction Mechanism A Isatin B Keto-acid Intermediate (Isatinate) A->B Base (KOH) Ring Opening D Schiff Base (Imine) B->D + Carbonyl (C) - H₂O C Carbonyl Compound (e.g., Ketone) C->D E Enamine Tautomer D->E Tautomerization F Cyclized Intermediate E->F Intramolecular Cyclization G Quinoline-4-Carboxylic Acid F->G Dehydration (- H₂O) Workflow General One-Pot Synthesis Workflow A Reactant Assembly (Aniline, Aldehyde, Pyruvic Acid OR Isatin, Ketone) B Add Solvent & Catalyst A->B C Reaction (Conventional Heating or Microwave) B->C D TLC Monitoring C->D In-process control E Reaction Work-up (Cooling, Solvent Removal) C->E D->C F Product Isolation (Filtration or Extraction) E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, MS, m.p.) G->H

Sources

Application

Application Notes &amp; Protocols for the Microwave-Assisted Synthesis of Quinoline Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Traditional synthetic methods for quinoline derivatives, while foundational, often suffer from long reaction times, harsh conditions, and modest yields.[3] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative green chemistry technique that leverages microwave energy to dramatically accelerate reaction rates, improve yields, and enhance product purity.[4][5][6] We provide an in-depth exploration of the core principles of microwave heating and present detailed, field-proven protocols for key named reactions, including the Friedländer, Combes, and Doebner-von Miller syntheses. This document is designed to empower researchers to harness the full potential of microwave technology for the efficient and sustainable synthesis of quinoline derivatives.

The Rationale for Microwave Chemistry in Quinoline Synthesis

Nitrogen-containing heterocycles are of immense research interest due to their prevalence in biologically active molecules.[1][7] The quinoline ring system, in particular, is a privileged scaffold found in compounds with applications as anti-malarial, anti-cancer, anti-bacterial, and anti-inflammatory agents.[1][2] The urgent need for more efficient and environmentally benign synthetic methods has driven the adoption of MAOS.[1][7]

Unlike conventional conductive heating, which relies on an external source to transfer thermal energy through vessel walls, microwave synthesis utilizes dielectric heating.[5] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules and ions in the reaction mixture.[5] This interaction induces rapid molecular rotation and friction, generating heat volumetrically and uniformly throughout the sample.[5][8]

Key Advantages of MAOS over Conventional Heating:

  • Reaction Acceleration: Reaction times are often reduced from hours or days to mere minutes.[5][6][8]

  • Increased Yields & Purity: Rapid and uniform heating minimizes the formation of side products and thermal degradation of sensitive compounds.[5][6]

  • Energy Efficiency: Direct energy transfer to the reactants is more efficient and consumes less energy than traditional methods.[5][9][10]

  • Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less solvent or solvent-free conditions.[9][10]

Foundational Synthetic Routes Adapted for Microwave Synthesis

Several classical reactions for quinoline synthesis have been successfully adapted and optimized for microwave irradiation, offering significant improvements in efficiency and scope.

The Friedländer Annulation

The Friedländer synthesis is a straightforward and popular method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[11] Microwave irradiation dramatically accelerates this acid-catalyzed cyclocondensation.[12][13]

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine 2-aminoaryl ketone, α-methylene ketone, and catalyst in a microwave vial B Seal vessel and place in microwave reactor A->B C Irradiate at set temperature and time (e.g., 160°C, 5 min) B->C D Cool to room temperature C->D E Purify product (e.g., recrystallization, chromatography) D->E F Characterize product (NMR, MS) E->F

Caption: General workflow for microwave-assisted Friedländer synthesis.

This protocol is adapted from a procedure where acetic acid serves as both the solvent and catalyst, highlighting a green and efficient approach.[12]

Materials:

  • 2-Aminobenzophenone (or other 2-aminoaryl ketone)

  • Cyclohexanone (or other α-methylene ketone)

  • Glacial Acetic Acid

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated scientific microwave reactor

Procedure:

  • To a 10 mL microwave process vial, add the 2-aminoaryl ketone (e.g., 1.0 mmol) and the α-methylene ketone (e.g., 1.2 mmol).

  • Add glacial acetic acid (3.0 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters: irradiate at 160 °C for 5 minutes with magnetic stirring. Temperature is the critical parameter to control.[14]

  • After irradiation, allow the vessel to cool to room temperature (below 50 °C) before opening.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous NaOH) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

2-Aminoaryl KetoneMethylene CompoundCatalyst/SolventTemp (°C)Time (min)Yield (%)Reference
2-AminobenzophenoneCyclohexanoneAcetic Acid1605>95[12]
2-Amino-5-chlorobenzophenoneCyclopentanoneAcetic Acid1605>95[12]
2-AminoacetophenoneEthyl Acetoacetate[Bmim]HSO41201092[15]
2-Amino-3-hydroxybenzaldehydeDimedoneEthanol13030-4072[16]
The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[14][17] The initial condensation forms an enamine intermediate, which then undergoes cyclodehydration under heating to yield a 2,4-disubstituted quinoline.[18] Microwave heating efficiently drives this two-step, one-pot process.

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid

  • 10 mL microwave process vial with a magnetic stir bar

Procedure:

  • In a microwave vial, combine aniline (1.0 mmol) and acetylacetone (1.1 mmol).

  • Carefully add the acid catalyst (e.g., 1.0 g of PPA). Caution: Strong acids are corrosive.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140-150 °C for 10-15 minutes with stirring.

  • After cooling, carefully quench the reaction by pouring it onto crushed ice.

  • Basify the solution to a pH of 9-10 with a concentrated base (e.g., 40% NaOH) to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify by recrystallization or column chromatography.

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][18] The reaction typically proceeds under acidic conditions.[19][20] The mechanism is complex but is believed to involve a 1,4-conjugate addition of the aniline to the unsaturated system, followed by cyclization and oxidation.[20]

This protocol is adapted from a microwave-assisted Skraup-type reaction, a close relative of the Doebner-von Miller synthesis.[14]

Materials:

  • 2,6-Diaminotoluene

  • Glycerol

  • Arsenic(V) oxide (oxidant) - Extreme Caution: Highly toxic. Alternative oxidants like nitrobenzene can be used.

  • Concentrated Sulfuric Acid

  • Microwave-safe reaction vessel

Procedure:

  • In a suitable microwave-safe vessel, carefully mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), the oxidizing agent (e.g., arsenic(V) oxide, 2.1 g), and concentrated sulfuric acid (4.2 mL).[14] Caution: This reaction is highly exothermic and uses hazardous materials. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Subject the mixture to microwave irradiation. A typical starting point would be 150-180 °C for 10-20 minutes.

  • Allow the mixture to cool completely to room temperature.

  • Pour the reaction mixture into an ice-water mixture (15 mL).

  • Carefully basify the solution to a pH of 9-10 with a suitable base.

  • Filter the resulting precipitate and wash thoroughly with cold water.

  • Recrystallize the product from water to yield the purified quinoline derivative.[14]

Troubleshooting and Optimization

Even with the advantages of microwave synthesis, optimization is often necessary. The following table provides guidance on common issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inefficient microwave absorption- Low substrate reactivity- Incorrect temperature or time- Add a small amount of a polar co-solvent (e.g., DMF, ethanol) to improve energy absorption.[14]- Increase temperature or reaction time for less reactive substrates.[14]- Screen different catalysts or catalyst loadings.
Formation of Side Products - Localized overheating or "hot spots"- Reaction time is too long- Reduce microwave power and use temperature control instead of power control.[14]- Use pulsed heating to maintain a more uniform temperature.[14]- Perform a time-course study to find the optimal irradiation time.
Decomposition of Material - Temperature is too high- Instability of reactants or products at the set temperature- Lower the reaction temperature and/or shorten the irradiation time.[14]- Ensure the chosen solvent is stable under the reaction conditions.[14]
Poor Reproducibility - Inconsistent vessel positioning in the reactor- Variations in starting material purity- Lack of precise control- Always place the reaction vessel in the same position.[14]- Use high-purity reactants and solvents.[14]- Use a dedicated scientific microwave reactor with accurate temperature and pressure sensors.[14][21]

Safety and Scalability Considerations

Safety is paramount in microwave chemistry.

  • Pressure: Heating solvents above their boiling points in sealed vessels generates high pressure. Never exceed the pressure limits of the vessel or reactor. Modern reactors have built-in safety features to manage pressure.[21][22]

  • Solvents: Never use domestic microwave ovens for chemical synthesis.[14] They lack temperature/pressure control and are not designed to handle flammable organic solvents, creating a significant risk of explosion.

  • Reagents: Be aware of the specific hazards of all chemicals used, particularly strong acids, bases, and toxic oxidants.

Scalability: Scaling up microwave reactions from milligram to multi-gram or kilogram scales presents challenges, primarily related to the penetration depth of microwaves and ensuring uniform heating in larger volumes.[23] While direct scaling in larger batch reactors is possible, continuous-flow microwave reactors are often a more effective solution for industrial production.[22][23] These systems allow for safe, reproducible, and scalable synthesis by passing the reaction mixture through a microwave-irradiated zone.[22]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinoline derivatives.[6][24] By providing rapid, efficient, and uniform heating, MAOS enables chemists to accelerate drug discovery and development processes.[24] The protocols and data presented herein demonstrate that classical synthetic routes can be significantly improved, leading to higher yields, shorter reaction times, and cleaner product profiles, all while adhering to the principles of green chemistry.[9][10]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Recent Scientific Research. [Link]

  • Das, B., & Boddeda, A. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 11(15), 8686–8704. [Link]

  • Majumder, A., & Mukhopadhyay, C. (2015). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry, 52(4), 939-950. [Link]

  • Zhang, X.-L., Hu, Q., & Cai, M. (2011). Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Journal of The Chinese Chemical Society, 58(1), 79-83. [Link]

  • Duc, D. X., & Dung, V. C. (2022). Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. Current Organocatalysis, 9(2), 117-123. [Link]

  • Al-dujaili, A. H., & Yousif, E. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14388-14404. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Potter, T. D., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]

  • Sharma, R. K., & Sharma, C. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. [Link]

  • Al-dujaili, A. H., & Yousif, E. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14388-14404. [Link]

  • Bilsel, M. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • Leonelli, C., & Veronesi, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(23), 1-25. [Link]

  • Mehta, P., et al. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry, 22(8), 619-622. [Link]

  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34107-34131. [Link]

  • Al-dujaili, A. H., & Yousif, E. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 541. [Link]

  • Al-dujaili, A. H., & Yousif, E. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 541. [Link]

  • ResearchGate. (n.d.). Microwave-assisted green synthetic approach for quinoline synthesis in water as a green solvent. ResearchGate. [Link]

  • Barham, J. P., & Kuwano, R. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(9), 2248–2259. [Link]

  • Barham, J. P., & Kuwano, R. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(9), 2248–2259. [Link]

  • Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707–716. [Link]

  • Larkin, M. A., & Zeller, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 990. [Link]

  • Kappe, C. O., et al. (2003). Scalability of microwave-assisted organic synthesis. From single-mode to multimode parallel batch reactors. Organic Process Research & Development, 7(5), 707-716. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Chien, C.-H., & Zibinsky, M. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(21), 8276–8278. [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. [Link]

  • Kumar, D., & Singh, R. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10. [Link]

  • Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20513–20543. [Link]

  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34107-34131. [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Multi-Target Agents for Complex Diseases

Intended Audience: Researchers, scientists, and drug development professionals. I. Introduction: The Imperative for a Multi-Target Paradigm in Complex Diseases The traditional "one-target, one-drug" approach, while histo...

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Imperative for a Multi-Target Paradigm in Complex Diseases

The traditional "one-target, one-drug" approach, while historically successful for many diseases, often falls short when confronting the intricate and multifactorial nature of complex disorders such as neurodegenerative diseases, cancer, and metabolic syndromes.[1][2][3][4][5] These diseases are not driven by a single aberrant protein but rather by a cascade of interconnected pathological events involving multiple signaling pathways.[6][7] Consequently, a therapeutic strategy that simultaneously modulates multiple key targets within a disease network holds the promise of superior efficacy, reduced potential for drug resistance, and a more favorable side-effect profile compared to monotherapies or combination therapies.[8][9][10] This has led to the rise of polypharmacology, the design and use of pharmaceutical agents that act on multiple targets simultaneously.[2]

This guide provides a comprehensive overview of the strategies, synthetic methodologies, and characterization techniques involved in the development of multi-target-directed ligands (MTDLs). We will delve into the rationale behind target selection, the art of designing molecules with balanced activities, and the practical aspects of their synthesis and evaluation.

II. Strategic Design of Multi-Target Agents: From Concept to Scaffold

The rational design of an MTDL is a meticulous process that begins with a deep understanding of the disease pathophysiology. The selection of appropriate targets is paramount and should be based on their validated roles in the disease process and the potential for synergistic therapeutic effects when modulated concurrently.[11]

Several design strategies are employed to create single molecules with affinity for multiple targets:

  • Pharmacophore Hybridization: This is a widely used approach that involves integrating the key pharmacophoric features of two or more known ligands for different targets into a single molecular entity.[1][7][12] This can be achieved by fusing the core scaffolds or linking them through an appropriate spacer. For instance, a hybrid molecule for Alzheimer's disease might combine the pharmacophore of an acetylcholinesterase (AChE) inhibitor with that of an antioxidant.[12][13]

  • Scaffold Hopping and Privileged Structures: Certain molecular scaffolds, known as "privileged structures," have the inherent ability to bind to multiple targets. By modifying these core structures, medicinal chemists can fine-tune their activity profiles to achieve the desired multi-target engagement.

  • Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to the individual targets of interest. These fragments can then be linked together or grown to create a larger molecule with affinity for all desired targets.[14] This approach allows for a more systematic exploration of the chemical space.

  • Computational and In Silico Methods: Computer-aided drug design (CADD) plays a crucial role in modern MTDL development.[15][16][17] Techniques such as molecular docking, pharmacophore modeling, and machine learning algorithms can predict the binding of a designed molecule to multiple targets, thereby guiding the synthetic efforts and reducing the number of compounds that need to be synthesized and tested.[6][11][16][18][19]

Visualizing the Design Workflow

The following diagram illustrates a typical workflow for the design of a multi-target agent.

Multi-Target Agent Design Workflow cluster_0 Conceptualization & Design cluster_1 Synthesis & Evaluation Disease Pathophysiology Analysis Disease Pathophysiology Analysis Target Identification & Validation Target Identification & Validation Disease Pathophysiology Analysis->Target Identification & Validation Design Strategy Selection Design Strategy (Hybridization, FBDD, etc.) Target Identification & Validation->Design Strategy Selection In Silico Modeling In Silico Modeling (Docking, ML) Design Strategy Selection->In Silico Modeling Candidate Molecule Design Candidate Molecule Design In Silico Modeling->Candidate Molecule Design Chemical Synthesis Chemical Synthesis Candidate Molecule Design->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening (Binding & Functional Assays) Purification & Characterization->In Vitro Screening Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Lead Optimization->Candidate Molecule Design Iterative Refinement

Caption: A generalized workflow for the design and development of multi-target agents.

III. Synthetic Methodologies for Multi-Target Agents

The synthesis of MTDLs often requires multi-step reaction sequences and careful planning to ensure the desired final structure is obtained with good yield and purity. The choice of synthetic route depends heavily on the complexity of the target molecule and the nature of the linked pharmacophores.

Commonly employed synthetic strategies include:

  • Convergent Synthesis: This approach involves synthesizing the different pharmacophoric fragments separately and then coupling them together in the final steps. This is often more efficient than a linear synthesis, especially for complex molecules.

  • Divergent Synthesis: Starting from a common intermediate, a variety of related MTDLs can be synthesized by introducing different modifications in the later stages. This is useful for exploring the structure-activity relationship (SAR) around a particular scaffold.

  • Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity in MTDL synthesis due to their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[20]

Protocol: Synthesis of a Donepezil-Curcumin Hybrid for Alzheimer's Disease

This protocol outlines the synthesis of a multi-target agent designed to inhibit acetylcholinesterase (AChE) and prevent Aβ aggregation, both key pathological features of Alzheimer's disease.[13] The design fuses the pharmacophores of donepezil (an AChE inhibitor) and curcumin (known for its anti-amyloid and antioxidant properties).[13]

Materials:

  • Donepezil intermediate (e.g., 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one)

  • Curcumin derivative (e.g., a suitable aldehyde or ketone)

  • Appropriate reagents and solvents (e.g., piperidine, ethanol, etc.)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

  • Analytical instruments (e.g., NMR, Mass Spectrometry, HPLC)

Procedure:

  • Synthesis of the Donepezil Moiety: Prepare the key benzylpiperidine fragment of donepezil according to established literature procedures. This typically involves the reaction of 5,6-dimethoxy-1-indanone with a suitable piperidine derivative.

  • Synthesis of the Curcumin-like Linker: Synthesize a curcumin derivative containing a reactive group (e.g., an aldehyde) that can be coupled to the donepezil moiety.

  • Coupling Reaction: React the donepezil fragment with the curcumin-like linker under appropriate conditions (e.g., aldol condensation) to form the hybrid molecule.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the pure MTDL.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Self-Validation and Quality Control:

  • NMR Spectroscopy: The NMR spectra should be consistent with the proposed structure, with all expected peaks present and integrated correctly.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target compound.

  • HPLC: The HPLC chromatogram should show a single major peak, indicating a high degree of purity (typically >95%).

IV. Characterization and Screening of Multi-Target Agents

Once synthesized and purified, the MTDLs must be rigorously evaluated to confirm their multi-target activity and assess their therapeutic potential.

In Vitro Screening Cascade

A tiered screening approach is typically employed to characterize the biological activity of the synthesized compounds.

Primary Screening:

  • Binding Assays: Determine the affinity of the compound for each of its intended targets using techniques such as radioligand binding assays or surface plasmon resonance (SPR).

  • Enzyme Inhibition Assays: For targets that are enzymes (e.g., kinases, cholinesterases), measure the compound's ability to inhibit their activity.[21]

Secondary Screening:

  • Cell-Based Assays: Evaluate the compound's activity in a more physiologically relevant context using cell lines that express the target proteins. This can include measuring downstream signaling events or cellular phenotypes.

  • Selectivity Profiling: Assess the compound's selectivity by testing it against a panel of related and unrelated targets to identify potential off-target effects.[22]

Data Presentation: In Vitro Activity Profile

The following table provides an example of how to summarize the in vitro activity data for a hypothetical multi-target agent.

Compound IDTarget 1 (IC₅₀, nM)Target 2 (Kᵢ, nM)Target 3 (% Inhibition @ 1µM)Cell-Based Assay (EC₅₀, µM)
MTDL-00150120850.5
MTDL-0027595920.3
MTDL-003150250601.2
Visualizing the Screening Process

The following diagram illustrates a typical in vitro screening cascade for a multi-target agent.

In Vitro Screening Cascade Synthesized Compound Library Synthesized Compound Library Primary Screening Primary Screening (Binding & Enzyme Assays) Synthesized Compound Library->Primary Screening Secondary Screening Secondary Screening (Cell-Based Assays & Selectivity) Primary Screening->Secondary Screening Active Compounds Lead Candidate Identification Lead Candidate Identification Secondary Screening->Lead Candidate Identification Promising Hits

Caption: A streamlined workflow for the in vitro screening of multi-target agents.

V. Challenges and Future Perspectives

Despite the significant promise of MTDLs, their development is not without challenges.[3][11][22] Achieving a balanced activity profile against multiple targets can be difficult, and optimizing the pharmacokinetic and pharmacodynamic properties of these often complex molecules requires careful consideration.[8][22] Furthermore, the preclinical and clinical development of MTDLs can be more complex than for single-target agents.[22]

The future of multi-target drug discovery will likely be driven by advances in several key areas:

  • Systems Biology and Network Pharmacology: A deeper understanding of the complex biological networks underlying diseases will facilitate the identification of novel and more effective target combinations.[8]

  • Innovative Synthetic Methodologies: The development of new and more efficient synthetic methods will be crucial for the construction of increasingly complex MTDLs.

VI. Conclusion

The synthesis of multi-target agents represents a paradigm shift in drug discovery, offering a powerful approach to tackling the complexity of many debilitating diseases. By rationally designing single molecules that can modulate multiple disease-relevant targets, researchers can unlock new therapeutic possibilities that are not achievable with traditional single-target drugs. While challenges remain, the continued integration of innovative design strategies, advanced synthetic methodologies, and sophisticated screening techniques will undoubtedly pave the way for the next generation of transformative medicines.

References

  • Polypharmacological Drug Design Guided by Integrating Phenotypic and Restricted Fragment Docking Strategies | Journal of Medicinal Chemistry - ACS Publications.
  • Chapter 10: The Challenges of Multi-Target Lead Optimization - Books - The Royal Society of Chemistry.
  • Polypharmacology: Strategies for Multi-Target Drug Discovery | Wiley.
  • Network Pharmacology Strategies Toward Multi-Target Anticancer Therapies: From Computational Models to Experimental Design Principles - NIH.
  • Recent Insights in Multi‐Target Drugs in Pharmacology and Medicinal Chemistry - PMC.
  • Design and Synthesis of Multi-Target Inhibitors for Alzheimer's Disease Treatment - JOCPR.
  • Design, synthesis, and evaluation of multitarget-directed ligands against Alzheimer's disease based on the fusion of donepezil and curcumin - PubMed.
  • Polypharmacological Drug Design Guided by Integrating Phenotypic and Restricted Fragment Docking Strategies - PubMed.
  • Machine Learning for Multi-Target Drug Discovery: Challenges and Opportunities in Systems Pharmacology - MDPI.
  • Design, Synthesis, and Evaluation of Multitarget-Directed Resveratrol Derivatives for the Treatment of Alzheimer's Disease - ACS Publications.
  • What are the challenges with multi-targeted drug design for complex diseases? - PubMed.
  • Polypharmacology: promises and new drugs in 2022 - PMC.
  • Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer's Disease.
  • Polypharmacology in Drug Design and Discovery—Basis for Rational Design of Multitarget Drugs - ResearchGate.
  • Multi-Target Directed Drugs: A Modern Approach for Design of New Drugs for the treatment of Alzheimer's Disease - PubMed Central.
  • Editorial: Multi-target drug discovery and design for complex health disorders - Frontiers.
  • What are the challenges with multi-targeted drug design for complex diseases?.
  • Potential Impact of the Multi-Target Drug Approach in the Treatment of | DDDT.
  • Potentials and future perspectives of multi-target drugs in cancer treatment: the next generation anti-cancer agents - PubMed Central.
  • The Multi-Target Drug Design Era is Here, Consider it - Longdom. Available at: [Link]

  • Different strategies used to generate multitarget compounds. - ResearchGate.
  • Multi-Target Drug Discovery and Design for Complex Health Disorders - Frontiers.
  • Characterising Multi-Target Compounds Using ML - D4 Pharma.
  • Abstract B1-39: Multi-target drug combinations from single drug responses measured at the level of single cells using Mixture Nested Effects Models (MNEMs) applied to cancer - AACR Journals.
  • (PDF) De novo generation of multi-target compounds using deep generative chemistry.
  • MULTI-TARGET DRUG DESIGN FOR COMPLEX DISEASES - ijprems.
  • Potential Impact of the Multi-Target Drug Approach in the Treatment of Some Complex Diseases - PMC - NIH.
  • Multitarget Compounds for Neglected Diseases: A Review | Request PDF - ResearchGate.
  • Editorial: Multi-target drug discovery and design for complex health disorders - PMC - NIH.
  • Development of a multi-target screening analysis for 301 drugs using a QTrap liquid chromatography/tandem mass spectrometry system and automated library searching - PubMed.
  • Molecular Modeling Techniques Applied to the Design of Multitarget Drugs: Methods and Applications | Bentham Science Publishers.
  • Multitarget and suspect-screening of antimicrobials in vegetables samples: Uptake experiments and identification of transformation products - PubMed.
  • Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases - MDPI.
  • A perspective on multi-target drug discovery and design for complex diseases - PMC.
  • Multi-level characteristics recognition of cancer core therapeutic targets and drug screening for a broader patient population - PMC - PubMed Central - NIH.

Sources

Application

Preparation of 4-hydroxyquinoline-3-carboxamide derivatives

An In-Depth Guide to the Synthesis and Application of 4-Hydroxyquinoline-3-Carboxamide Derivatives Authored by a Senior Application Scientist The 4-hydroxyquinoline-3-carboxamide scaffold is a privileged structure in med...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 4-Hydroxyquinoline-3-Carboxamide Derivatives

Authored by a Senior Application Scientist

The 4-hydroxyquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this class have demonstrated a wide array of biological activities, including immunomodulatory, anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] This structural motif's ability to interact with various biological targets, such as kinases and enzymes involved in inflammatory pathways, makes it a focal point for drug discovery and development.[2][5][6]

This application note provides a comprehensive guide for researchers, covering the synthesis, characterization, and biological evaluation of 4-hydroxyquinoline-3-carboxamide derivatives. The protocols and insights are designed to be adaptable for the exploration of novel chemical entities based on this versatile scaffold.

Synthetic Strategy: Mechanism and Workflow

The most common and efficient method for preparing 4-hydroxyquinoline-3-carboxamide derivatives is through the direct amidation of a corresponding ethyl 4-hydroxyquinoline-3-carboxylate precursor. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:
  • The Precursor: Ethyl 4-hydroxyquinoline-3-carboxylate is an ideal starting material due to the ester group's reactivity. The ethoxy group is a good leaving group when attacked by a nucleophile.

  • The Nucleophile: A primary or secondary amine is used to introduce the desired R-group on the carboxamide. The choice of amine is the primary point of diversification in creating a library of derivatives.

  • The Catalyst: While the reaction can proceed thermally, a catalytic amount of a strong base like sodium hydride (NaH) is often employed.[7] The base deprotonates the amine, increasing its nucleophilicity and significantly accelerating the rate of reaction.

  • The Solvent: The amine reactant itself can often serve as the solvent if it is a liquid and available in excess.[7] Alternatively, a high-boiling point, inert solvent can be used.

  • Reaction Conditions: Refluxing or heating the mixture ensures that the reactants have sufficient kinetic energy to overcome the activation energy barrier of the reaction, driving it to completion.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-hydroxyquinoline-3-carboxamide derivatives.

Synthesis_Workflow Start Starting Materials: - Ethyl 4-hydroxyquinoline-3-carboxylate - Primary/Secondary Amine - Sodium Hydride (catalyst) Reaction Reaction Setup: - Suspend ester in excess amine. - Add catalytic NaH. - Reflux for 12-16 hours. Start->Reaction 1. Mixing Workup Aqueous Workup: - Quench reaction mixture in water. - Induce precipitation of crude product. Reaction->Workup 2. Quenching Filter Isolation: - Vacuum filter the suspension. - Wash solid with water to remove  water-soluble impurities. Workup->Filter 3. Filtration Dry Drying: - Dry the crude product in an oven  (e.g., 100°C). Filter->Dry 4. Removal of Solvent Purify Purification: - Recrystallization from a suitable  solvent (e.g., Methanol, Ethanol). Dry->Purify 5. Purity Enhancement Final Final Product: Pure 4-hydroxyquinoline-3-carboxamide Derivative Purify->Final 6. Characterization QC_Workflow Crude Crude Product (Post-Synthesis) TLC Initial Check: TLC Analysis Crude->TLC Purified Purified Product (Post-Recrystallization) Structure Structural Elucidation: - ¹H NMR - ¹³C NMR Purified->Structure Mass Molecular Weight: Mass Spectrometry (MS) Purified->Mass TLC->Purified Proceed if promising Purity Purity Analysis: HPLC (>95%) Structure->Purity Structure Confirmed Mass->Purity MW Confirmed Final Characterized Compound (Ready for Bio-Assay) Purity->Final Purity Confirmed

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet powerful reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and product purity.

Introduction to the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887 by Max Conrad and Leonhard Limpach, is the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1][2] The reaction proceeds through a two-step sequence: the initial formation of a Schiff base, followed by a high-temperature thermal cyclization.[2][3] While versatile, the synthesis is often plagued by challenges such as low yields and competing side reactions. This guide provides expert insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question 1: My overall yield is consistently low (<30%). What are the most likely causes and how can I improve it?

Answer: Low yields in the Conrad-Limpach synthesis are a frequent issue and can often be traced back to suboptimal conditions in the critical thermal cyclization step.

  • Probable Cause 1: Inadequate Cyclization Temperature. The electrocyclic ring closure of the intermediate Schiff base to form the quinoline ring system requires significant thermal energy.[1] Historically, this step was performed by heating the Schiff base neat, resulting in moderate yields.[1]

    • Solution: Ensure your reaction reaches and maintains a temperature of approximately 250 °C.[1][2] The use of a high-temperature thermometer and a well-controlled heating apparatus (e.g., a heating mantle with a sand bath) is crucial for consistency.[4]

  • Probable Cause 2: Inefficient Heat Transfer/Decomposition in Neat Reactions. Heating the Schiff base without a solvent can lead to localized overheating, causing decomposition and charring, which significantly reduces the yield.

    • Solution: Employ a high-boiling, inert solvent to ensure uniform heat distribution. Limpach himself later reported that using an inert solvent like mineral oil could dramatically increase yields, in some cases up to 95%.[1] Other suitable solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and 1,2,4-trichlorobenzene.[4][5] The general trend is that higher-boiling solvents lead to better yields.[5]

  • Probable Cause 3: Competing Knorr Synthesis. At elevated temperatures (around 140 °C during the initial condensation), the aniline can attack the ester group of the β-ketoester, leading to the formation of a β-keto acid anilide.[1] This intermediate then cyclizes to form the isomeric 2-hydroxyquinoline, a pathway known as the Knorr quinoline synthesis.[1][6]

    • Solution: To favor the formation of the desired 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out under kinetic control, typically at room temperature.[1] This promotes the attack of the aniline on the more reactive keto group.

Question 2: I am observing a significant amount of a side product that I suspect is the 2-hydroxyquinoline isomer. How can I minimize its formation?

Answer: The formation of the 2-hydroxyquinoline isomer is a classic example of the competing Knorr synthesis.

  • Underlying Mechanism: The regioselectivity of the initial nucleophilic attack of the aniline on the β-ketoester is temperature-dependent.

    • Kinetic Control (lower temperatures, e.g., room temperature): The aniline preferentially attacks the more electrophilic keto group, leading to the β-aminoacrylate intermediate required for the Conrad-Limpach synthesis of 4-hydroxyquinolines.[1]

    • Thermodynamic Control (higher temperatures, e.g., 140 °C): The reaction favors the more stable β-keto acid anilide, which is the precursor for the Knorr synthesis of 2-hydroxyquinolines.[1]

  • Solution:

    • Control the Condensation Temperature: Perform the initial reaction between the aniline and the β-ketoester at or below room temperature to favor the kinetic product.

    • Isolate the Intermediate: If feasible, consider isolating the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization. This ensures that only the correct precursor is present in the final, high-temperature step.

Question 3: The cyclization step is very slow, and even after prolonged heating, I have a low conversion of my starting material. What can I do?

Answer: A slow or incomplete cyclization often points to issues with temperature, catalysis, or the reaction medium.

  • Probable Cause 1: Insufficient Temperature. As mentioned, the cyclization has a high activation energy barrier.

    • Solution: Verify your reaction temperature is indeed reaching the optimal 250 °C. Consider that the vapor of a high-boiling solvent can carry away a significant amount of heat, so the temperature of the heating mantle may need to be set considerably higher than the desired internal reaction temperature.

  • Probable Cause 2: Lack of Acid Catalysis. The reaction mechanism involves several keto-enol tautomerizations which are facilitated by an acid catalyst.[1]

    • Solution: While the high temperature of the cyclization is the primary driver, ensuring that the intermediate Schiff base is formed correctly in the first step may require a catalytic amount of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][4]

  • Probable Cause 3: Inappropriate Solvent Choice. The solvent not only serves as a heat transfer medium but can also influence the reaction kinetics.

    • Solution: If you are using a solvent with a boiling point significantly below 250 °C, you will not be able to reach the required temperature for efficient cyclization. Switch to a higher-boiling solvent as recommended in the table below.

SolventBoiling Point (°C)Notes
Mineral Oil> 275Inexpensive but can be difficult to remove during workup.[5]
Dowtherm A257A liquid at room temperature, making it convenient, but more expensive and has a distinct odor.[5]
Diphenyl Ether259Inexpensive, but solid at room temperature and has an unpleasant odor.[5]
1,2,4-Trichlorobenzene214Can be a useful alternative.[4][5]

Question 4: My final product is a dark, tarry solid that is difficult to purify. How can I obtain a cleaner product?

Answer: The formation of dark, impure products is often a result of decomposition at the high temperatures required for the reaction.

  • Probable Cause 1: Reaction Atmosphere. At high temperatures, the organic substrates can be susceptible to oxidation if the reaction is performed in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.[4]

  • Probable Cause 2: Prolonged Reaction Time at High Temperature. Even under an inert atmosphere, extended heating can lead to thermal degradation of the starting materials and product.

    • Solution: Monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if possible.[4] This will help you determine the optimal reaction time and avoid unnecessary heating.

  • Purification Strategy:

    • Upon cooling, the product often precipitates from the reaction mixture.

    • Dilute the cooled mixture with a non-polar solvent like hexanes or heptane to further precipitate the product and dissolve the high-boiling reaction solvent.

    • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove residual reaction solvent and non-polar impurities.

    • The crude product can then be purified by recrystallization from a suitable solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Conrad-Limpach and the Gould-Jacobs reaction?

A1: Both are classic methods for synthesizing quinolines, but they utilize different starting materials and produce different substitution patterns. The Conrad-Limpach reaction uses an aniline and a β-ketoester to produce 4-hydroxyquinolines.[1] The Gould-Jacobs reaction, on the other hand, involves the condensation of an aniline with ethoxymethylenemalonic ester (EMME), which upon thermal cyclization, yields a 4-hydroxyquinoline-3-carboxylate.[8][9]

Q2: Is the product a 4-hydroxyquinoline or a 4-quinolone?

A2: The product exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). While often depicted as the 4-hydroxyquinoline, it is believed that the 4-quinolone form is the predominant tautomer.[1]

Q3: Can I use microwave irradiation to improve the reaction?

A3: Yes, microwave-assisted synthesis has been successfully applied to the Conrad-Limpach reaction.[10] Microwave heating can significantly reduce reaction times and in some cases, improve yields by providing rapid and uniform heating.

Q4: Are there any modern alternatives to the high temperatures required for the Conrad-Limpach synthesis?

A4: While the classic Conrad-Limpach synthesis relies on high temperatures, modern organic synthesis has explored various catalytic methods to achieve the synthesis of 4-quinolones under milder conditions.[11] These can include transition-metal-catalyzed reactions and organocatalytic approaches.[9][11]

Experimental Protocol: A Generalized Conrad-Limpach Synthesis

This protocol provides a general framework. Specific quantities and reaction times may need to be optimized for different substrates.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 eq.) in a minimal amount of a suitable solvent like ethanol or perform the reaction neat.

  • Add the β-ketoester (1.0-1.1 eq.) dropwise to the aniline at room temperature with stirring. A catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

  • Remove the solvent (and water formed during the reaction) under reduced pressure. The resulting crude β-aminoacrylate, often an oil, can be used in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • To the crude β-aminoacrylate, add a high-boiling inert solvent (e.g., mineral oil or Dowtherm A) to create a stirrable slurry.

  • Equip the flask with a reflux condenser and a nitrogen or argon inlet.

  • Heat the mixture with vigorous stirring in a pre-heated sand bath to ~250 °C.[4]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate as a solid.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes) to facilitate filtration and remove the reaction solvent.

  • Collect the solid product by vacuum filtration, wash thoroughly with the hydrocarbon solvent, and air dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).

Visualizing the Process

Reaction Mechanism

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_step1 Step 1: Condensation (Room Temp) cluster_step2 Step 2: Cyclization (~250 °C) Aniline Aniline SchiffBase Schiff Base (β-Aminoacrylate) Aniline->SchiffBase + β-Ketoester - H₂O BetaKetoester β-Ketoester EnolTautomer Enol Tautomer SchiffBase->EnolTautomer Tautomerization SchiffBase->EnolTautomer CyclizedIntermediate Cyclized Intermediate EnolTautomer->CyclizedIntermediate Electrocyclic Ring Closing EnolTautomer->CyclizedIntermediate Product 4-Hydroxyquinoline CyclizedIntermediate->Product - EtOH CyclizedIntermediate->Product

Caption: The two-step mechanism of the Conrad-Limpach synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield Issue check_temp Check Cyclization Temp Is it ~250 °C? start->check_temp check_solvent Check Solvent Is it high-boiling and inert? check_temp->check_solvent Yes solution_temp Solution: Increase heating, use sand bath. check_temp->solution_temp No check_isomer Check for 2-OH Isomer Was condensation at RT? check_solvent->check_isomer Yes solution_solvent Solution: Switch to Mineral Oil or Dowtherm A. check_solvent->solution_solvent No check_purity Product is Tarry/Dark Reaction under N₂/Ar? check_isomer->check_purity Yes solution_isomer Solution: Run initial condensation at RT. check_isomer->solution_isomer No solution_purity Solution: Use inert atmosphere, monitor time. check_purity->solution_purity No

Caption: A logical workflow for troubleshooting low yields.

References

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Preparation of 4-hydroxyquinoline compounds - Google P
  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. - ResearchGate. [Link]

  • Conrad-Limpach Reaction - Organic Chemistry. [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester - Journal of the American Chemical Society. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for quinoline synthesis (temperature, catalyst)

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, specifically focusing on temperature and catalyst selection. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues in Quinoline Synthesis

This section addresses specific challenges that can arise during quinoline synthesis, offering potential causes and actionable solutions to enhance reaction outcomes.

Problem 1: Low or No Product Yield

Question: My quinoline synthesis is resulting in a very low yield or no product at all. What are the most common causes?

Answer: Low yields are a frequent challenge in quinoline synthesis and can stem from several factors.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1] However, a temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessive temperatures can lead to the decomposition of reactants or products.[1][3]

  • Inappropriate Catalyst: The choice of catalyst is critical and highly dependent on the specific quinoline synthesis method and substrates used.[1][2] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1][2]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1]

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents is often recommended.[1]

Recommended Solutions:

Potential CauseRecommended Solution
Temperature Too LowGradually increase the reaction temperature in 10-20°C increments, monitoring the progress by Thin-Layer Chromatography (TLC).[2][3]
Temperature Too HighLower the temperature to minimize degradation and consider extending the reaction time.[3] Visible charring or tar formation is a sign of excessive heat.[3]
Inappropriate CatalystScreen different acid or base catalysts. For instance, in the Friedländer synthesis, both acid (e.g., p-toluenesulfonic acid) and base (e.g., KOH) catalysts can be effective.[4] Modern approaches also utilize milder and more efficient systems like ionic liquids and nanocatalysts.[2][5]
Inactive CatalystUse a fresh batch of catalyst or consider increasing the catalyst loading.[2]
Poor SolubilitySwitch to a more polar solvent like DMF or ethanol, especially in microwave-assisted reactions, to improve the solubility of reactants.[2]
Problem 2: Significant Side Product or Tar Formation

Question: My reaction is producing a significant amount of tar-like material and multiple side products, complicating purification. How can I minimize this?

Answer: Tar formation is a common issue, particularly in classical methods like the Skraup and Doebner-von Miller syntheses, which often use harsh acidic and oxidizing conditions.[6][7]

  • Skraup Synthesis: This reaction is notoriously exothermic and can be difficult to control, leading to polymerization and charring.[6]

  • Doebner-von Miller Synthesis: The acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone is a major side reaction leading to polymeric material.[6][7]

  • Friedländer Synthesis: Self-condensation of the ketone reactant (an aldol condensation) can compete with the desired quinoline formation, especially under basic conditions.[2]

Recommended Solutions:

Synthesis MethodRecommended Solution to Minimize Side Products/Tar
Skraup Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1][8] Control Acid Addition: Slowly add concentrated sulfuric acid with efficient cooling and vigorous stirring to dissipate heat.[1][6]
Doebner-von Miller Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic solvent like toluene while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[7] Slow Reactant Addition: Add the carbonyl compound slowly to the heated acidic solution of the aniline to keep its concentration low.[6][9]
Friedländer Optimize Catalyst Choice: If using a base catalyst promotes aldol condensation, consider switching to an acid catalyst.[10] Milder catalysts like molecular iodine or various Lewis acids can also be effective.[2][10] Control Temperature: Lowering the reaction temperature can increase selectivity and minimize degradation.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of temperature and catalysts in quinoline synthesis.

Q1: How do I select the optimal temperature for my quinoline synthesis?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants and products.[3] Classical methods like the Skraup or Friedländer syntheses often require high temperatures, sometimes exceeding 150°C.[4][11] However, modern catalytic systems are often designed to work under milder conditions. For example, some nanocatalyst-driven Friedländer reactions can proceed efficiently at temperatures between 60°C and 90°C.[12] Microwave-assisted synthesis can also significantly reduce reaction times by efficiently heating the reaction mixture to the target temperature.[13][14] It is always best to start with conditions reported in the literature for similar substrates and then optimize by incrementally adjusting the temperature and monitoring the reaction.[2]

Q2: What is the difference between homogeneous and heterogeneous catalysts, and which should I choose?

The choice depends on your experimental needs.[4]

  • Homogeneous catalysts are in the same phase as the reactants (e.g., a soluble acid in a liquid reaction mixture). They often lead to higher selectivity and require milder reaction conditions but can be difficult to separate from the final product.[4]

  • Heterogeneous catalysts are in a different phase (e.g., a solid catalyst in a liquid mixture). Their primary advantage is easy separation from the reaction mixture and the potential for recycling, making them ideal for more sustainable and scalable processes.[4][15] Examples include zeolites, polymer-supported catalysts, and various nanocatalysts.[12][16][17]

Q3: Are there "green" or environmentally friendly catalytic options for quinoline synthesis?

Yes, there is significant research focused on developing greener catalytic systems.[4] Key developments include:

  • Nanocatalysts: These materials offer high surface area and reactivity, often allowing for reactions under milder, solvent-free conditions with high yields.[12][18]

  • Heterogeneous Catalysts: Catalysts like zeolites or polymer-supported acids can be easily recovered and reused, reducing waste.[16][17]

  • Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes, saving energy.[13][14] It also often leads to higher yields and cleaner reactions.[13]

Q4: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control this?

Regioselectivity in the Combes synthesis is a known challenge. The initial condensation of the aniline with the β-diketone can occur at either carbonyl group. The subsequent acid-catalyzed cyclization determines the final substitution pattern. To control this, you can try optimizing the acid catalyst and reaction temperature, as different conditions can favor the formation of one isomer over the other.

Q5: Can I use a domestic microwave for microwave-assisted synthesis?

It is strongly advised not to use a domestic microwave oven.[13] These appliances lack the precise temperature and pressure controls necessary for reproducible and safe chemical synthesis, especially when working with flammable organic solvents.[13] Dedicated scientific microwave reactors are essential for safety and for obtaining reliable results.[13]

Experimental Protocols & Data

Table 1: Effect of Catalyst and Temperature on Quinoline Synthesis Yield

This table summarizes typical conditions for various named quinoline syntheses. Note that yields are highly substrate-dependent.

Synthesis MethodTypical Catalyst(s)ReactantsTypical Temp. (°C)Typical Time (h)Reported Yield (%)
Skraup H₂SO₄, Oxidizing agentAniline, Glycerol145 - 170~3-514 - 47
Doebner-von Miller Acid (e.g., HCl, H₂SO₄, ZnCl₂)Aniline, α,β-Unsaturated carbonyl100 - 1403 - 1242 - 89
Friedländer Acid or Base (e.g., p-TsOH, KOH)o-Aminoaryl ketone, Carbonyl compound150 - 2203 - 677 - 95
Combes Acid (e.g., H₂SO₄, PPA)Aniline, β-Diketone100 - 1501 - 4Varies
Nanocatalyst (Friedländer) Fe₃O₄-IL-HSO₄2-aminoaryl ketone, 1,3-dicarbonyl900.25 - 185 - 96[12][18]
Microwave (Skraup) H₂SO₄, As₂O₅2,6-diaminotoluene, GlycerolN/A (MW Power)0.1 - 0.5~30[13][19]

Data is illustrative and compiled from various sources.[4]

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol includes the use of a moderator to control the highly exothermic reaction.[1]

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.[1]

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Heating: Once the addition is complete, gently heat the mixture to initiate the reaction. Be prepared for a vigorous exothermic phase.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[1]

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol demonstrates a modern, rapid approach to quinoline synthesis.[3]

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (e.g., cyclohexanone, 2.0 mmol).[3]

  • Catalyst/Solvent Addition: Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.[3]

  • Microwave Irradiation: Seal the vessel securely and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[3]

  • Work-up: After the reaction, allow the vessel to cool to room temperature. The product may precipitate and can be collected by filtration.

Visualized Workflows

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_cat Evaluate Catalyst Choice & Activity start->check_cat check_react Assess Substrate Reactivity start->check_react temp_low Temperature Too Low? check_temp->temp_low cat_inapp Inappropriate Catalyst? check_cat->cat_inapp temp_high Temperature Too High? temp_low->temp_high No increase_temp Increase Temperature Incrementally temp_low->increase_temp Yes temp_high->check_cat No decrease_temp Decrease Temperature, Extend Time temp_high->decrease_temp Yes cat_inapp->check_react No screen_cat Screen Different Catalysts cat_inapp->screen_cat Yes analyze Analyze Yield & Purity (TLC, NMR) increase_temp->analyze decrease_temp->analyze screen_cat->analyze

Caption: A general troubleshooting workflow for addressing low yields.

Catalyst Selection Logic

G start Define Synthesis Goal scale Scale of Reaction? (Lab vs. Pilot) start->scale lab_scale Lab Scale scale->lab_scale Lab pilot_scale Pilot/Industrial Scale scale->pilot_scale Pilot green Green Chemistry Priority? homogeneous Choose Homogeneous Catalyst (e.g., p-TsOH, KOH) - High Selectivity - Milder Conditions green->homogeneous No heterogeneous Choose Heterogeneous Catalyst (e.g., Zeolite, Nanocatalyst) - Easy Separation - Recyclable green->heterogeneous Yes lab_scale->green pilot_scale->heterogeneous optimize Perform Initial Experiment & Optimize homogeneous->optimize heterogeneous->optimize

Caption: Decision tree for selecting an appropriate catalyst type.

References

  • Troubleshooting low yields in the quinoline cycliz
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (URL: )
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Publishing. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (URL: [Link])

  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis - Benchchem. (URL: )
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - NIH. (URL: [Link])

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. (URL: [Link])

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (URL: )
  • In the Skraup synthesis of quinoline the principal difficulty has always been the violence with which the reaction generally takes place - Organic Syntheses Procedure. (URL: [Link])

  • Technical Support Center: Optimizing Friedländer Synthesis - Benchchem. (URL: )
  • optimizing reaction conditions for quinolinone synthesis - Benchchem. (URL: )
  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (URL: [Link])

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC - NIH. (URL: [Link])

  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (URL: )
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications. (URL: [Link])

  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem. (URL: )
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 4-Hydroxyquinoline-2-carboxylate by Recrystallization

Welcome to the dedicated technical support center for the purification of crude Methyl 4-Hydroxyquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of crude Methyl 4-Hydroxyquinoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of recrystallizing this important quinoline intermediate. Here, we merge foundational purification principles with compound-specific insights to empower you to overcome common challenges and achieve high purity.

Introduction: The "Why" Behind the Wash

Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1][2][3] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[4][5][6] As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, and therefore purer, lattice structure. Soluble impurities, ideally present in lower concentrations, remain in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[7]

For Methyl 4-Hydroxyquinoline-2-carboxylate, a compound featuring both hydrogen bond donating (-OH) and accepting (ester C=O, quinoline N) groups, its polarity and potential for tautomerism between the 4-hydroxy and 4-keto forms can influence solvent selection and crystallization behavior.[8] This guide will address the practical challenges stemming from these properties.

Part 1: Troubleshooting Guide & FAQs

This section is structured to provide rapid, actionable solutions to the most common issues encountered during the recrystallization of Methyl 4-Hydroxyquinoline-2-carboxylate.

Issue 1: The crude material will not fully dissolve in the hot solvent.

  • Question: I've added a significant amount of hot solvent, but a solid residue remains. What's happening?

  • Answer: This issue typically points to one of two scenarios:

    • Insoluble Impurities: The crude product may contain inorganic salts from the synthesis workup or insoluble polymeric byproducts. In this case, the correct procedure is a hot gravity filtration . After dissolving the majority of your compound, and while the solution is still at or near its boiling point, filter it through a pre-heated funnel with fluted filter paper to remove the insoluble matter. Proceed with cooling the clarified filtrate.

    • Poor Solvent Choice: The selected solvent may simply be a poor choice for your compound, even at high temperatures.[9] If the material is your target compound and not an impurity, you will need to re-evaluate your solvent system (see Solvent Selection Table below).

Issue 2: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, and even after icing, it remains a clear solution. What should I do?

  • Answer: The absence of crystallization indicates that the solution is not supersaturated.[10] This is a very common problem with several effective remedies:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[10][11] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure Methyl 4-Hydroxyquinoline-2-carboxylate to the solution.[10][11] This "seed" acts as a template for crystal formation.

    • Increase Concentration: You may have used too much solvent.[7][11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow it to cool again.

    • Introduce an Anti-Solvent: If you are using a highly polar solvent like methanol or ethanol, you can slowly add a less polar, miscible "anti-solvent" (like deionized water) dropwise to the cooled solution until it becomes slightly cloudy (turbid).[3][4] The cloudiness indicates the point of saturation has been reached. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the solution to stand undisturbed. A successful purification of Methyl 4-Hydroxyquinoline-2-carboxylate using a methanol/water system with sodium bicarbonate has been reported.[12]

Issue 3: The product "oils out" instead of crystallizing.

  • Question: Upon cooling, a liquid layer or oily droplets formed instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of impurities which depresses the melting point, or excessively rapid cooling.

    • Re-heat and Dilute: Add more solvent to the mixture and heat until the oil completely redissolves. You may have used too little solvent initially.[11]

    • Slower Cooling: Allow the solution to cool more slowly. Insulate the flask with paper towels or a cork ring to slow the rate of heat loss. This gives the molecules more time to align into an ordered crystal lattice.[11]

    • Change Solvents: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point.

Issue 4: The recrystallized product is colored, but it should be white or off-white.

  • Question: My final crystals have a yellowish or brownish tint. How can I remove the color?

  • Answer: Colored impurities are common in quinoline syntheses.[13]

    • Activated Charcoal (Carbon) Treatment: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to allow the colored impurities to adsorb onto the carbon surface.[1]

    • Crucial Next Step: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Never add charcoal to a boiling solution , as it can cause violent bumping.

Issue 5: The recovery yield is very low.

  • Question: I obtained beautiful crystals, but my final mass is less than 50% of the starting material. Where did my product go?

  • Answer: Low recovery is a frequent issue in recrystallization.[11]

    • Excess Solvent: Using too much solvent is the most common cause.[7] The compound will have some solubility even in the cold solvent, and excess volume will lead to significant product loss in the mother liquor.

    • Premature Crystallization: If crystals form during a hot filtration step, a significant amount of product can be lost on the filter paper. Ensure your funnel and flask are pre-heated and use a slight excess of solvent before this step.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[7]

    • Inherent Solubility: Some product will always be lost due to its inherent solubility in the mother liquor.[9] To check if significant product remains, you can try to evaporate some of the mother liquor to see if a large amount of solid crashes out. If so, a second crop of crystals can be obtained by concentrating the mother liquor and re-cooling, although this crop will be less pure than the first.

Part 2: Experimental Protocol & Data

Recommended Solvent Systems

The choice of solvent is the most critical parameter in recrystallization.[6] For a molecule like Methyl 4-Hydroxyquinoline-2-carboxylate, which has polar functional groups, polar solvents are a good starting point.[5][14]

Solvent SystemSuitability for Target CompoundSuitability for Common ImpuritiesBoiling Point (°C)Notes
Methanol (MeOH) Good solubility when hot, lower when cold.Varies. Good for non-polar impurities.64.7A common and effective choice. Can be paired with water as an anti-solvent.[12]
Ethanol (EtOH) Similar to Methanol.Varies. Good for non-polar impurities.78.4Often interchangeable with methanol. A 95% ethanol solution can also be effective.[15]
Isopropanol (IPA) Moderate solubility.Varies.82.6May require larger volumes but can give good crystals.
DMF / Water High solubility in hot DMF.Good for polar impurities that remain in the aqueous DMF.153 (DMF)Useful for stubborn solids. Recrystallization is induced by adding water as an anti-solvent.[16]
Ethyl Acetate (EtOAc) Moderate solubility.Good for very polar impurities.77.1A less polar option that can be effective if impurities are highly polar.
Step-by-Step Recrystallization Protocol

This protocol provides a robust starting point for quantities of 1-5 grams of crude material.

  • Solvent Selection: Based on small-scale tests (~50 mg of crude product), select a suitable solvent. For this compound, Methanol is an excellent starting choice.

  • Dissolution:

    • Place the crude Methyl 4-Hydroxyquinoline-2-carboxylate (e.g., 2.0 g) into a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip.

    • Add a small portion of methanol (~10 mL) and begin heating the mixture on a hotplate with stirring.

    • Add more hot methanol in small portions until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4][7]

  • (Optional) Decolorization:

    • If the solution is colored, remove it from the heat source. Wait a moment for boiling to cease.

    • Add a small spatula tip of activated charcoal (~20-40 mg).

    • Return the flask to the hotplate, bring it back to a gentle boil, and swirl for 2-3 minutes.

  • (Optional) Hot Gravity Filtration:

    • If you added charcoal or observed insoluble impurities, perform a hot gravity filtration.

    • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Pour the hot solution quickly through the filter paper. Rinse the first flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[11]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold solvent (e.g., 2-3 mL of cold methanol) to rinse away any remaining mother liquor.[1][7]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 5-10 minutes to pull air through and begin the drying process.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. For optimal results, dry in a vacuum oven.

  • Analysis:

    • Determine the mass of the dried crystals and calculate the percent recovery.

    • Measure the melting point. A sharp melting point close to the literature value (224 °C) indicates high purity.[17]

Part 3: Visualization of Workflows

Standard Recrystallization Workflow

This diagram outlines the primary decision points and steps in a standard single-solvent recrystallization process.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution check_impurities Insoluble Impurities or Color? hot_solution->check_impurities hot_filter 2. Hot Gravity Filtration (with Charcoal if needed) check_impurities->hot_filter Yes cool 3. Slow Cooling & Ice Bath check_impurities->cool No hot_filter->cool crystals Crystal Formation cool->crystals filtrate 4. Vacuum Filtration crystals->filtrate wash 5. Wash with Ice-Cold Solvent filtrate->wash dry 6. Dry Crystals wash->dry product Pure Product dry->product

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Logic for No Crystal Formation

This diagram illustrates the logical progression of steps to take when crystallization fails to occur.

No_Crystals_Troubleshooting start Problem: No Crystals After Cooling step1 1. Induce Nucleation: Scratch flask with glass rod start->step1 check1 Crystals Form? step1->check1 step2 2. Add a Seed Crystal check1->step2 No success Success: Collect Crystals check1->success Yes check2 Crystals Form? step2->check2 step3 3. Reduce Solvent Volume: Boil off excess solvent and re-cool check2->step3 No check2->success Yes check3 Crystals Form? step3->check3 step4 4. Add Anti-Solvent (e.g., Water to Methanol solution) dropwise until cloudy check3->step4 No check3->success Yes step4->success

Caption: Troubleshooting guide for inducing crystallization.

References

  • W. L. F. Armarego, C. L. L. Chai, Purification of Laboratory Chemicals, 5th ed. Butterworth-Heinemann, 2003. [URL: https://www.sciencedirect.
  • Benchchem, Technical Support Center: Crystallization of Quinoline-Based Compounds. [URL: https://www.benchchem.
  • University of California, Los Angeles, Recrystallization-1.pdf. [URL: https://www.chem.ucla.
  • University of Wisconsin-Madison, Recrystallization. [URL: https://www.chem.wisc.
  • EBSCO, Recrystallization (chemistry) | Research Starters. [URL: https://www.ebsco.
  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
  • Athabasca University, Recrystallization - Single Solvent. [URL: https://www2.athabascau.ca/syllabi/chem/350/experiment/02_02.htm]
  • Wired Chemist, Recrystallization. [URL: https://www.wiredchemist.
  • University of York, Solvent Choice - Chemistry Teaching Labs. [URL: https://www.york.ac.uk/chemistry/teaching/practicals/labs/solvent-choice/]
  • MH Chem, Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube, 2022. [URL: https://www.youtube.
  • Benchchem, Addressing challenges in the purification of quinoline derivatives. [URL: https://www.benchchem.
  • Wikipedia, Recrystallization (chemistry). [URL: https://en.wikipedia.
  • Vulcanchem, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3. [URL: https://www.vulcanchem.com/product/849022-03-3]
  • ChemicalBook, Methyl 4-Hydroxyquinoline-2-carboxylate | 5965-59-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91518860.htm]
  • Chemsrc, Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3. [URL: https://www.chemsrc.com/en/cas/5965-59-3_944983.html]
  • University of Colorado Boulder, Recrystallization. [URL: https://www.colorado.
  • Benchchem, Technical Support Center: Purification of Quinoline Derivatives. [URL: https://www.benchchem.
  • MDPI, Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [URL: https://www.mdpi.com/1420-3049/23/11/2958]
  • Chemistry LibreTexts, 3.6F: Troubleshooting. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • ChemicalBook, Methyl 4-Hydroxyquinoline-2-carboxylate Property. [URL: https://www.chemicalbook.com/ProductProperty_EN_CB91518860.htm]
  • ChemicalBook, Methyl 4-Hydroxyquinoline-2-carboxylate CAS#: 5965-59-3. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB91518860EN.htm]
  • Solubility of Things, Quinoline-4-carboxylic acid | Solubility of Things. [URL: https://solubilityofthings.com/water/solubility/quinoline-4-carboxylic-acid]
  • University of Rochester, Recrystallization and Crystallization. [URL: https://www.sas.rochester.
  • Organic Syntheses, 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0593]
  • PubMed Central (PMC), Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273347/]
  • ResearchGate, Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [URL: https://www.researchgate.

Sources

Troubleshooting

Technical Support Center: Regioselective Alkylation of Quinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the significant challenges encountered during the regioselective alkylation of qu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the significant challenges encountered during the regioselective alkylation of quinoline derivatives. Quinoline scaffolds are cornerstones in medicinal chemistry and materials science, but their functionalization is often hampered by issues of selectivity. This resource provides in-depth, field-proven insights through troubleshooting guides and FAQs to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is followed by a detailed analysis of potential causes and a series of recommended solutions grounded in established chemical principles.

Problem 1: My reaction results in a mixture of N-alkylated and C-alkylated products, with the N-alkylated isomer dominating. How can I favor C-alkylation?

Root Cause Analysis: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potent nucleophile. In classical SN2-type alkylations with alkyl halides, this nitrogen is often the most reactive site, leading to the formation of a quaternary quinolinium salt. Achieving C-alkylation requires circumventing this inherent reactivity.

Solutions & Strategies:

  • Activate the Quinoline Ring, Not the Alkylating Agent: Instead of using highly reactive alkyl halides, which favor N-alkylation, switch to methods that activate the C-H bonds of the quinoline ring itself.

    • Use Quinoline N-Oxide: Converting the quinoline to its N-oxide derivative withdraws electron density from the ring, making the C2 and C8 protons more acidic and susceptible to deprotonation by a metal catalyst. This strategy is foundational for many transition-metal-catalyzed C-H functionalizations.[1][2] The N-oxide can be readily removed later via deoxygenation (e.g., using PPh₃ or H₂).[3]

    • Employ Minisci-type Conditions: For alkylation at the C2 or C4 positions, the Minisci reaction is a powerful tool.[4] The reaction is run under acidic conditions, which protonates the quinoline nitrogen. This protonation makes the ring highly electron-deficient and activates it towards attack by nucleophilic carbon radicals, which are generated in situ. The positive charge on the nitrogen effectively "protects" it from alkylation.[5]

  • Leverage Transition Metal Catalysis: Modern C-H activation methods offer unparalleled control.

    • Rhodium and Copper Catalysts for C2-Alkylation: Rhodium and copper complexes are particularly effective for catalyzing the C2-alkylation of quinoline N-oxides with various partners like alkenes or tosylhydrazones.[1][6]

    • Rare-Earth Catalysts for C8-Alkylation: Half-sandwich rare-earth catalysts (e.g., Scandium or Yttrium complexes) have shown remarkable selectivity for the C8-alkylation of quinolines with alkenes.[7]

  • Modify Reaction Conditions:

    • Steric Hindrance: Using a bulkier alkylating agent can sometimes disfavor attack at the more sterically accessible nitrogen atom, although this is less reliable than C-H activation strategies.

    • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophilic nitrogen. In some cases, non-polar solvents may slightly suppress quaternization compared to polar solvents.

Problem 2: I am attempting a Minisci-type reaction but get a mixture of C2 and C4 alkylated isomers. How can I improve the regioselectivity?

Root Cause Analysis: In the classical Minisci reaction, the incoming alkyl radical can attack either the C2 or C4 position of the protonated quinolinium ion. Both positions are electronically activated. The final product distribution is a delicate balance of steric and electronic factors related to both the quinoline substrate and the radical species.[4]

Solutions & Strategies:

  • Analyze Steric Effects:

    • Bulky Radicals: Tertiary alkyl radicals (e.g., t-butyl) will preferentially attack the less sterically hindered C4 position. Primary and secondary radicals are less selective and may give mixtures.[4]

    • Substituents on Quinoline: A substituent at the C4 position will effectively block attack there, directing the incoming radical to the C2 position. Conversely, a substituent at C2 will direct to C4. Unsubstituted quinoline often yields a mixture of isomers.[8]

  • Tune Electronic Properties:

    • The distribution of positive charge in the quinolinium ion is highest at C2 and C4. The electronic nature of substituents on the quinoline ring can subtly influence this distribution, though steric factors are often more dominant in controlling regioselectivity.

  • Optimize Reaction Conditions:

    • Acid Choice: While strong acid is required for protonation, the counter-ion can play a role. Trifluoroacetic acid (TFA) is commonly used.[8] Experimenting with other acids like sulfuric acid or p-toluenesulfonic acid might alter the selectivity profile.[5]

    • Radical Generation Method: Modern photochemical or electrochemical methods for generating radicals can sometimes offer milder conditions and improved selectivity compared to classical thermal methods using silver/persulfate oxidants.[5][9]

FactorFavors C2-AlkylationFavors C4-AlkylationReference(s)
Incoming Radical Small, primary radicals (e.g., methyl)Bulky, tertiary radicals (e.g., t-butyl)[4]
Quinoline Substrate Substituent at C4Substituent at C2[8]
General Trend Often the kinetic productOften the thermodynamic product[4]
Problem 3: I want to alkylate the benzene ring (carbocyclic part), but my reaction only functionalizes the pyridine ring. How can I achieve C8-alkylation?

Root Cause Analysis: The pyridine ring is electronically poorer and contains the coordinating nitrogen atom, making it the default site of reactivity for many reactions, including radical additions (C2/C4) and metal-catalyzed C-H activations directed by the nitrogen lone pair (C2). Functionalizing the carbocyclic ring, especially at the C8 position, requires overriding these inherent tendencies.

Solutions & Strategies:

  • Directed C-H Activation with N-Oxides: The N-oxide group is a powerful directing group for C8 functionalization.

    • Rhodium(III) Catalysis: The use of a [Cp*RhCl₂]₂ catalyst, for example, can facilitate the C-H activation at the C8 position of quinoline N-oxides through the formation of a stable five-membered rhodacycle intermediate. This has been effectively used for C8 alkylation with maleimides.[10]

  • Catalyst Control with Neutral Quinolines: Certain catalyst systems can selectively activate the C8 C-H bond even without an N-oxide.

    • Rare-Earth Metal Catalysis: As mentioned previously, specific half-sandwich rare-earth catalysts have demonstrated unprecedented selectivity for the C8-alkylation of neutral (non-oxidized) quinolines. The choice of metal (Sc vs. Y) and ligand can tune the reaction to favor C8 functionalization.[7] This represents a highly atom-economical approach as it avoids the N-oxide preparation and removal steps.

  • Reductive Friedel-Crafts Alkylation: For certain substrates, it is possible to perform a reductive alkylation. The quinoline is first partially or fully hydrogenated in situ to a tetrahydroquinoline. This makes the benzene ring electron-rich and susceptible to a classical Friedel-Crafts alkylation with aldehydes or ketones, which often occurs at the C6 or C8 positions.[11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in quinoline alkylation? A1: Regioselectivity is governed by the interplay of three main factors:

  • Electronic Effects: The pyridine ring is electron-deficient, making it susceptible to nucleophilic or radical attack (primarily at C2 and C4).[12] The benzene ring is more electron-rich, favoring electrophilic substitution (at C5 and C8).[13]

  • Steric Hindrance: Bulky reagents or catalysts will favor attack at the most accessible positions. For example, the C8 position is sterically accessible for C-H activation, while the C4 position is often less hindered than C2 for radical attack.[7][12]

  • Coordination/Directing Effects: The nitrogen atom can act as a coordinating site for a metal catalyst. This often directs functionalization to the ortho C2 or C8 positions through the formation of stable 5-membered metallacycle intermediates. Using a removable directing group (like an N-oxide) is a common strategy to exploit this effect.[1][10]

Q2: When is it advantageous to use a quinoline N-oxide instead of the parent quinoline? A2: Using a quinoline N-oxide is advantageous primarily for transition-metal-catalyzed C-H activation reactions. The N-oxide group serves two critical functions:

  • Activation: It acts as an oxidizing agent in the catalytic cycle and modifies the electronic structure of the quinoline, making the C2-H bond more acidic and easier to activate.[1]

  • Directing Group: The oxygen atom can coordinate to the metal center, directing the catalyst to the C2 or C8 position to facilitate regioselective C-H cleavage.[2][10] While this adds two steps to the overall synthesis (oxidation and subsequent deoxygenation), the high levels of regioselectivity achieved often justify the extra effort.

Q3: What is the Minisci reaction and why is it so effective for quinolines? A3: The Minisci reaction is the radical alkylation of protonated N-heteroarenes.[4] It is highly effective for quinolines for two reasons:

  • Reactivity Inversion: Quinolines are typically unreactive towards electrophilic attack on the pyridine ring. The Minisci reaction uses nucleophilic carbon radicals as the alkylating agent.

  • Activation by Protonation: By running the reaction in strong acid, the quinoline nitrogen is protonated. This makes the heterocyclic ring extremely electron-deficient and highly susceptible to attack by the nucleophilic radical at the C2 and C4 positions.[5] This strategy elegantly solves the problem of competing N-alkylation.

Visualized Workflows & Mechanisms
Decision Logic for Regioselective Alkylation Strategy

This flowchart provides a simplified decision-making process for selecting an appropriate alkylation method based on the desired target position.

G start Desired Alkylation Site? N_alk N-Alkylation (Quaternization) start->N_alk Nitrogen C_alk C-Alkylation start->C_alk Carbon sn2 Standard SN2 Conditions (Base, Polar Solvent) N_alk->sn2 Use Alkyl Halide C2_C4 C2 or C4 Position C_alk->C2_C4 C8_pos C8 Position C_alk->C8_pos C3_pos C3 Position (Advanced) C_alk->C3_pos minisci Minisci Reaction (Acidic Conditions) C2_C4->minisci Use Radical Precursor ch_act Directed C-H Activation (Rh or Rare-Earth Catalyst) Use Quinoline or N-Oxide C8_pos->ch_act Use Alkene/Maleimide

Caption: Decision tree for selecting a quinoline alkylation strategy.

Mechanism: The Minisci Reaction Pathway

This diagram illustrates the key steps in the photochemical Minisci-type alkylation of quinoline.

Minisci cluster_rad Radical Generation cluster_het Heterocycle Activation & Addition cluster_rear Rearomatization R_X Alkyl Precursor (e.g., R-COOH) Rad Alkyl Radical (R•) R_X->Rad Photocatalyst / Oxidant Adduct Radical Adduct Intermediate Rad->Adduct Quin Quinoline QuinH Quinolinium Ion Quin->QuinH H+ (Acid) QuinH->Adduct Radical Attack (at C2/C4) Product C-Alkylated Quinoline Adduct->Product Oxidation & -H+

Caption: Simplified mechanism of the Minisci C-H alkylation reaction.

Validated Experimental Protocols
Protocol 1: Rhodium-Catalyzed C2-Alkylation of Quinoline N-Oxide

This protocol is adapted from methodologies reported for the rhodium-catalyzed C-H activation of N-oxides for reaction with acrylates.[1][12]

Materials:

  • Quinoline N-oxide

  • tert-Butyl acrylate

  • [Rh(cod)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)

  • 1,2-bis(diphenylphosphino)ethane (dppe)

  • Cesium acetate (CsOAc)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add quinoline N-oxide (1.0 equiv), [Rh(cod)Cl]₂ (2 mol%), and dppe (5 mol%).

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Add CsOAc (25 mol%) followed by tert-butyl acrylate (1.5 equiv).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short plug of silica gel to remove inorganic salts and catalyst residues, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C2-alkylated quinoline N-oxide.

Protocol 2: Rare-Earth-Catalyzed C8-Alkylation of 2-Phenylquinoline

This protocol is based on the regiodivergent C-H alkylation of quinolines developed by Luo, Hou, and coworkers.[7]

Materials:

  • 2-Phenylquinoline

  • 1-Hexene

  • Half-sandwich yttrium catalyst (e.g., (C₅Me₄H)Y(CH₂SiMe₃)₂(THF))

  • Anhydrous Toluene

Procedure:

  • Inside a nitrogen-filled glovebox, add the yttrium catalyst (5 mol%) to a vial.

  • Add a solution of 2-phenylquinoline (1.0 equiv) in anhydrous toluene.

  • Add 1-hexene (3.0 equiv) to the mixture.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature. Carefully quench the reaction by slow, dropwise addition of 1 M HCl.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C8-alkylated 2-phenylquinoline.

References
  • Gribi, R., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Mátyus, P., et al. (1998). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 495-499. [Link]

  • Wang, D., et al. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. [Link]

  • Luo, Y., et al. (2020). Regiodivergent C-H Alkylation of Quinolines with Alkenes by Half-Sandwich Rare-Earth Catalysts. Journal of the American Chemical Society, 142(44), 18994-19004. [Link]

  • Lewis, J. C., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(31), 9576-9577. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Melchiorre, P., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878-16882. [Link]

  • Punniyamurthy, T., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Weaver, J. D., et al. (2022). A photoactive quinoline N-oxide based ester for the generation of alkyl radicals and its application to Minisci alkylation. Chemical Science, 13(36), 10748-10754. [Link]

  • Kim, I. S., et al. (2021). Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis. The Journal of Organic Chemistry, 86(10), 7196-7205. [Link]

  • Barata-Vallejo, S., et al. (2022). General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides. Chemical Science, 13(21), 6432-6438. [Link]

  • Li, G., et al. (2021). Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. Chemical Science, 12(38), 12821-12827. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Quinoline-4-Carboxamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxamide derivatives. This guide provides practical troubleshooting advice, detailed exp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxamide derivatives. This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate the complexities of working with these promising but often challenging molecules. Poor aqueous solubility is a common hurdle that can lead to compound precipitation, inaccurate data, and unreliable assay results.[1] This resource is designed to equip you with the knowledge to mitigate these issues and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide - "My Compound Won't Dissolve!"

This section addresses immediate problems you might face at the bench. The first step is to systematically diagnose the problem before selecting a solution strategy.

Q1: I've just synthesized a novel quinoline-4-carboxamide and it's "insoluble" in my aqueous buffer. Where do I even start?

A1: This is the most common and critical challenge. The term "insoluble" can mean different things. The first step is to systematically determine the nature of the solubility issue. Do not immediately jump to aggressive solubilization techniques. Follow this logical workflow to diagnose and address the problem.

Solubility Troubleshooting Workflow Figure 1. Decision-Making Workflow for Initial Solubility Problems cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection Start Compound shows poor solubility in aqueous buffer Assess Determine Kinetic vs. Thermodynamic Solubility (See SOP 1) Start->Assess IsKinetic Is precipitation rapid? (Kinetic Issue) Assess->IsKinetic Observe dissolution behavior IsThermo Is equilibrium concentration too low? (Thermodynamic Issue) IsKinetic->IsThermo No Formulation Go to Formulation Strategies (pH, Co-solvents, Cyclodextrins) (See FAQs 2-4) IsKinetic->Formulation Yes Modification Consider Structural Modification (Salt form, Prodrugs) (See FAQ 1) IsThermo->Modification Yes, Intrinsic solubility is the problem Advanced Consider Advanced Formulations (Solid Dispersions, Nanoparticles) (See FAQ 5) Formulation->Advanced If simple formulations fail Modification->Advanced If modification is not feasible Cyclodextrin Mechanism Figure 2. Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Drug Poorly Soluble Quinoline Derivative (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Forms complex with Water1 Aqueous Environment Water2 Aqueous Environment

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Which CD to Use?

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is the most commonly used and often most effective derivative for pharmaceutical applications due to its high aqueous solubility and low toxicity. [2]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent option, particularly for parenteral formulations.

See SOP 3 for a protocol on preparing a cyclodextrin complex.

A4: Yes, for ionizable compounds like quinoline-4-carboxamides, pH is a powerful tool. The quinoline ring system contains a basic nitrogen atom. [3] The Principle:

  • At a pH below the pKa of the quinoline nitrogen (~4.9), the nitrogen will be protonated (ionized). [3][4]* The ionized (protonated) form of the molecule is significantly more water-soluble than the neutral form. [3][5]* Therefore, lowering the pH of your buffer should increase the solubility of your compound. [5] How to Determine Optimal pH:

  • Measure Thermodynamic Solubility: Use the protocol in SOP 1 but with a range of buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4).

  • Plot Solubility vs. pH: You should see a significant increase in solubility as the pH drops below the compound's pKa.

  • Select the Lowest pH Tolerable for Your Assay: Choose a pH that provides adequate solubility without compromising the biological activity or integrity of your assay system (e.g., enzyme activity, cell viability).

Caution: While effective, be mindful that changing pH can alter your compound's charge and potentially its interaction with biological targets.

A5: When standard methods fail, more advanced formulation technologies, often used in later-stage drug development, can be adapted for research purposes.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix. [6]The amorphous form has a higher energy state and is more soluble than the stable crystalline form. [7][8]This method can significantly enhance solubility and dissolution rates. Common polymers include PVP/VA and HPMC-AS. Preparation methods like spray-drying or hot-melt extrusion are typically used. [8]* Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer scale increases its surface area-to-volume ratio, which can lead to improved dissolution rates and solubility. [9][10]Techniques like high-pressure homogenization or precipitation can be used to create nanosuspensions. [9]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Determining Thermodynamic Solubility

This protocol uses the reliable shake-flask method to determine the equilibrium solubility of your compound. [11][12]

  • Preparation: Add an excess amount of the solid compound (enough that some solid will visibly remain) to a known volume (e.g., 1 mL) of your desired aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures the solution reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated HPLC, LC-MS, or UV-Vis spectroscopy method against a standard curve.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the thermodynamic solubility (e.g., in µg/mL or µM).

SOP 2: Protocol for High-Throughput Co-solvent Screening

This method allows for the rapid screening of multiple co-solvents in a 96-well plate format.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in DMSO (e.g., 20 mM).

  • Co-solvent Preparation: In a 96-well plate, prepare serial dilutions of each co-solvent (Ethanol, PG, PEG 400, etc.) in your primary aqueous buffer. For example, create final co-solvent concentrations of 20%, 10%, 5%, 2%, 1%, and 0%.

  • Compound Addition: Add a small, fixed volume of your DMSO stock solution to each well (e.g., 2 µL into 198 µL of buffer/co-solvent mix) to achieve the desired final compound concentration.

  • Incubation: Seal the plate and shake for 2-4 hours at room temperature to allow for equilibration.

  • Analysis: Analyze the plate using a nephelometer or plate reader capable of measuring light scattering/turbidity at a wavelength like 620 nm.

  • Data Interpretation: Wells with lower turbidity readings indicate higher solubility. Plot turbidity versus co-solvent concentration for each agent to identify the most effective co-solvent and the minimum concentration required to keep the compound in solution.

SOP 3: Protocol for Preparing a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex for In Vitro Studies

This protocol describes the kneading method, which is simple and effective for lab-scale preparations. [9]

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.

  • Weighing: Accurately weigh the required amounts of your quinoline-4-carboxamide derivative and HP-β-CD.

  • Mixing: Place the powders in a mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with the pestle. Continue adding liquid and kneading until a paste-like consistency is achieved.

  • Drying: Knead for 30-60 minutes. Transfer the paste to a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved.

  • Final Product: The resulting solid is the inclusion complex. It can be lightly ground into a fine powder and should be readily soluble in your aqueous buffer.

  • Confirmation (Optional): Techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of the inclusion complex.

Section 4: Data Interpretation & Comparison

The choice of solubilization method is a trade-off between efficacy, effort, and potential for assay interference.

Table 1: Comparison of Common Solubilization Strategies

StrategyMechanismTypical Fold IncreaseProsConsBest For
pH Adjustment Increases ionization of the basic quinoline nitrogen.10 - 1000xSimple, inexpensive, highly effective for basic compounds.Can alter compound activity; not suitable for all assays/cells.Initial screening; compounds with a suitable pKa.
Co-solvents Reduces solvent polarity. [13]2 - 100xEasy to screen; effective for moderately insoluble compounds.Can have toxicity or interfere with biological assays at high %.High-throughput screening; early-stage in vitro assays.
Cyclodextrins Forms a water-soluble inclusion complex. [14][15]10 - 5000xLow toxicity; high solubilization potential; stabilizes compound.Can be more expensive; may interact with cell membranes.Cell-based assays; in vivo formulation; when co-solvents fail.
Prodrugs Covalent modification with a soluble promoiety. [16][17]>1000xOvercomes intrinsic solubility; can improve permeability. [18]Requires significant synthetic effort; prodrug must be cleaved efficiently.In vivo studies; overcoming fundamental solubility barriers.
Solid Dispersions Creates a high-energy amorphous state. [7]10 - 100xSignificant increase in dissolution rate and apparent solubility.Requires specialized equipment (spray dryer, extruder); stability can be an issue.Late-stage development; oral formulation for in vivo studies.

References

  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Dhiman, N., et al. (2024). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • Crini, G., et al. (2024).
  • Raudino, A., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Noolkar, S. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Gawel, K., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
  • Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 57(9), 1125-1135.
  • Paudwal, S., et al. (2021).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107.
  • Kumar, S., & Singh, A. (2020).
  • Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 107.
  • Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-25.
  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 634-641.
  • Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Raudino, A., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. OUCI.
  • Seppic. (n.d.). Solubility enhancement with amorphous solid dispersions. Seppic.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
  • Szejtli, J. (2020).
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Patel, M. K., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5.
  • Di, L., & Fralish, K. A. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178-181.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7772.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC - NIH.
  • Chen, Y.-F., et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(3), 4539–4553.
  • Kelso, C., et al. (2018). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 26(19), 5226-5236.
  • Sharma, V., et al. (2022). Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Kumar, S., & Singh, A. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • BenchChem Technical Support Team. (2025). Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Benchchem.
  • University of California, Irvine. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.

Sources

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of Quinoline-Based Drug Candidates

Introduction: Navigating the Metabolic Maze of Quinoline Scaffolds The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and promising clinical candidate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Metabolic Maze of Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and promising clinical candidates.[1] Its rigid structure and versatile substitution patterns offer a powerful platform for designing potent therapeutic agents. However, this same chemical nature presents significant challenges in drug metabolism and pharmacokinetics (DMPK). Quinoline-based compounds are frequently susceptible to extensive metabolism by cytochrome P450 (CYP) and aldehyde oxidase (AO) enzymes, leading to rapid clearance, poor bioavailability, and in some cases, the formation of reactive metabolites.[2][3]

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing quinoline-based drug candidates. Moving beyond generic protocols, this guide provides in-depth, field-proven insights in a practical question-and-answer format. We will dissect common experimental failures, explain the underlying biochemical principles, and offer robust troubleshooting strategies to enhance the metabolic stability and overall developability of your compounds.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "What"

This section addresses the foundational questions that underpin a successful metabolic stability program for quinoline-based compounds.

Q1: My quinoline compound shows high clearance in human liver microsomes (HLM). What are the most likely metabolic pathways responsible?

A1: High clearance in HLM for quinoline derivatives is typically driven by oxidative metabolism mediated by two primary enzyme superfamilies:

  • Cytochrome P450s (CYPs): These heme-containing enzymes are major contributors. For the core quinoline structure, key CYPs include CYP2E1, responsible for forming 3-hydroxyquinoline, and CYP2A6, which mediates the formation of quinoline-1-oxide and the quinoline-5,6-epoxide.[3][4] The epoxide is of particular concern as it is a reactive intermediate that can covalently bind to macromolecules like DNA and proteins.[5][6] Depending on the substituents on your quinoline ring, other CYPs like CYP3A4 may also play a significant role in processes like N-dealkylation or aromatic hydroxylation on appended moieties.[7][8]

  • Aldehyde Oxidase (AO): This cytosolic molybdo-flavoenzyme is a critical, and often problematic, player in the metabolism of N-heterocycles. AO typically hydroxylates electron-deficient carbons adjacent to a ring nitrogen.[2] For quinolines, this can lead to the formation of quinolone metabolites.[9] AO-mediated metabolism is a frequent cause of poor in vivo pharmacokinetics and can exhibit significant species differences, complicating preclinical to human extrapolation.[2][10]

Q2: I observe significant metabolism in hepatocytes but much less in microsomes. What does this discrepancy suggest?

A2: This is a classic indicator of metabolism by enzymes that are either not present or not fully active in microsomal preparations. The most likely culprits are:

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme, and while it can be present in S9 fractions, its activity is most robustly assessed in liver cytosol or intact hepatocytes.[2][10] Microsomes, which are vesicles of the endoplasmic reticulum, lack cytosolic enzymes.

  • Phase II Conjugation Enzymes: If your molecule has a handle for conjugation (e.g., a hydroxyl or amine group, either present initially or formed by Phase I metabolism), it can be rapidly glucuronidated (by UGTs) or sulfated (by SULTs). These enzymes are present in both microsomes (UGTs) and cytosol (SULTs), but their activity is often better represented in hepatocytes which have a full complement of enzymes and cofactors.

  • Xanthine Oxidase (XO): Like AO, XO is another cytosolic molybdo-flavoenzyme that can metabolize N-heterocycles.

This discrepancy is a critical finding. It strongly suggests you need to shift your screening focus from microsomes to cytosolic fractions or, ideally, plated hepatocytes to accurately capture the metabolic liabilities of your compound series.[10]

Q3: What are "reactive metabolites" in the context of quinoline drugs, and why are they a major concern?

A3: Reactive metabolites are chemically unstable molecules generated during metabolism that can covalently bind to cellular proteins and DNA.[11][12] This can lead to various forms of toxicity, including idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and carcinogenesis.[5] For quinoline-based compounds, two major classes of reactive metabolites are of primary concern:

  • Epoxides: As mentioned, CYP-mediated oxidation of the quinoline ring can form arene oxides, such as quinoline-5,6-epoxide.[3] These are electrophilic and can be attacked by nucleophilic residues on proteins and DNA, forming adducts.[6]

  • Quinones/Quinone-imines: Hydroxylated quinoline metabolites can be further oxidized to highly reactive quinone or quinone-imine species.[13] These are potent Michael acceptors and can deplete cellular glutathione (GSH) and bind to proteins, leading to cellular stress and toxicity.

Detecting the potential for reactive metabolite formation early is a key goal of drug design.[14][15] This is typically done using in vitro trapping assays with nucleophiles like glutathione (GSH) or cyanide and analyzing for the formation of stable adducts by LC-MS/MS.

Q4: How do substituents on the quinoline ring influence its metabolic stability?

A4: Substituents have a profound impact and are the primary tool for medicinal chemists to modulate metabolic stability. The key principles are:

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., halogens, CF₃, CN) decrease the electron density of the quinoline ring system. This generally makes the ring less susceptible to oxidative attack by CYPs but can increase its susceptibility to nucleophilic attack by enzymes like AO.[2]

    • Electron-Donating Groups (EDGs): EDGs (e.g., OMe, Me, NH₂) increase the electron density, making the ring more prone to CYP-mediated oxidation.[1] However, small EDGs at the 3-position have been shown to make quinolines more susceptible to AO metabolism, while larger, bulky groups can reverse this trend through steric hindrance.[2]

  • Steric Effects:

    • Blocking Metabolic "Hotspots": Introducing bulky groups (e.g., t-butyl, cyclopropyl) at or near a known site of metabolism can sterically hinder the enzyme's active site from accessing the labile position. This is a common and effective strategy.[16]

  • Positional Effects: The position of a substituent is critical. For instance, modifying a position known to be a "soft spot" for hydroxylation is a direct way to improve stability.[17] Conversely, introducing a group that creates a new metabolic liability can be detrimental.

A systematic Structure-Metabolism Relationship (SMR) study, where substituents are varied systematically, is essential for understanding these effects within your specific chemical series.

Part 2: Troubleshooting Guides for In Vitro Experiments

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Problem ID Issue Observed Potential Root Causes Recommended Troubleshooting Actions & Rationale
MS-001 Rapid and complete loss of parent compound in microsomal/hepatocyte assay, even at the first time point (T=0). 1. Poor Compound Solubility: The compound may be precipitating out of the aqueous incubation buffer, leading to an artificially low measured concentration. This is common for highly lipophilic quinolines.[18] 2. Non-Specific Binding (NSB): The compound may be binding extensively to the plasticware (e.g., 96-well plates) or to the microsomal/hepatocyte membranes, reducing the concentration available for analysis.[19][20][21][22] 3. Chemical Instability: The compound may be unstable in the incubation buffer (pH ~7.4) itself, independent of enzymatic activity.1. Assess Solubility: Visually inspect wells for precipitation. Perform a kinetic solubility assay in the final incubation buffer. If solubility is low (<10 µM), consider using a co-solvent method for the assay, where dilutions are made in a higher percentage of organic solvent before adding to the incubation.[18] 2. Quantify NSB: Run a "no cofactor" or "heat-inactivated enzyme" control at T=0 and the final time point. A significant drop in concentration in this control indicates NSB or chemical instability. The fraction unbound in microsomes (fu,mic) can be experimentally determined using methods like equilibrium dialysis or ultracentrifugation.[20][21] 3. Check Buffer Stability: Incubate the compound in buffer alone (no enzymes) and analyze over time. If degradation occurs, the compound is not suitable for these assays and may require formulation or structural modification.
MS-002 High variability between replicate wells or experiments. 1. Inconsistent Pipetting: Especially during the creation of serial dilutions or addition of enzyme/cofactor solutions. 2. Edge Effects in Plates: Wells on the edge of a 96-well plate may experience different evaporation rates during incubation. 3. Compound Precipitation: Inconsistent precipitation across wells due to minor variations in conditions. 4. Enzyme Activity Variation: Inconsistent thawing of microsomal aliquots or variable health of hepatocyte batches.1. Refine Technique: Use calibrated pipettes and consider reverse pipetting for viscous solutions. Prepare master mixes of reagents to add to all wells. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for test compounds. Fill them with buffer or solvent to create a humidity barrier. 3. Re-assess Solubility: As in MS-001, ensure you are working well below the solubility limit of the compound. 4. Standardize Procedures: Thaw microsomes rapidly in a 37°C water bath immediately before use and keep on ice. For hepatocytes, ensure consistent cell viability and seeding density.
MS-003 Inconsistent results between different lots of liver microsomes or hepatocytes. 1. Inter-individual Variability: Different human donors can have significant variations in the expression levels and activity of specific CYP and AO enzymes. 2. Strain Differences (Animal Models): Different strains of rats or mice can exhibit different metabolic profiles.[23] 3. Quality of Biological Reagent: Poor storage or handling can lead to loss of enzyme activity.1. Use Pooled Donors: For screening, always use pooled human liver microsomes (e.g., from 50 donors) to average out individual variability. 2. Standardize Animal Strains: Be consistent with the strain of animal used for preclinical DMPK studies and in vitro assays.[23] 3. Qualify Reagents: Always run positive control compounds with known metabolic outcomes (e.g., a high-clearance and a low-clearance compound) with each new batch of reagents to ensure their activity is within the expected range.
LCMS-001 Difficulty distinguishing between positional isomers of a hydroxylated quinoline metabolite. 1. Identical Precursor and Product Ions: Isomers will have the same exact mass, and their fragmentation patterns (MS/MS spectra) can be very similar or identical. 2. Co-elution: The isomers may not separate chromatographically under standard LC conditions.1. Chromatographic Optimization: This is the most effective approach. Experiment with different LC columns (e.g., C18, Phenyl-Hexyl, PFP), mobile phase modifiers (e.g., formic acid vs. ammonium formate), and gradients to achieve separation. 2. Tandem MS (MS/MS) Analysis: Even if fragmentation is similar, subtle differences in the relative intensities of fragment ions can be used for differentiation.[4][24] Acquire data at multiple collision energies to maximize these differences. 3. Synthesis of Authentic Standards: The definitive method is to synthesize the suspected isomeric metabolites and run them as standards to confirm retention time and fragmentation.
LCMS-002 Detection of unexpected adducts or artifact peaks in the mass spectrum. 1. In-source Fragmentation/Adducts: The compound may be forming adducts with mobile phase components (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺) or fragmenting in the ion source of the mass spectrometer.[25] 2. Reaction with Solvents: If using methanol as a quenching or storage solvent, it can react with certain functional groups to form ester artifacts.[26] 3. Reactive Metabolite Trapping: The metabolite may be so reactive that it covalently binds to components of the matrix or buffer.1. Optimize MS Source Conditions: Reduce source temperature and voltages to minimize in-source reactions. Scrutinize data for common adducts. 2. Use Inert Solvents: Use acetonitrile instead of methanol to quench reactions. Prepare samples fresh and avoid prolonged storage.[26] 3. Run Trapping Experiments: If a reactive metabolite is suspected, perform the incubation in the presence of a trapping agent like glutathione (GSH). Look for the mass of the GSH adduct ([M+305]+Metabolite) to confirm its formation.[15]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: High-Throughput In Vitro Metabolic Stability Screening in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of quinoline-based test compounds.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 50-donor pool, 20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., NADPH-A/B)

  • Control Compounds: Verapamil (High Clearance), Carbamazepine (Low Clearance)

  • Acetonitrile (ACN) with internal standard (e.g., 100 nM Tolbutamide)

  • 96-well incubation and collection plates

Methodology:

  • Master Mix Preparation:

    • On ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration should be 0.5 mg/mL.

    • Prepare a separate master mix for the "No Cofactor" control (without NADPH).

  • Compound Preparation:

    • Serially dilute the 10 mM stock to create an intermediate plate.

    • Add 1 µL of the intermediate solution to the incubation plate wells. The final test compound concentration should be 1 µM. The final DMSO concentration must be ≤ 0.1% to avoid enzyme inhibition.

  • Incubation:

    • Pre-warm the incubation plate and the NADPH solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH Regeneration System to the wells.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with internal standard to quench the reaction.

  • Sample Processing:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Monitor the disappearance of the parent compound over time using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log (% remaining) versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (Clᵢₙₜ) = (0.693 / t½) / (mg/mL microsomal protein)

Workflow Diagram: Decision Tree for Addressing Metabolic Instability

Below is a DOT script for a Graphviz diagram illustrating a logical workflow for tackling metabolic stability issues with quinoline candidates.

Metabolic_Stability_Workflow Start Start: New Quinoline Candidate Assay_HLM Screen in HLM Assay (Protocol 1) Start->Assay_HLM Check_Stability Is t½ > 30 min? Assay_HLM->Check_Stability Stable Metabolically Stable (in Microsomes). Proceed to Hepatocyte Assay. Check_Stability->Stable Yes Unstable Metabolically Unstable Check_Stability->Unstable No End Optimized Candidate Stable->End MetID Metabolite Identification (MetID) Study Unstable->MetID Is_AO_Involved Run Cytosol vs. HLM Assay. Is Cytosol clearance >> HLM? Unstable->Is_AO_Involved Reactive_Met Reactive Metabolite Trapping Assay (GSH) Unstable->Reactive_Met Identify_Soft_Spot Identify Metabolic 'Soft Spot(s)' MetID->Identify_Soft_Spot Strategy_CYP Strategy 1: Block CYP Site (Fluorination, Deuteration, Bulky Groups) Identify_Soft_Spot->Strategy_CYP Strategy_AO Strategy 2: Modulate for AO (Modify electronics near N, Bioisosteric replacement) Identify_Soft_Spot->Strategy_AO AO_Positive AO is a Key Pathway Is_AO_Involved->AO_Positive Yes CYP_Positive CYP is a Key Pathway Is_AO_Involved->CYP_Positive No AO_Positive->Strategy_AO CYP_Positive->Strategy_CYP Synthesize Synthesize New Analogs Strategy_CYP->Synthesize Strategy_AO->Synthesize Check_Adducts GSH Adducts Formed? Reactive_Met->Check_Adducts Redesign Redesign to Remove Structural Alert Check_Adducts->Redesign Yes Safe Low Risk of Reactive Metabolites. Proceed. Check_Adducts->Safe No Redesign->Synthesize Safe->End Synthesize->Assay_HLM

Sources

Optimization

Technical Support Center: Navigating Low Yields in Pfitzinger Quinoline Synthesis

Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this classic and powerful...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this classic and powerful reaction. The synthesis of quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds is a cornerstone reaction, but it is not without its complexities.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot low yields and other common experimental hurdles.

Understanding the Foundation: The Pfitzinger Reaction Mechanism

Before delving into troubleshooting, a firm grasp of the reaction mechanism is crucial for diagnosing issues. The Pfitzinger reaction proceeds through several key stages, each presenting potential pitfalls if not properly controlled.[1][3]

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the opening of the five-membered ring to form a keto-acid intermediate.[1][3] This is followed by condensation between the aniline moiety of the intermediate and the carbonyl group of the second reactant to form an imine (Schiff base).[1][3] The imine then tautomerizes to an enamine, which undergoes an intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline-4-carboxylic acid product.[1][3]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid (Isatinate) Isatin->KetoAcid 1. Base Hydrolysis (Ring Opening) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline 4. Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism pathway.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: My reaction produced a thick, intractable tar instead of the expected product. What went wrong?

Answer: Tar formation is one of the most common issues in the Pfitzinger reaction. It is often a result of self-condensation of the isatin or the carbonyl compound under the strongly basic conditions, or polymerization of reactive intermediates.[4] Simultaneously mixing all reactants at elevated temperatures can significantly exacerbate this problem.[4]

Causality & Solution:

The high concentration of base required for the initial isatin ring-opening can also promote undesired side reactions, such as aldol condensations of the carbonyl compound or self-condensation of isatin.[5]

Troubleshooting Steps:

  • Sequential Reactant Addition: This is the most critical preventative measure. First, dissolve the isatin in the base (e.g., potassium hydroxide in ethanol) and stir until the isatin ring opens to form the salt of 2-amino-α-oxo-benzeneacetic acid.[1][4] This is often indicated by a color change from orange to a pale yellow or brown.[1][6] Only after the ring-opening is complete should you add the carbonyl compound, preferably dropwise, to control the reaction rate and minimize side reactions.[1][5]

  • Temperature Control: Excessive heat accelerates polymerization and decomposition pathways.[5] Maintain the reaction at the lowest effective temperature, typically a gentle reflux.[1] Avoid aggressive heating. For particularly sensitive substrates, running the reaction at a lower temperature for a longer duration may improve the outcome.[4]

  • Solvent Choice: While ethanol is common, the solubility of intermediates and byproducts can be solvent-dependent. If tarring persists, exploring other protic solvents or aqueous mixtures might be beneficial.[4]

  • Controlled Work-up: During the final acidification step to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity which can sometimes degrade the product and contribute to tar formation.[4]

Issue 2: The yield of my desired quinoline-4-carboxylic acid is consistently low.

Answer: Low yields can stem from several factors: incomplete reaction, degradation of starting materials or product, or competing side reactions that consume the reactants.[4][5]

Causality & Solution:

To achieve a high yield, the reaction must be driven towards completion, and the stability of all components must be maintained throughout the process.

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As detailed in the previous point, the pre-reaction of isatin with a strong base is crucial for the main reaction to proceed efficiently.[4] Ensure the isatin is fully dissolved and the color change is observed before adding the carbonyl compound.[1]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound (typically 1.2-1.5 equivalents) is often used to ensure the complete consumption of isatin and drive the reaction to completion.[4][5] Experimenting with the molar ratio of the carbonyl compound to isatin can significantly impact yield.

  • Increase Reaction Time: The Pfitzinger reaction can be slow, sometimes requiring reflux for 12-24 hours.[1][7][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and ensure it has reached completion.[4][6]

  • Verify Purity of Reactants: Impurities in the starting materials, particularly the isatin and carbonyl compound, can interfere with the reaction and lead to side products.[4] Ensure high purity of all reagents. Per ICH Q11 guidelines, a starting material should be a substance of defined chemical properties and structure.

ParameterStandard ConditionOptimization StrategyRationale
Reactant Ratio 1:1 (Isatin:Carbonyl)1:1.2-1.5Drive reaction to completion.[4][5]
Temperature Reflux (e.g., ~79°C for EtOH)Lower temp, longer timeMinimize side reactions/tarring.[4][5]
Reaction Time 12-24 hoursMonitor by TLCEnsure completion without degradation.[1][6]
Base Conc. e.g., 33% KOH in EtOHOptimize concentrationFacilitate ring-opening.[4][5]
Issue 3: I am observing a significant amount of unreacted isatin in my final product.

Answer: Incomplete conversion of isatin is a common problem that directly impacts yield and complicates purification.[4]

Causality & Solution:

This issue points to either insufficient reaction drive or non-optimal reaction conditions that fail to consume all the isatin.

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help push the equilibrium towards the product and consume more of the isatin.[4]

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) is critical for the initial ring-opening step.[3] You may need to adjust the base concentration to find the optimal conditions for your specific substrates.[4]

  • Extend Reaction Time: As with general low yields, insufficient reaction time can leave starting material unconsumed. Use TLC to confirm that the isatin spot has disappeared or is no longer diminishing.[4]

  • Improve Solubility: Ensure all reactants are adequately solubilized in the reaction medium. If the isatin or its ring-opened salt precipitates prematurely, the reaction will be hindered. A change in solvent or solvent mixture may be necessary.

General Experimental Workflow & Troubleshooting Logic

The following workflow outlines a standard Pfitzinger synthesis protocol and integrates key decision points for troubleshooting.

Representative Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid
  • Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[6] Caution: Dissolution is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (0.07 mol). Stir at room temperature for up to 1 hour, observing the color change from orange/purple to yellow/brown, which indicates the formation of the potassium isatinate.[1][6]

  • Carbonyl Addition: Add acetophenone (0.07-0.15 mol) dropwise to the mixture.[6]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours. Monitor progress by TLC.[1][6]

  • Work-up & Isolation:

    • Cool the reaction mixture and remove the solvent under reduced pressure.[6]

    • Add water to the residue to dissolve the potassium salt of the product.[6]

    • Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound and other neutral impurities.[6]

    • Cool the remaining aqueous layer in an ice bath and slowly acidify with an acid (e.g., HCl or acetic acid) to a pH of 4-5 to precipitate the product.[6][9]

    • Collect the solid by vacuum filtration, wash with cold water, and dry.[6]

  • Purification (Optional): The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, if necessary.[1]

Troubleshooting_Workflow Start Start Pfitzinger Synthesis Setup 1. Prepare Base & Isatin Solution (Ensure full ring-opening) Start->Setup AddCarbonyl 2. Add Carbonyl Compound Setup->AddCarbonyl React 3. Heat/Reflux & Monitor by TLC AddCarbonyl->React Workup 4. Work-up & Isolate Product React->Workup Analyze 5. Analyze Yield & Purity Workup->Analyze Success High Yield, Pure Product Analyze->Success Yes Tar Tar Formation? Analyze->Tar No LowYield Low Yield? UnreactedSM Unreacted Isatin? LowYield->UnreactedSM No Opt_Ratio Adjust Reactant Ratio (↑ Carbonyl) LowYield->Opt_Ratio Yes Opt_Time Increase Reaction Time LowYield->Opt_Time Tar->LowYield No Opt_Temp Lower Temperature Tar->Opt_Temp Yes Opt_Seq Ensure Sequential Addition Tar->Opt_Seq UnreactedSM->Opt_Ratio Yes Opt_Ratio->AddCarbonyl Opt_Time->React Opt_Temp->React Opt_Seq->AddCarbonyl

Sources

Troubleshooting

Technical Support Center: Preventing By-product Formation During Esterification of 4-Hydroxyquinoline-2-carboxylic acid

Welcome to our specialized technical guide focused on the esterification of 4-hydroxyquinoline-2-carboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide focused on the esterification of 4-hydroxyquinoline-2-carboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this versatile molecule. We aim to provide practical, in-depth solutions to common experimental hurdles, ensuring you can achieve high yields and purity in your reactions.

Introduction: The Challenge of Selective Esterification

4-Hydroxyquinoline-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds and functional materials.[1][2] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents a distinct synthetic challenge. The goal is the selective esterification of the carboxylic acid at the C2 position. However, the molecule's bifunctionality and the inherent reactivity of the quinoline system can lead to several undesirable side reactions, resulting in by-product formation, reduced yields, and complex purification processes.

This guide will dissect the most common issues encountered during this esterification, offering scientifically sound explanations and field-proven protocols to mitigate by-product formation and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary by-products I should anticipate when esterifying 4-hydroxyquinoline-2-carboxylic acid?

A1: Understanding the potential by-products is the first step in troubleshooting your reaction. The main culprits arise from the molecule's inherent chemical properties under typical esterification conditions.

  • Decarboxylation Product (4-Hydroxyquinoline): This is often the most significant by-product. The quinoline-2-carboxylic acid structure is prone to losing carbon dioxide (CO₂), particularly at elevated temperatures, to form 4-hydroxyquinoline.[3] This reaction is a known challenge in the chemistry of quinoline carboxylic acids.

  • O-acylated Product (Diester): The phenolic hydroxyl group at the C4 position can also undergo esterification, especially when using highly reactive esterification agents or harsh conditions. This results in the formation of an unwanted diester.

  • Ring Degradation Products: While less common under controlled conditions, harsh acidic or basic environments combined with high heat can lead to the degradation of the quinoline ring itself.

We strongly recommend using analytical techniques such as LC-MS and NMR to characterize your crude reaction mixture. This will allow for the definitive identification of by-products and inform your optimization strategy.

Q2: My main by-product is the decarboxylated 4-hydroxyquinoline. How can I suppress this side reaction?

A2: Since decarboxylation is primarily a thermal process, the key to its prevention is employing milder reaction conditions.[4][5][6][7] Here are the most effective strategies:

  • Reduce Reaction Temperature: Avoid high-temperature methods. Traditional Fischer esterification, which often requires refluxing in alcohol with a strong acid catalyst, is generally too harsh for this substrate and can lead to significant decarboxylation.[8]

  • Utilize Mild Esterification Methods: Opt for methods that can be performed at or near room temperature.

  • Carbodiimide-Mediated Coupling: This is one of the most reliable methods. Reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly efficient.[9][10][11] These reactions are typically conducted at 0 °C to room temperature, which effectively minimizes the risk of decarboxylation. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is often used to accelerate the ester formation.[12]

The following diagram illustrates the desired esterification pathway versus the undesired decarboxylation side reaction.

G cluster_paths Reaction Pathways StartNode 4-Hydroxyquinoline- 2-carboxylic acid EsterProduct Desired Ester Product StartNode->EsterProduct Mild Conditions (e.g., EDC/DMAP, 0°C to RT) DecarbProduct Decarboxylation By-product (4-Hydroxyquinoline) StartNode->DecarbProduct Harsh Conditions (e.g., High Temperature)

Caption: Competing pathways in the esterification of 4-hydroxyquinoline-2-carboxylic acid.

Q3: I am observing the formation of a diester. How can I achieve selective esterification of the carboxylic acid?

A3: Diester formation indicates a lack of selectivity, with both the carboxylic acid and the phenolic hydroxyl group reacting. To favor monofunctionalization at the carboxylic acid, consider the following approaches:

  • Protect the Hydroxyl Group: This is a classic strategy involving the protection of the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl ether, silyl ether), followed by esterification and subsequent deprotection. While effective, this adds two steps to your synthesis.

  • Employ Moderately Reactive Reagents: Highly reactive agents like acid chlorides (formed using SOCl₂ or oxalyl chloride) can react indiscriminately with both nucleophilic groups.[9]

  • Leverage Carbodiimide Coupling (EDC/DCC): As highlighted previously, these reagents offer excellent selectivity. The mechanism involves the activation of the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[10] The phenolic hydroxyl group is typically not nucleophilic enough to react under these near-neutral conditions, thus preventing diester formation.

Recommended Protocol: High-Selectivity Esterification via EDC/DMAP Coupling

This protocol is optimized to maximize the yield of the desired ester by minimizing both decarboxylation and O-acylation by-products.

Materials:
  • 4-Hydroxyquinoline-2-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxyquinoline-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the starting material. Then, add the alcohol (1.5–2.0 equivalents).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to manage any initial exotherm and further suppress potential side reactions.

  • Activation & Coupling: Slowly add EDC hydrochloride (1.2–1.5 equivalents) to the cooled, stirring solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12–24 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and urea by-products), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography on silica gel to isolate the pure ester.

G start Start: Reaction Setup (Inert Atmosphere) dissolve Dissolve Starting Material & Alcohol in Anhydrous Solvent start->dissolve add_catalyst Add DMAP (0.1 eq) dissolve->add_catalyst cool_reaction Cool to 0 °C add_catalyst->cool_reaction add_coupling_agent Slowly Add EDC (1.2-1.5 eq) cool_reaction->add_coupling_agent react Stir at Room Temperature (12-24h) add_coupling_agent->react monitor_reaction Monitor Reaction Progress (TLC / LC-MS) react->monitor_reaction monitor_reaction->react Incomplete workup Aqueous Workup & Extraction monitor_reaction->workup Reaction Complete purify Purification via Column Chromatography workup->purify end End: Isolated Pure Ester purify->end

Caption: Step-by-step workflow for the EDC/DMAP mediated esterification protocol.

Data Summary: A Comparative Overview of Esterification Methods

The table below provides a summary of expected outcomes from various esterification methods, underscoring the importance of mild conditions for this specific substrate.

MethodTypical TemperatureCommon Catalyst / ReagentPrimary By-product RiskTypical Yield RangeSelectivity Profile
Fischer Esterification High (Reflux)H₂SO₄, HClHigh (Decarboxylation)20-40%Poor
Acid Chloride Formation 0 °C to RTSOCl₂, Oxalyl ChlorideModerate (Diester)50-70%Moderate
EDC/DMAP Coupling 0 °C to RTEDC, DMAPLow75-95%High

This comparison clearly demonstrates that the choice of activating agent and careful control of the reaction temperature are paramount for the successful and selective synthesis of 4-hydroxyquinoline-2-carboxylic acid esters.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: National Institutes of Health URL: [Link]

  • Title: (18O)quinolinic acid: its esterification without back exchange for use as internal standard in the quantification of brain and CSF quinolinic acid Source: PubMed URL: [Link]

  • Title: Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism Source: Allen Institute for AI URL: [Link]

  • Title: Acid to Ester - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Decarboxylation of Carboxylic Acids - YouTube Source: The Organic Chemistry Tutor URL: [Link]

  • Title: Decarboxylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-quinoline decarboxylation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: PubMed Central URL: [Link]

  • Title: 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester Source: ResearchGate URL: [Link]

  • Title: Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants Source: ResearchGate URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids Source: PubMed URL: [Link]

  • Title: Steglich Esterification with EDC Source: Reddit URL: [Link]

  • Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]

  • Title: esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate Source: Organic Syntheses URL: [Link]

  • Title: Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products Source: The Royal Society of Chemistry URL: [Link]

  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography for Quinoline Compound Purification

Welcome to the Technical Support Center dedicated to the chromatographic purification of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the chromatographic purification of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating these valuable heterocyclic scaffolds. Quinolines, with their basic nitrogen, often present unique purification hurdles. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to achieve high-purity compounds efficiently.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of quinoline derivatives, providing explanations for the underlying causes and actionable solutions.

Issue 1: My quinoline compound is streaking or tailing significantly on the TLC plate and column.

Question: I'm observing significant streaking or tailing of my quinoline compound spot on the TLC plate, and this is translating to poor separation and broad peaks during column chromatography. What is the cause, and how can I resolve this?

Answer: This is the most frequently encountered issue when purifying quinoline compounds on silica gel.[1]

  • Root Cause: The primary reason for tailing is the strong interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction leads to non-ideal adsorption/desorption kinetics, causing the compound to "drag" down the stationary phase.[1] Other contributing factors can include overloading the column with your sample or using an inappropriate solvent system.[2][4]

  • Solutions:

    • Mobile Phase Modification: The most effective and common solution is to add a small amount of a basic modifier to your eluent.[1] This additive competes with your quinoline compound for the active acidic sites on the silica gel, effectively masking them.[5]

      • Triethylamine (TEA): Add 0.1-2% triethylamine to your mobile phase.[1][3] This is often sufficient to dramatically improve peak shape.

      • Ammonia in Methanol: For more polar quinolines, a solution of 1-10% ammonia in methanol can be used as a component of your mobile phase (e.g., 5% of a 10% NH₄OH in methanol solution added to dichloromethane).[1]

    • Optimize Sample Loading: Overloading the column is a common reason for band broadening and streaking.[2] As a general guideline, aim for a silica gel to crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging ones.[2] Also, ensure your sample is dissolved in a minimal amount of a solvent that is as non-polar as possible while still achieving complete dissolution to create a narrow starting band.[2]

    • Consider Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, your compound may be too basic for silica gel. In such cases, switching the stationary phase is a logical next step.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for purifying basic compounds.[2][3]

      • Reversed-Phase Silica (C18): If your quinoline derivative has sufficient non-polar character, reversed-phase chromatography can be a highly effective purification method that avoids the issues associated with acidic silica.[3]

Issue 2: My quinoline compound appears to be decomposing on the column.

Question: I'm purifying my quinoline derivative, but my yield is very low, and I suspect it's decomposing on the silica gel column. How can I prevent this?

Answer: Decomposition on silica gel is a significant problem for sensitive quinoline derivatives, primarily due to the acidic nature of the stationary phase.[3]

  • Root Cause: The acidic surface of silica gel can catalyze the degradation of certain quinoline compounds.[2][3] This is particularly true for quinolines with acid-labile functional groups.

  • Solutions:

    • Deactivate the Silica Gel: As with tailing, neutralizing the acidic sites on the silica gel is a primary strategy. Pre-treating the silica with a basic solution can mitigate decomposition.[3] This can be done by preparing a slurry of the silica gel in the eluent containing 0.5-2% triethylamine before packing the column.[3]

    • Switch to a Less Acidic Stationary Phase:

      • Neutral or Basic Alumina: These are excellent alternatives that are less likely to cause acid-catalyzed decomposition.[3]

      • Florisil or Cellulose: For particularly sensitive compounds, these stationary phases can be suitable options.[3]

    • Minimize Contact Time: The longer your compound is in contact with the silica gel, the greater the chance of decomposition.

      • Flash Chromatography: Use flash chromatography with applied pressure to significantly reduce the purification time compared to gravity chromatography.[2]

    • Work at Lower Temperatures: If your compound is thermally labile, running the column in a cold room can help to reduce the rate of decomposition.[2][3]

Issue 3: My polar quinoline compound won't stick to the column (low Rf value).

Question: My quinoline compound is very polar and has a very high Rf value, even when using highly polar solvents like 100% ethyl acetate. How can I achieve good separation?

Answer: Highly polar compounds can be challenging to purify using normal-phase chromatography because they have a strong affinity for the mobile phase.

  • Root Cause: The polarity of your quinoline derivative is too high for effective partitioning between the polar stationary phase and the mobile phase.

  • Solutions:

    • Use a More Polar Mobile Phase: A common next step is to introduce a more polar solvent like methanol into your mobile phase. A gradient of methanol in dichloromethane or ethyl acetate is often effective.[2] For very polar compounds, a system containing ammonia can be useful. A stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this stock solution in dichloromethane as the eluent.[6]

    • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be an excellent option. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (typically water and acetonitrile or methanol).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar basic compounds, HILIC can provide better retention and peak shapes.[7] HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent, which creates a water-rich layer on the stationary phase surface, facilitating the retention of polar analytes.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in quinoline purification by column chromatography.

TroubleshootingWorkflow cluster_start Start: TLC Analysis cluster_problem Problem Identification cluster_solutions Solutions cluster_outcome Outcome start Run TLC with Crude Mixture problem Streaking/Tailing? Decomposition? High Rf (Polar Compound)? start->problem solution_tailing Add Basic Modifier (TEA) Optimize Loading problem:f0->solution_tailing solution_decomposition Deactivate Silica (TEA) Use Alumina Flash Chromatography problem:f1->solution_decomposition solution_polar Increase Mobile Phase Polarity (MeOH) Consider Reversed-Phase or HILIC problem:f2->solution_polar outcome Successful Purification solution_tailing->outcome solution_decomposition->outcome solution_polar->outcome

Caption: A workflow for diagnosing and solving common quinoline purification issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my quinoline compound?

A1: Thin-Layer Chromatography (TLC) is the essential first step for selecting an appropriate solvent system.[7] The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.3.[7] This Rf value generally provides a good starting point for column chromatography, as it indicates that the compound will have sufficient interaction with the stationary phase to allow for separation from impurities. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity until you achieve the desired Rf value.

Q2: What is the difference between wet loading and dry loading, and when should I use each?

A2: Both are methods for applying your sample to the column.

  • Wet Loading: The crude product is dissolved in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent) and carefully pipetted onto the top of the column.[2][8] This method is quick and suitable for samples that are readily soluble.

  • Dry Loading: This method is preferred when your compound has poor solubility in the eluent or when you need to use a strong solvent to dissolve the sample.[8] The crude product is dissolved in a suitable solvent, a small amount of silica gel is added, and the solvent is evaporated to yield a free-flowing powder.[2] This powder is then carefully added to the top of the column.[2] Dry loading often results in better separation as it ensures a more even application of the sample.

Q3: Can I use a gradient elution for purifying my quinoline compound?

A3: Yes, gradient elution is a powerful technique, especially for complex mixtures with components of varying polarities. You start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity of the mobile phase to elute your more polar quinoline compound. This can improve separation efficiency and reduce the overall purification time.

Q4: My quinoline compound is an N-oxide. Are there any special considerations?

A4: Quinoline N-oxides are generally very polar compounds. You will likely need to use a highly polar mobile phase, such as a gradient of methanol in dichloromethane, to elute them from a silica gel column.[9] Due to their high polarity, HILIC can also be a very effective purification technique for N-oxides.[10]

Solvent Polarity and Common Mobile Phases

The following table provides a summary of common solvents used in column chromatography, ordered by increasing polarity, along with their typical applications in quinoline purification.

SolventPolarity IndexTypical Use in Quinoline Purification
Hexane/Pentane0.1Non-polar component of the mobile phase for less polar quinolines.
Dichloromethane (DCM)3.1A versatile solvent, often used with a more polar modifier.
Ethyl Acetate (EtOAc)4.4A common polar component of the mobile phase.
Acetonitrile (ACN)5.8Used in reversed-phase and HILIC.
Methanol (MeOH)6.6A strong polar solvent for eluting highly polar quinolines.
Water10.2Used as the primary solvent in reversed-phase chromatography.

General Protocol for Column Chromatography of a Quinoline Compound

This protocol provides a general workflow. The specific solvent system and conditions should be optimized for each compound using TLC.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[2]

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude quinoline compound in a minimal amount of a suitable solvent. Using a pipette, carefully add the sample solution to the top of the column.[2]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Start with a non-polar solvent system in which your desired compound has an Rf of ~0.1-0.2 on TLC.[2]

  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

  • If using a gradient, systematically increase the polarity of the eluent.

  • Collect fractions of a consistent volume.

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the purified quinoline compound.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Benchchem. (n.d.). The Discovery and Isolation of Quinidine N-oxide: A Technical Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?.
  • ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Troubleshooting

Technical Support Center: Navigating Challenges in Friedländer Quinoline Synthesis

Welcome to the dedicated support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with this powerful...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with this powerful synthetic method. Here, we address common points of reaction inhibition and provide in-depth, evidence-based troubleshooting strategies to optimize your synthetic outcomes.

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a cornerstone reaction in organic chemistry for the formation of quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically another ketone or aldehyde.[1] This reaction can be catalyzed by either acids or bases and is widely employed in the synthesis of polysubstituted quinolines, which are key structural motifs in numerous biologically active compounds and pharmaceuticals.[1][2][3]

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis.[4] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to yield the quinoline product.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low to No Product Formation

"My reaction is not proceeding, or the yield of my desired quinoline is significantly lower than expected."

Low yields are a frequent hurdle in the Friedländer synthesis and can be attributed to several factors.[1]

Potential Causes & Recommended Solutions
Potential CauseRecommended SolutionIn-Depth Explanation
Suboptimal Reaction Conditions Optimize temperature and reaction time.[1][6]Traditional Friedländer syntheses often require high temperatures (150-220°C) which can lead to degradation.[7][8][9] Modern catalysts may allow for significantly milder conditions.[2][6] Systematically screen temperatures in 10-20°C increments, monitoring the reaction by TLC.[6]
Ineffective Catalyst Screen a variety of acid or base catalysts.The choice of catalyst is critical and substrate-dependent.[1] Acid catalysts are often more effective than base catalysts.[7] Consider modern catalytic systems like Lewis acids (e.g., In(OTf)₃), iodine, ionic liquids, or polymer-supported catalysts for improved efficiency and milder conditions.[3][10][11]
Poor Substrate Reactivity Increase reaction temperature or use a more potent catalyst.Starting materials with strong electron-withdrawing groups can exhibit reduced reactivity.[6] These substrates may necessitate more forcing conditions to proceed efficiently.
Presence of Water Use anhydrous solvents and reagents.In acid-catalyzed pathways, the water generated during the reaction can inhibit the catalytic cycle.[6]
Poor Solubility of Reactants Select an appropriate solvent.For acid-catalyzed reactions, polar aprotic solvents like chlorobenzene or dichloromethane (DCM) are often suitable. Base-mediated reactions may perform better in non-polar solvents such as toluene.[2] For microwave-assisted synthesis, polar solvents like DMF or ethanol can improve energy absorption and reactant solubility.[1]
Experimental Protocol: Catalyst Screening
  • Setup: Prepare multiple small-scale reactions in parallel, each with a different catalyst (e.g., p-toluenesulfonic acid, iodine, ZnCl₂, In(OTf)₃).

  • Stoichiometry: Use your standard substrate concentrations and a consistent catalyst loading (e.g., 10 mol%).

  • Conditions: Run all reactions at the same initial temperature (e.g., 80°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin-Layer Chromatography (TLC).

  • Analysis: Compare the reactions to identify the catalyst that provides the highest conversion to the desired product.

Issue 2: Formation of Side Products and Impurities

"My reaction is producing a complex mixture, and I'm observing significant side product formation."

The formation of side products can complicate purification and significantly reduce the yield of the target quinoline.

Potential Causes & Recommended Solutions
Potential CauseRecommended SolutionIn-Depth Explanation
Self-Condensation of Ketone Use an acid catalyst instead of a base.Aldol condensation of the ketone starting material with itself is a common side reaction, particularly under basic conditions.[1][2][12] Switching to an acid catalyst can mitigate this. Alternatively, using an imine analog of the o-aminoaryl aldehyde or ketone can prevent self-condensation.[2]
Formation of Tar/Polymers Reduce the reaction temperature and consider a milder catalyst.Excessively high temperatures or highly reactive starting materials can lead to the formation of intractable polymeric byproducts.[6][13]
Poor Regioselectivity Employ a regioselective catalyst or modify the substrate.When using unsymmetrical ketones, the reaction can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[1][2] Certain amine catalysts have been shown to favor the formation of a single product.[14] Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can also control regioselectivity.[2]
Visualization: Troubleshooting Workflow

G start Reaction Inhibition or Low Yield cond1 Check Reaction Conditions start->cond1 cond2 Analyze for Side Products cond1->cond2 Optimal sol1 Optimize Temperature & Time cond1->sol1 Suboptimal? cond3 Substrate Reactivity Issue? cond2->cond3 No Major Side Products sol4 Change Catalyst Type (Acid vs. Base) cond2->sol4 Self-Condensation? sol5 Lower Temperature cond2->sol5 Tar Formation? sol6 Consider Regioselective Catalyst cond2->sol6 Regioisomers? sol2 Screen Catalysts cond3->sol2 No sol7 Increase Temperature / Use Potent Catalyst cond3->sol7 Yes sol1->cond2 sol3 Use Anhydrous Conditions sol4->cond3 sol5->cond3 sol6->cond3 sol7->sol2

Caption: A workflow for troubleshooting Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Friedländer synthesis?

Traditionally, the reaction is conducted at high temperatures, often between 150°C and 220°C, especially in the absence of a catalyst.[7][8][9] However, with the development of modern catalysts, many Friedländer syntheses can now be performed under much milder conditions, sometimes as low as room temperature to 100°C.[2][6] Microwave-assisted synthesis can also significantly shorten reaction times at elevated temperatures, for example, 160°C for just a few minutes.[6]

Q2: Can I run the Friedländer synthesis under solvent-free conditions?

Yes, several protocols have been developed for solvent-free Friedländer synthesis, often utilizing catalysts like p-toluenesulfonic acid and iodine.[2] This approach aligns with the principles of green chemistry by reducing solvent waste.

Q3: My starting materials are sterically hindered. What can I do to improve the reaction?

Sterically hindered substrates may require longer reaction times, higher temperatures, or more active catalysts to achieve good conversion.[13] Microwave irradiation can sometimes be effective in driving these challenging reactions to completion.[13]

Q4: How does the choice of solvent affect the reaction?

The solvent can play a crucial role in the Friedländer synthesis.[1] As mentioned earlier, the polarity of the solvent should be chosen based on the type of catalysis (acidic or basic).[2] In some cases, using water as a solvent can be a green and efficient option.[15]

Q5: Are there any limitations to the scope of the Friedländer synthesis?

While versatile, the Friedländer synthesis does have limitations. Substrates that are sensitive to strong acids, bases, or high temperatures may not be suitable.[1][16] Additionally, certain functional groups on the starting materials may interfere with the reaction or be susceptible to degradation under the reaction conditions.[16]

Visualization: Reaction Mechanism

G cluster_0 Aldol Addition Pathway cluster_1 Schiff Base Pathway 2-aminoaryl ketoneα-methylene ketone 2-aminoaryl ketoneα-methylene ketone Aldol Adduct Aldol Adduct 2-aminoaryl ketoneα-methylene ketone->Aldol Adduct Rate-limiting step Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate - H2O Quinoline Quinoline Enone Intermediate->Quinoline Cyclization & - H2O 2-aminoaryl ketone_2 2-aminoaryl ketone α-methylene ketone_2 α-methylene ketone 2-aminoaryl ketone_2α-methylene ketone_2 2-aminoaryl ketone_2α-methylene ketone_2 Schiff Base Schiff Base 2-aminoaryl ketone_2α-methylene ketone_2->Schiff Base Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol Quinoline_2 Quinoline_2 Cyclized Intermediate->Quinoline_2 - H2O

Caption: The two primary mechanistic pathways of the Friedländer synthesis.[4]

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • The Journal of Organic Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]

  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • The Journal of Organic Chemistry. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

  • RSC Publishing. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate for preclinical studies. As you transition from bench-scale synth...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate for preclinical studies. As you transition from bench-scale synthesis to producing larger quantities, new challenges in yield, purity, and process control will emerge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most common and robust method for synthesizing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction.[1][2] This pathway involves two primary stages:

  • Condensation: Aniline or a substituted aniline is reacted with an activated malonate derivative, typically diethyl ethoxymethylenemalonate (DEMM), to form a key intermediate, diethyl (anilinomethylene)malonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. This step is often the most challenging, particularly during scale-up.[3][4]

The resulting product is the ethyl ester, which must then be hydrolyzed to the carboxylic acid and subsequently re-esterified to yield the final target compound, Methyl 4-Hydroxyquinoline-2-carboxylate. This guide will focus primarily on troubleshooting the critical Gould-Jacobs sequence.

General Synthetic Workflow

Below is a diagram illustrating the overall process, which forms the basis for our discussion.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_final Final Product Aniline Aniline Condensation Step 1: Condensation (Low Temperature) Aniline->Condensation DEMM Diethyl Ethoxymethylenemalonate (DEMM) DEMM->Condensation Intermediate Diethyl (anilinomethylene)malonate Condensation->Intermediate Formation of Intermediate Cyclization Step 2: Thermal Cyclization (High Temperature, ~250°C) Intermediate->Cyclization EthylEster Ethyl 4-Hydroxyquinoline- 2-carboxylate Cyclization->EthylEster Ring Closure Hydrolysis Step 3: Saponification (Hydrolysis) EthylEster->Hydrolysis Acid 4-Hydroxyquinoline- 2-carboxylic Acid Hydrolysis->Acid Esterification Step 4: Esterification (Methanol, Acid Catalyst) Acid->Esterification FinalProduct Methyl 4-Hydroxyquinoline- 2-carboxylate Esterification->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Q1: My thermal cyclization step is resulting in a very low yield and significant formation of dark, tarry byproducts. What is causing this and how can I fix it?

A: This is the most frequently encountered issue when scaling up the Gould-Jacobs reaction. The high temperatures required for the 6-electron cyclization can also promote decomposition pathways.

Root Causes & Solutions:

  • Inadequate Temperature Control: The cyclization requires a narrow and high temperature window, typically around 250°C.[3][5]

    • Causality: Below this temperature, the reaction is impractically slow. Significantly above it, the intermediate and product can decompose, leading to polymerization and tar formation. On a large scale, localized "hot spots" in the reactor can initiate widespread decomposition.

    • Solution: Use a high-boiling, thermally stable solvent to act as a heat transfer medium. Common choices include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[4][5] For preclinical scale-up, a reactor with an overhead stirrer and a thermal jacket is essential for maintaining a uniform temperature. The protocol should involve preheating the solvent to the target temperature and then adding the intermediate solution slowly to maintain control.[5]

  • Improper Reaction Time: The duration of heating is as critical as the temperature.

    • Causality: Insufficient time leads to incomplete conversion. Prolonged heating, even at the correct temperature, increases the likelihood of side reactions, including decarboxylation or other degradation pathways.[3]

    • Solution: Optimize the reaction time at a small scale first. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intermediate. A typical reaction time is 10-20 minutes once the addition is complete.[5]

  • Atmospheric Oxygen: The presence of oxygen at high temperatures can promote oxidative side reactions.

    • Causality: High-temperature reactions involving aromatic amines are susceptible to oxidation, which often produces colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a standard practice that becomes increasingly important at scale to ensure product consistency and purity.

ParameterRecommendation for Scale-UpRationale
Solvent Dowtherm A, Diphenyl EtherHigh boiling point (>250°C), excellent thermal stability, facilitates even heat distribution.[4][5]
Temperature 245-255°COptimal window for efficient cyclization while minimizing thermal decomposition.[3][5]
Addition Method Slow, controlled addition of intermediate to pre-heated solventPrevents thermal runaway and maintains a consistent reaction temperature.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative side reactions that lead to impurities and tar formation.
Stirring Efficient mechanical overhead stirringEnsures uniform heat distribution and prevents localized overheating.
Q2: The initial condensation reaction between aniline and DEMM is sluggish and gives a poor yield of the intermediate. Why?

A: While this step is generally less problematic than the cyclization, several factors can affect its efficiency.

Root Causes & Solutions:

  • Purity of Reagents: The purity of the aniline is critical.

    • Causality: Aniline is prone to air oxidation, forming colored impurities that can interfere with the reaction. The presence of water can also hinder the condensation.

    • Solution: Use freshly distilled aniline for best results. Ensure all reagents and glassware are dry.[6]

  • Reaction Temperature: The condensation is typically performed at a lower temperature than the cyclization.

    • Causality: The reaction is a nucleophilic substitution on the enol ether of DEMM, followed by the elimination of ethanol.[1][7] Gentle heating can facilitate the reaction, but excessive heat can lead to side reactions before the desired intermediate is formed.

    • Solution: A moderately elevated temperature (e.g., 80-100°C) is often sufficient to drive the reaction to completion. The reaction progress should be monitored by TLC.

Q3: I'm using a substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

A: The regioselectivity of the Gould-Jacobs reaction is governed by the electronic and steric properties of the substituents on the aniline ring.

Root Causes & Solutions:

  • Electronic Effects: The cyclization is an electrophilic aromatic substitution.

    • Causality: Electron-donating groups (EDGs) on the aniline ring activate it, favoring cyclization, while electron-withdrawing groups (EWGs) deactivate it.[8] For meta-substituted anilines, cyclization can occur at either of the two ortho positions relative to the amino group. Generally, cyclization is favored at the position that is para to an EDG and ortho to the amino group.

    • Solution: The regioselectivity can be difficult to control completely. If you are obtaining an inseparable mixture, you may need to consider an alternative synthetic strategy or introduce blocking groups. The Gould-Jacobs reaction is most effective and predictable for anilines with electron-donating groups at the meta-position.[1]

  • Steric Hindrance: Bulky substituents can block potential cyclization sites.

    • Causality: Cyclization will be disfavored at a position flanked by a bulky substituent due to steric clash in the transition state.[9]

    • Solution: This property can sometimes be used to your advantage to direct the cyclization to the less hindered position. If the desired regioisomer is sterically hindered, an alternative synthetic route may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Gould-Jacobs reaction?

A: The reaction proceeds through a well-understood sequence of steps:

  • Nucleophilic Attack: The nitrogen of the aniline attacks the β-carbon of the diethyl ethoxymethylenemalonate.

  • Elimination: The ethoxy group is eliminated as ethanol, forming the key anilinomethylene intermediate.

  • Electrocyclization: At high temperatures, a 6-electron electrocyclization occurs. The aromatic ring of the aniline attacks one of the ester carbonyls.

  • Aromatization: A second molecule of ethanol is eliminated, leading to the formation of the 4-quinolone ring system, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.[1][7]

G cluster_mech Gould-Jacobs Reaction Mechanism Start Aniline + DEMM Step1 Nucleophilic Attack Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Elimination of EtOH (forms Intermediate) Intermediate1->Step2 Intermediate2 Anilinomethylene Intermediate Step2->Intermediate2 Step3 Heat (~250°C) 6π Electrocyclization Intermediate2->Step3 Cyclized Cyclized Intermediate Step3->Cyclized Step4 Elimination of EtOH (Aromatization) Cyclized->Step4 Product 4-Quinolone Product Step4->Product

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Q: Are there viable alternative synthetic routes if the Gould-Jacobs reaction fails for my substrate?

A: Yes, several other named reactions can produce the quinoline scaffold.

  • Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. At lower temperatures, it yields a β-amino acrylate, which cyclizes to a 4-quinolone, similar to the Gould-Jacobs product.[10][11] However, it can also suffer from challenges with high-temperature cyclization.[4]

  • Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group.[10] This method offers excellent regiocontrol but requires a more complex starting material.

  • Modern Catalytic Methods: Recent advances include copper-catalyzed or palladium-catalyzed cyclizations that can proceed under milder conditions, offering broader functional group tolerance.[12][13] These may be suitable if classical high-temperature methods fail.

Q: What specific safety precautions are necessary when working with Dowtherm A at 250°C?

A: Working at such high temperatures requires strict safety protocols.

  • Personal Protective Equipment (PPE): Standard lab coat, safety glasses, and high-temperature resistant gloves are mandatory. A face shield is strongly recommended.

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling hot vapors.

  • Equipment: Use glassware rated for high temperatures. Ensure the heating mantle is properly sized and controlled by a reliable thermostat connected to a probe in the reaction mixture.

  • Spill/Fire: Keep a Class B fire extinguisher (for flammable liquids) and a spill kit suitable for organic solvents nearby. Avoid contact with water, as it can cause dangerous splattering of the hot oil.

Experimental Protocol: Synthesis of Ethyl 4-Hydroxyquinoline-2-carboxylate

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Step 1: Synthesis of Diethyl (anilinomethylene)malonate (Intermediate)

  • Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100°C for 2 hours. The reaction can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate often crystallizes upon cooling or can be used directly in the next step after removing any excess starting material under vacuum.

Step 2: Thermal Cyclization to Ethyl 4-Hydroxyquinoline-2-carboxylate

  • In a separate, larger three-necked flask equipped with an overhead mechanical stirrer, a reflux condenser, and a thermocouple, add Dowtherm A solvent (sufficient to ensure good stirring of the final reaction volume).

  • Heat the Dowtherm A to 250°C under a gentle flow of nitrogen.

  • If the intermediate from Step 1 was solidified, dissolve it in a minimum amount of a suitable high-boiling solvent like diphenyl ether.

  • Slowly add the intermediate (or its solution) to the hot, stirring Dowtherm A over 15-20 minutes. Ethanol will distill from the reaction mixture.

  • After the addition is complete, maintain the temperature at 250°C for an additional 15 minutes.[5]

  • Allow the reaction mixture to cool to below 100°C.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.[5]

  • Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. PMC. [Link]

  • Gould–Jacobs reaction. Wikiwand. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. [Link]

  • Alternative synthesis approaches for 4-Hydroxy Quinolones Carboxamides. ResearchGate. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. RSC Publishing. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

  • Oxidative cyclization toward the synthesis of quinoline. ResearchGate. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. ResearchGate. [Link]

  • Production of malonic acid.
  • Diethyl malonate. Wikipedia. [Link]

  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. [Link]

  • Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Confirmation: LC-MS Analysis of Methyl 4-Hydroxyquinoline-2-carboxylate

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. T...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the unambiguous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of Methyl 4-Hydroxyquinoline-2-carboxylate, a key intermediate in medicinal chemistry. We will explore the nuances of this powerful technique in contrast to traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by detailed experimental protocols and data interpretation.

The synthesis of quinoline derivatives, such as Methyl 4-Hydroxyquinoline-2-carboxylate, often yields a mixture of the target compound along with starting materials, byproducts, and degradation products.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[2][3][4][5] Therefore, the selection of an appropriate analytical method for purity assessment is a critical decision in the pharmaceutical development pipeline.

The Analytical Imperative: Why Purity Matters

In drug development, impurities can have a profound impact on the safety and efficacy of the final active pharmaceutical ingredient (API). The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][4][5] Key thresholds are established for reporting (typically ≥0.05%) and identification (often ≥0.10% or 0.15%, depending on the maximum daily dose), underscoring the need for highly sensitive and specific analytical methods.[2][3]

This guide will focus on two predominant chromatographic techniques for purity analysis: HPLC-UV and LC-MS. While both are mainstays in the analytical laboratory, their underlying principles of detection lead to significant differences in their capabilities, particularly in the context of impurity profiling.

Comparative Analysis: LC-MS vs. HPLC-UV

The fundamental distinction between HPLC-UV and LC-MS lies in the detector. HPLC-UV relies on the principle of light absorbance, where a compound is detected based on its ability to absorb light at a specific wavelength.[6] LC-MS, on the other hand, couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, identifying compounds based on their mass-to-charge ratio (m/z).[6][7]

FeatureHPLC-UVLC-MS
Detection Principle Light AbsorbanceMass-to-Charge Ratio (m/z)
Selectivity Moderate; susceptible to co-elution of compounds with similar UV spectra.[8]High; can distinguish co-eluting compounds with different masses.[6][7]
Sensitivity Generally in the parts-per-million (ppm) range.[6]Can reach parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[6]
Identification Based on retention time comparison with a known standard.Provides molecular weight information, aiding in structural elucidation.[7]
Cost & Complexity Lower initial investment and operational costs; simpler to operate.[8]Higher initial investment and maintenance costs; requires more specialized expertise.[8]

Expert Insight: While HPLC-UV is a robust and reliable workhorse for routine quality control of high-concentration samples, its reliance on UV absorbance presents a significant limitation.[8] If an impurity lacks a chromophore or co-elutes with the main peak, it may go undetected or be inaccurately quantified. LC-MS overcomes this challenge by providing an orthogonal detection method based on a fundamental molecular property: mass. This makes LC-MS an indispensable tool for comprehensive impurity profiling and the identification of unknown degradants.[6]

Experimental Workflow: A Tale of Two Techniques

To illustrate the practical application of these techniques, we present detailed protocols for the purity analysis of Methyl 4-Hydroxyquinoline-2-carboxylate.

Diagram of the LC-MS Purity Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Methyl 4-Hydroxyquinoline-2-carboxylate Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Step 1 Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration Step 2 Injection Inject Sample Filtration->Injection Step 3 Column C18 Reversed-Phase Column Injection->Column Step 4 Separation Separation of Analytes Column->Separation Step 5 MobilePhase Gradient Elution (Water/Acetonitrile with Formic Acid) Ionization Electrospray Ionization (ESI) Separation->Ionization Step 6 MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Step 7 Detection Detection of Ions (m/z) MassAnalyzer->Detection Step 8 Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Step 9 Integration Peak Integration & Area % Calculation Chromatogram->Integration Step 10 Identification Impurity Identification (Mass Spectra) Integration->Identification Step 11 Report Generate Purity Report Identification->Report Step 12

Caption: Workflow for LC-MS Purity Analysis.

Protocol 1: LC-MS for Comprehensive Purity Profiling

This protocol is designed for the sensitive detection and identification of potential impurities in a Methyl 4-Hydroxyquinoline-2-carboxylate sample.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the Methyl 4-Hydroxyquinoline-2-carboxylate sample.
  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 | 5 | | 15.0 | 5 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Mass Range: m/z 100-1000.
  • Capillary Voltage: 3500 V.
  • Fragmentor Voltage: 175 V.

3. Data Analysis:

  • Process the acquired data using appropriate software (e.g., Agilent MassHunter).
  • Generate a Total Ion Chromatogram (TIC) to visualize all detected ions over time.
  • Integrate all peaks in the chromatogram.
  • Calculate the area percentage of the main peak (Methyl 4-Hydroxyquinoline-2-carboxylate) and any impurity peaks.
  • Examine the mass spectrum of each impurity peak to determine its molecular weight, which is a critical step in its identification. Time-of-flight (TOF) mass spectrometry can provide accurate mass measurements, aiding in the elucidation of elemental compositions.[9][10]
Protocol 2: HPLC-UV for Routine Purity Assessment

This protocol is suitable for routine quality control where the primary goal is to quantify the main component against a reference standard.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1.

2. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent HPLC system.
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Same as LC-MS protocol.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detector: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.

3. Data Analysis:

  • Process the chromatograms using appropriate software (e.g., Agilent OpenLab).
  • Integrate all peaks and calculate the area percentage of the main peak and any observed impurities.
  • Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Interpreting the Data: A Comparative Scenario

Let's consider a hypothetical scenario where a synthesized batch of Methyl 4-Hydroxyquinoline-2-carboxylate is analyzed by both HPLC-UV and LC-MS.

Analytical ResultHPLC-UV (254 nm)LC-MS (TIC)
Main Peak (Methyl 4-Hydroxyquinoline-2-carboxylate) Retention Time: 5.2 minArea %: 99.5%Retention Time: 5.2 minArea %: 98.2%Observed m/z: 204.06 [M+H]⁺
Impurity 1 Retention Time: 4.8 minArea %: 0.3%Retention Time: 4.8 minArea %: 0.3%Observed m/z: 190.04 [M+H]⁺ (Potential Kynurenic Acid)
Impurity 2 Not DetectedRetention Time: 5.2 min (Co-eluting)Area %: 1.2%Observed m/z: 218.08 [M+H]⁺ (Potential ethyl ester analog)
Impurity 3 Retention Time: 6.1 minArea %: 0.2%Retention Time: 6.1 minArea %: 0.3%Observed m/z: 220.09 [M+H]⁺ (Potential chlorinated impurity)

Analysis of the Results:

  • Co-eluting Impurity: The most striking difference is the detection of Impurity 2 by LC-MS, which co-elutes with the main peak and is therefore invisible to the UV detector.[6] This highlights a significant blind spot of HPLC-UV and underscores the superior selectivity of LC-MS.

  • Impurity Identification: LC-MS provides the molecular weight of each impurity, offering valuable clues for their identification. For instance, the observed m/z of 190.04 for Impurity 1 is consistent with the molecular weight of kynurenic acid, a potential starting material or byproduct.[11]

  • Enhanced Sensitivity: While not explicitly shown in this table, LC-MS generally offers lower detection limits, enabling the quantification of trace-level impurities that might be below the detection threshold of a UV detector.[6][12]

Conclusion and Recommendations

For the comprehensive and reliable purity confirmation of Methyl 4-Hydroxyquinoline-2-carboxylate, LC-MS is unequivocally the superior technique. Its ability to provide molecular weight information and resolve co-eluting species makes it an invaluable tool for identifying known and unknown impurities, thereby ensuring the quality and safety of the compound.

While HPLC-UV remains a cost-effective and robust method for routine quality control and assay measurements, it should be used with a clear understanding of its limitations. For critical stages of drug development, such as impurity profiling for regulatory submissions, the adoption of LC-MS is not just a recommendation but a necessity for ensuring scientific integrity and meeting regulatory expectations.

The validation of the chosen analytical method is paramount to ensure that it is fit for its intended purpose.[13][14][15] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness according to established guidelines.

By leveraging the strengths of LC-MS, researchers and drug development professionals can gain a deeper understanding of their compounds, make more informed decisions, and ultimately contribute to the development of safer and more effective medicines.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ALWSCI. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • American Pharmaceutical Review. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ResearchGate. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. [Link]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • Kymos. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • ACS Omega. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. [Link]

  • Quora. (2018). What are the advantages of LC-MS over HPLC?. [Link]

  • ACS Publications. (2026). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors | ACS Omega. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • The Human Metabolome Database. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). [Link]

  • National Center for Biotechnology Information. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Google Patents. (1951).
  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Chemsrc. (2025). Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3. [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of Methyl 4-Hydroxyquinoline-2-carboxylate and Its Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide arr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Methyl 4-hydroxyquinoline-2-carboxylate, a key derivative, serves as a versatile precursor and a biologically active molecule in its own right. This guide provides an in-depth comparison of the biological activities of Methyl 4-hydroxyquinoline-2-carboxylate and its structurally related analogues, supported by experimental data from peer-reviewed literature. Our focus is to elucidate the structure-activity relationships that govern their anticancer, antimicrobial, and antiviral properties, offering insights for the rational design of next-generation therapeutic agents.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in natural products and synthetic drugs.[2] Its planar structure and the presence of a nitrogen atom facilitate interactions with various biological targets, including enzymes and nucleic acids. The 4-hydroxyquinoline-2-carboxylate scaffold, in particular, has garnered significant attention due to its synthetic accessibility and the diverse pharmacological profiles of its derivatives, which include antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1]

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of 4-hydroxyquinoline-2-carboxylate analogues as anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of key enzymes in cellular pathways crucial for cancer cell proliferation.

Structure-Activity Relationship in Anticancer Analogues

A study on modified 4-hydroxyquinolone analogues revealed that substitutions on the quinoline ring significantly impact their cytotoxic activity against various cancer cell lines. For instance, compound 3g from one study, a nitrogen-based heterocycle derived from the quinoline ring, exhibited promising IC50 values against HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) cancer cell lines.[3] This suggests that the nature and position of substituents on the quinoline core are critical determinants of anticancer potency.

Another investigation into 4-hydroxyquinolines as cytotoxic agents found that certain derivatives possessed selective toxicity towards doxorubicin-resistant cancer cells compared to their sensitive counterparts and normal fibroblasts.[4] This selectivity is a highly desirable trait in cancer chemotherapy, aiming to minimize side effects.

The table below summarizes the cytotoxic activity of selected 4-hydroxyquinoline analogues against various cancer cell lines.

Compound IDAnalogue DescriptionCancer Cell LineIC50 (µM)Reference
3g Modified 4-hydroxyquinoloneHCT116 (Colon)Promising (exact value not specified)[3]
20 Benzylidene derivativeColo 320 (Colon, resistant)4.61[5]
13b Benzylidene derivativeColo 320 (Colon, resistant)4.58[5]
13a Benzylidene derivativeColo 320 (Colon, resistant)8.19[5]
20 Benzylidene derivativeColo 205 (Colon, sensitive)2.34[5]
13b Benzylidene derivativeColo 205 (Colon, sensitive)8.1[5]

Expert Insight: The data suggests that modifications at the C3 position of the 4-hydroxyquinoline scaffold, such as the introduction of benzylidene moieties, can lead to potent and selective anticancer agents. The electronic properties of the substituents on the benzylidene ring, as correlated by the Hammett-Brown substituent constants, were shown to influence cytotoxic activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Methyl 4-hydroxyquinoline-2-carboxylate and its analogues) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial reductases in viable cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B 24h incubation C Add MTT solution B->C 72h treatment D Incubate to form formazan crystals C->D 2-4h incubation E Solubilize formazan with DMSO D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinolone antibiotics are a well-established class of antibacterial agents, and their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] Derivatives of 4-hydroxyquinoline-2-carboxylate have also been explored for their antimicrobial properties.

Structure-Activity Relationship in Antimicrobial Analogues

The antimicrobial efficacy of quinoline derivatives is highly dependent on their substitution patterns. For instance, the presence of a sulfur atom at the C2 position of the quinoline moiety has been shown to increase antibacterial activity.[7] A study on new 2-phenyl-quinoline-4-carboxylic acid derivatives demonstrated that while most compounds showed moderate inhibition against various bacterial strains, certain analogues displayed significant activity.[8] Specifically, compound 5a4 exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus, and compound 5a7 had an MIC of 128 µg/mL against Escherichia coli.[8] These findings underscore the importance of the substituents at the C2 and other positions of the quinoline ring in modulating antibacterial potency and spectrum.

The table below presents the MIC values of selected quinoline derivatives against common bacterial strains.

Compound IDAnalogue DescriptionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5a4 2-phenyl-quinoline-4-carboxylic acid derivative64>128[8]
5a7 2-phenyl-quinoline-4-carboxylic acid derivative>128128[8]

Expert Insight: The introduction of an aryl group at the C2 position of the quinoline-4-carboxylic acid scaffold appears to be a promising strategy for enhancing antibacterial activity.[8] Further modifications on this aryl ring could lead to the development of more potent antibacterial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus or E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate the plate C->D 24h incubation E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC determination using broth microdilution.

Antiviral Activity: A Frontier for Quinoline Derivatives

The antiviral potential of quinoline derivatives is an emerging area of research. These compounds have shown activity against a range of viruses, including Dengue virus and Tobacco Mosaic Virus (TMV).[9][10]

Structure-Activity Relationship in Antiviral Analogues

In a study investigating novel quinoline derivatives against Dengue Virus serotype 2 (DENV2), two compounds, 1 and 2 , demonstrated consistent inhibitory activity.[9] Compound 2 was particularly potent, with a half-maximal inhibitory concentration (IC50) of 0.49 µM and a high selectivity index (SI) of 39.5.[9] Time-of-addition experiments suggested that these compounds act at an early stage of the viral replication cycle.

Another study on 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives as anti-TMV agents found that several compounds exhibited higher curative and protective activities than the commercial inhibitor ribavirin.[10] Molecular docking studies suggested that these compounds may exert their antiviral effect by binding to the TMV coat protein, thereby hindering viral assembly.[11]

The table below summarizes the antiviral activity of selected quinoline derivatives.

Compound IDAnalogue DescriptionVirusIC50 (µM)Selectivity Index (SI)Reference
1 Quinoline derivativeDENV23.035.30[9]
2 Quinoline derivativeDENV20.4939.5[9]
4 4-oxo-4H-quinolin-1-yl acylhydrazoneTMV--[10]
11 4-oxo-4H-quinolin-1-yl acylhydrazoneTMV--[10]

Expert Insight: The antiviral activity of quinoline derivatives appears to be highly specific to the viral target and the chemical structure of the compound. The promising activity of certain analogues against DENV2 and TMV warrants further investigation into their mechanisms of action and potential for development as antiviral therapeutics.

Proposed Mechanism of Action: Inhibition of Viral Assembly

For some antiviral quinoline derivatives, a proposed mechanism of action is the inhibition of viral assembly. This can be visualized as the compound binding to a key viral protein, such as the coat protein, and preventing the formation of new, infectious viral particles.

Antiviral_Mechanism cluster_0 Normal Viral Assembly cluster_1 Inhibited Assembly VP1 Viral Proteins Virus New Virus Particle VP1->Virus VRNA Viral RNA VRNA->Virus VP2 Viral Proteins Blocked Assembly Blocked VP2->Blocked VRNA2 Viral RNA VRNA2->Blocked Inhibitor Quinoline Analogue Inhibitor->VP2 binds to

Caption: Proposed mechanism of antiviral action via inhibition of viral assembly.

Conclusion and Future Directions

Methyl 4-hydroxyquinoline-2-carboxylate and its analogues represent a rich source of biologically active compounds with significant potential in drug discovery. The diverse activities observed, including anticancer, antimicrobial, and antiviral effects, are intricately linked to the specific substitution patterns on the quinoline scaffold. Structure-activity relationship studies have provided valuable insights, guiding the design of more potent and selective agents.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogues.

  • Lead Optimization: Systematically modifying the lead compounds to improve their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles.

  • In Vivo Evaluation: Testing the most promising candidates in relevant animal models of disease to validate their therapeutic potential.

By leveraging the foundational knowledge presented in this guide, researchers can continue to explore the vast chemical space of quinoline derivatives and unlock their full potential in the development of novel therapeutics.

References

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel 4-Hydroxyquinolin-2(1 H )-ones. (2025).
  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025).
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Quinoline Derivatives: In Vitro Antimicrobial Study. (2017). Semantic Scholar.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). NIH.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Structure-activity Relationship of Quinoline Carboxylic Acids.
  • 3-Methylquinoline-4-carboxylic Acid|Research Compound. (n.d.). Benchchem.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). NIH.
  • Methyl 4-Hydroxyquinoline-2-carboxyl
  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxyl
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC.
  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4 H-quinolin-1-yl Acylhydrazone Deriv
  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (n.d.). MDPI.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.).
  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. (n.d.). Journal of the American Chemical Society.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

Sources

Validation

A Senior Application Scientist's Guide to Molecular Docking Studies of Quinoline Derivatives

Welcome to an in-depth exploration of molecular docking, a cornerstone of modern computational drug discovery. This guide is tailored for researchers, scientists, and drug development professionals interested in the appl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of molecular docking, a cornerstone of modern computational drug discovery. This guide is tailored for researchers, scientists, and drug development professionals interested in the application of this powerful technique to quinoline derivatives, a class of heterocyclic compounds renowned for their therapeutic potential. We will move beyond a simple recitation of protocols to provide a nuanced understanding of the causality behind experimental choices, ensuring that the methodologies described are not just followed, but understood.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a multitude of pharmacologically active compounds. Its rigid, bicyclic structure provides a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of quinoline-based drugs targeting a wide array of diseases, including cancer, malaria, and bacterial infections. Quinoline derivatives have shown potent inhibitory activity against various enzymes and receptors by acting as competitive inhibitors.[1][2]

Molecular docking serves as an indispensable tool in this context. It allows us to predict the binding mode and affinity of a ligand (in this case, a quinoline derivative) within the active site of a target protein.[3][4] This in silico approach accelerates the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing, thereby saving considerable time and resources.[5]

Comparative Docking Analysis: A Case Study Approach

To illustrate the power of comparative docking, we will examine the performance of various quinoline derivatives against three clinically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Bacterial DNA Gyrase.

Target 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[8]

Ligand DerivativePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinoline-Isatin Hybrid 122OH4-9.5Cys919, Asp1046, Glu885[3]
Quinoline-Isatin Hybrid 132OH4-9.2Cys919, Asp1046, Glu885[9]
Quinoline-Thiazolidinedione2OH4-8.8Cys919, Asp1046, Lys868[10]
Sorafenib (Reference)2OH4-10.1Cys919, Asp1046, Glu885, Phe1047[3][10]

Analysis: The data reveals that novel quinoline-isatin hybrids exhibit docking scores comparable to the FDA-approved inhibitor, Sorafenib. The interactions with key residues in the ATP-binding pocket, such as the hinge region residue Cys919 and the catalytic loop residue Asp1046, are critical for inhibitory activity. These findings strongly suggest that the quinoline scaffold serves as an effective anchor, while modifications on the isatin moiety can be explored to further enhance binding affinity.[3][9]

Target 2: Epidermal Growth Factor Receptor (EGFR)

EGFR is another crucial receptor tyrosine kinase involved in cell proliferation and survival.[11] Its dysregulation is a hallmark of several cancers, making it a prime target for therapeutic intervention.[12][13] Quinazoline-based derivatives, which share a similar bicyclic core with quinolines, have already seen clinical success (e.g., Gefitinib, Erlotinib), highlighting the potential of this scaffold.[14][15]

Ligand DerivativePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinazoline-Thiazole 4f6S9B-9.2Met793, Leu718, Asp855[13]
Quinazoline-Thiazole 4i6S9B-8.9Met793, Leu718, Asp855[13]
4-Anilinoquinoline-3-carbonitrile1M17-8.5Met793, Thr790, Asp855[16]
Erlotinib (Reference)1M17-9.8Met793, Thr790, Gln791[15]

Analysis: The docking studies on EGFR highlight the importance of the hydrogen bond with the gatekeeper residue Met793 in the hinge region. The quinazoline-thiazole derivatives show strong binding, with scores approaching that of the established drug Erlotinib.[13] This suggests that the thiazole substitution is a promising avenue for developing next-generation EGFR inhibitors, potentially overcoming resistance mechanisms.[15]

Target 3: Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents.[17] The quinolone class of antibiotics (e.g., Ciprofloxacin) functions by inhibiting this enzyme.

Ligand DerivativePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
6-Fluoro-2-phenoxyphenyl-4-phenylquinoline2XCT-8.7Asp73, Gly77, Arg76[18]
2-Phenoxyphenyl-4-phenylquinolin-6-ol2XCT-8.5Asp73, Gly77, Ser122[18]
Novel Quinoline 145L3J-8.2Asp73, Gly77, Ala51[19]
Ciprofloxacin (Reference)2XCT-9.1Asp73, Gly77, Arg76[20]

Analysis: The docking results for DNA gyrase inhibitors underscore the critical role of interactions with Asp73 and key water molecules within the active site. The novel quinoline derivatives demonstrate binding modes and scores that are competitive with Ciprofloxacin, indicating their potential as new antibacterial scaffolds.[18][19] The substitutions at the 6-position of the quinoline ring appear to be crucial for modulating the binding affinity.[18]

A Validated Molecular Docking Workflow: From Structure to Score

The following protocol outlines a robust and reproducible workflow for molecular docking studies. The rationale behind each step is explained to provide a deeper understanding of the process.

Step 1: Protein Preparation
  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand, to ensure the active site is well-defined.[21]

  • Pre-processing: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file.[22] Rationale: These molecules can interfere with the docking algorithm and produce artifacts.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Ensure correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH.[23] Rationale: Correct protonation is crucial for accurate modeling of hydrogen bonding networks.

  • Assign Charges: Assign partial charges to all atoms using a force field like AMBER or Gasteiger.[24] Rationale: Charges are essential for calculating electrostatic interactions, a major component of the docking score.

  • Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present, the binding site can be defined as a sphere or cube centered on this ligand.[21]

Step 2: Ligand Preparation
  • Obtain Ligand Structures: Ligand structures can be obtained from databases like PubChem or ZINC, or sketched using chemical drawing software.[22][23]

  • Generate 3D Coordinates: Convert 2D ligand structures to 3D.[25]

  • Energy Minimization: Perform energy minimization on the 3D ligand structure using a suitable force field (e.g., MMFF94). Rationale: This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Assign Charges and Torsion: Assign partial charges and define rotatable bonds for the ligand.[23] Rationale: Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site.

Step 3: Molecular Docking Simulation
  • Grid Generation: A grid box is generated around the defined binding site. The docking algorithm will confine its search for binding poses within this grid.[26]

  • Running the Docking Algorithm: Use a validated docking program such as AutoDock Vina or GLIDE.[4][8] These programs typically employ genetic algorithms or other stochastic methods to explore a vast number of possible binding poses.[23]

  • Scoring: The docking program will rank the generated poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[27]

Step 4: Post-Docking Analysis & Validation
  • Analyze Binding Poses: The top-ranked poses should be visually inspected to ensure they make sense from a chemical and biological perspective.[28][29] Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking.[30]

  • RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose of the reference ligand and its crystallographic orientation. An RMSD value below 2.0 Å is generally considered a successful docking validation.[29][30]

  • Clustering Analysis: Group similar binding poses into clusters. A large cluster with a low binding energy often represents the most probable binding mode.[29]

Visualizing Workflows and Pathways

To better conceptualize the processes discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) ProtPrep 3. Protein Preparation (Remove water, Add H, Assign Charges) PDB->ProtPrep LigandDB 2. Obtain Ligand Structure (SDF/MOL2) LigPrep 4. Ligand Preparation (3D Conversion, Minimize, Assign Charges) LigandDB->LigPrep Grid 5. Grid Generation (Define Binding Site) ProtPrep->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) LigPrep->Dock Grid->Dock Analyze 7. Analyze Results (Scores, Poses, Interactions) Dock->Analyze Validate 8. Validation (RMSD, Experimental Data) Analyze->Validate

Caption: A streamlined workflow for molecular docking studies.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates RAS Ras Dimer->RAS Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Promotes AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: The VEGFR-2 signaling pathway in angiogenesis.[6][31][32]

Caption: A decision tree for troubleshooting docking results.

Conclusion and Future Perspectives

Molecular docking is a powerful and cost-effective method for identifying and optimizing lead compounds in drug discovery. As demonstrated with quinoline derivatives, comparative docking studies can provide invaluable insights into structure-activity relationships and guide the design of more potent and selective inhibitors. However, it is imperative to remember that in silico predictions are not a substitute for experimental validation. The true power of molecular docking is realized when it is used in a synergistic manner with experimental techniques such as enzymatic assays, biophysical binding studies, and crystallography.

The future of molecular docking lies in the integration of machine learning and artificial intelligence to improve scoring functions, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and even design novel molecules de novo. As computational power continues to grow, we can expect these methods to play an increasingly central role in the development of next-generation therapeutics.

References

  • VEGFR-2 signaling pathway and downstream mediators. ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. PubMed. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research - AACR Journals. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed. [Link]

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. [Link]

  • Molecular Docking Tutorial. University of Palermo. [Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Taylor & Francis Online. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PMC - PubMed Central. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

  • Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. PubMed. [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. NIH. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. [Link]

  • Analysis of protein-inhibitor docking interactions between DNA gyrase and quinoline analogues.. ResearchGate. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. NIH. [Link]

  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC - NIH. [Link]

  • Quinoline-chalcone hybrids as tubulin polymerization inhibitors.. ResearchGate. [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]

  • Preparing the protein and ligand for docking. University of Edinburgh. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. [Link]

  • Tubulin polymerization inhibition of the tested compounds.. ResearchGate. [Link]

Sources

Comparative

Comparative Efficacy of Quinoline-4-Carboxamides in In Vivo Malaria Models: A Technical Guide

In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium strains necessitates a continuous pipeline of novel therapeutics. Among the promising classes of antimalarial agents, quinoline-4...

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium strains necessitates a continuous pipeline of novel therapeutics. Among the promising classes of antimalarial agents, quinoline-4-carboxamides have garnered significant attention due to their potent activity against multiple life-cycle stages of the parasite. This guide provides a comparative analysis of the in vivo efficacy of various quinoline-4-carboxamides, with a focus on the structure-activity relationships that drive their performance in preclinical malaria models. The data presented herein is intended to inform researchers, scientists, and drug development professionals in the pursuit of next-generation antimalarial drugs.

From Phenotypic Screening to a Preclinical Candidate: The DDD107498 Journey

A notable success story in the development of quinoline-4-carboxamides is the discovery of DDD107498, a preclinical candidate with a novel mechanism of action.[1][2] This compound emerged from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain).[1] The initial hit compound, while displaying moderate potency, suffered from suboptimal physicochemical properties and poor metabolic stability.[1][2] A subsequent medicinal chemistry program focused on optimizing the pharmacokinetic profile, leading to a series of analogs with significantly improved in vivo efficacy.[1]

The in vivo efficacy of this series was primarily evaluated in a P. berghei infected mouse model, a standard for preclinical antimalarial drug testing. The key endpoint for comparison was the dose required to achieve a 90% reduction in parasitemia (ED90) following a 4-day oral treatment regimen.[1][3]

Comparative In Vivo Efficacy of Lead Quinoline-4-Carboxamides

The following table summarizes the in vivo efficacy of key compounds from the optimization series that led to the discovery of DDD107498. The data highlights the impact of structural modifications on antimalarial activity in the P. berghei mouse model.

CompoundKey Structural FeaturesDosing Regimen (oral, 4 days)In Vivo Efficacy (ED90 in mg/kg)Parasitemia ReductionCure RateReference
1 (Screening Hit) Initial hit from phenotypic screenNot reported in vivo---[1][2]
25 Introduction of an aminopropyl morpholine substituent30 mg/kg-93%Not reported[2]
27 Linker extended to four carbons30 mg/kg2.6>99%1 out of 3 mice cured[1]
40, 43, 44 Optimized R3 substituent1 mg/kg<1>99%Not reported[1]
41 Optimized R3 substituent1 mg/kg<1>99% (best survival time)Not reported[1]
2 (DDD107498) Introduction of a benzyl morpholine at R330 mg/kg0.1-0.3>99%Complete cure[1]
49 Reduced ring size on R2 substituent10 mg/kg and 3 mg/kg<3Excellent activityNot reported[1]

This data clearly demonstrates the successful optimization of the initial hit, culminating in compound 2 (DDD107498) which exhibited an outstanding in vivo efficacy with an ED90 between 0.1-0.3 mg/kg and achieved a complete cure at a dose of 30 mg/kg for four days.[1]

Experimental Protocol: In Vivo Efficacy Assessment in the P. berghei Mouse Model

The evaluation of the quinoline-4-carboxamides was conducted using a standardized in vivo protocol to ensure the reliability and comparability of the efficacy data.

Step-by-Step Methodology:

  • Animal Model: Female BALB/c mice are typically used for this model.

  • Parasite Strain: Mice are infected intravenously with Plasmodium berghei.

  • Infection: A standardized inoculum of infected red blood cells is administered to each mouse to ensure a consistent level of initial parasitemia.

  • Compound Administration: The test compounds are formulated for oral administration (e.g., in a suitable vehicle like 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80).

  • Dosing Regimen: Treatment is initiated 24 hours post-infection and continues once daily for four consecutive days.

  • Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Calculation: The percentage reduction in parasitemia for each treatment group is calculated relative to the vehicle-treated control group. The ED90 (the dose required to inhibit parasite growth by 90%) is then determined from the dose-response data.

  • Survival Monitoring: In some studies, mice are monitored for survival for a defined period post-treatment to assess the curative potential of the compounds.

Mechanism of Action: Inhibition of Protein Synthesis

A key differentiator for the DDD107498 series of quinoline-4-carboxamides is their novel mechanism of action. These compounds inhibit the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][4][5][6] PfEF2 is a crucial enzyme responsible for the translocation of the ribosome along mRNA during protein synthesis.[4][6] By inhibiting PfEF2, these compounds effectively halt protein production in the parasite, leading to its death.[1][4] This mechanism is distinct from that of many currently used antimalarials, suggesting that these compounds could be effective against drug-resistant parasite strains.[1]

Mechanism of Action of DDD107498 cluster_ribosome Ribosome cluster_factors cluster_process A_site A site P_site P site A_site->P_site Peptide bond formation E_site E site P_site->E_site Translocation tRNA_AA Aminoacyl-tRNA tRNA_AA->A_site enters PfEF2 PfEF2-GTP Translocation Translocation PfEF2->Translocation catalyzes Blockage Protein Synthesis Blockage PfEF2->Blockage Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis DDD107498 DDD107498 DDD107498->PfEF2 inhibits

Caption: Inhibition of PfEF2 by DDD107498 blocks ribosomal translocation and protein synthesis.

Comparative Efficacy of Other Quinolines: The Case of CI-679

While the DDD107498 series represents a significant advancement in quinoline-4-carboxamides, other quinoline derivatives have also been investigated for their antimalarial properties. One such compound is Nitroquine (CI-679), which has demonstrated efficacy in a Plasmodium yoelii-infected BALB/c mouse model.[7][8]

In Vivo Efficacy of CI-679:

  • Dose-dependent activity: CI-679 significantly suppressed the growth of P. yoelii BY265 in a dose-dependent manner when administered via intragastric injection for 3 days.[7]

  • Treatment efficacy: The compound was effective at killing parasites even when administered at the peak of parasitemia.[7]

  • Dosages tested: Doses of 2.5, 5.0, and 10.0 mg/kg/day were evaluated.[7]

It is important to note that while both are quinoline derivatives, the mechanism of action of CI-679 is thought to be through antifolate activity, distinguishing it from the PfEF2 inhibitors.[7]

Experimental Protocol: In Vivo Efficacy Assessment of CI-679

The in vivo efficacy of CI-679 was evaluated using the following protocol:

  • Animal Model: BALB/c mice were used.[7]

  • Parasite Strain: Mice were infected with the Plasmodium yoelii strain BY-265.[7]

  • Compound Administration: CI-679 was dissolved in DMSO for storage and then in PBS for administration via intragastric injection (i.g.).[7]

  • Dose-Response Study: To assess dose-dependent efficacy, infected mice were treated with 2.5, 5.0, and 10.0 mg/kg/day of CI-679 for a 3-day period.[7]

  • Therapeutic Efficacy Study: To evaluate the treatment effect at different stages of infection, mice were treated with 2.5 mg/kg/day of CI-679 for 3 days, either during the rising phase of parasitemia (days 3-5 post-infection) or at the peak of parasitemia (days 5-6 post-infection).[7]

InVivo_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Infection Infect Mice (P. berghei or P. yoelii) Dosing Administer Compound (e.g., oral gavage) Infection->Dosing 24h post-infection Monitoring Monitor Parasitemia (Blood Smears) Dosing->Monitoring Daily for 4 days Efficacy Calculate Efficacy (% Reduction, ED90) Monitoring->Efficacy

Caption: A generalized workflow for assessing the in vivo efficacy of antimalarial compounds.

Conclusion

The quinoline-4-carboxamides, exemplified by the preclinical candidate DDD107498, represent a highly promising class of antimalarial drugs. Through a systematic structure-activity relationship study, researchers have successfully developed compounds with potent in vivo efficacy in rodent malaria models. The novel mechanism of action, targeting the essential parasite enzyme PfEF2, offers a critical advantage in the face of growing resistance to existing therapies. Further investigation and clinical development of these compounds are warranted to translate their preclinical success into effective treatments for malaria in humans. The comparative data and detailed protocols presented in this guide aim to facilitate ongoing research and development efforts in this important therapeutic area.

References

  • Baragaña, B., Norcross, N. R., Wilson, C., Porzelle, A., Hallyburton, I., Grimaldi, R., ... & Gilbert, I. H. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Gilbert, I. H. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture. (2016). [Link]

  • Tan, N., Zhao, Y., Ding, Y., Fu, Y., Li, H., Zhang, J., ... & Xu, W. (2021). The potential role of CI-679 against artemisinin-resistant Plasmodium falciparum. Research Square. [Link]

  • Tan, N., Zhao, Y., Ding, Y., Fu, Y., Li, H., Zhang, J., ... & Xu, W. (2022). Potential role of CI-679 against artemisinin-resistant Plasmodium falciparum. Tropical Journal of Pharmaceutical Research, 21(2), 241-246. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Center for Biotechnology Information. (2016). [Link]

  • Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. Spiral, Imperial College London. (2016). [Link]

  • Potential role of CI-679 against artemisinin-resistant Plasmodium falciparum. Request PDF. (2021). [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. (2016). [Link]

  • Singh, K., & Singh, J. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. PubMed. (2015). [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. National Center for Biotechnology Information. (2015). [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. Medicines for Malaria Venture. (2015). [Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis. ResearchGate. (2015). [Link]

Sources

Validation

A Senior Application Scientist's Guide: Doebner vs. Pfitzinger Reactions for Quinoline-4-Carboxylic Acid Synthesis

Introduction: The Enduring Importance of the Quinoline-4-Carboxylic Acid Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore and a versatile synthetic intermediate in the development of novel drugs.[3][4] For researchers and drug development professionals, the efficient construction of this core is a paramount objective.

Among the classical methods, the Doebner and Pfitzinger reactions have long been the primary routes to this valuable molecular architecture.[5] While both culminate in the desired product, they proceed from different starting materials and via distinct mechanistic pathways, each presenting a unique profile of advantages, limitations, and experimental considerations. This guide provides an in-depth, objective comparison of these two cornerstone reactions, grounded in mechanistic understanding and supported by experimental data, to empower chemists in selecting the optimal synthetic strategy.

The Pfitzinger Reaction: A Direct Condensation Approach

First reported by Wilhelm Pfitzinger in 1886, this reaction synthesizes substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under strong basic conditions.[1][6][7][8]

Mechanistic Rationale

The Pfitzinger reaction is a robust transformation that proceeds through a well-elucidated sequence. The choice of a strong base, typically potassium hydroxide (KOH), is critical as it initiates the entire cascade.[6][7][9]

  • Base-Catalyzed Ring Opening: The reaction commences with the hydrolytic cleavage of the amide bond within the isatin ring by the base. This irreversible step opens the five-membered ring to form a keto-acid intermediate, specifically a potassium isatinate salt.[6][7][10] This intermediate is rarely isolated but generated in situ.

  • Condensation and Imine Formation: The aniline moiety of the opened intermediate condenses with the carbonyl group of the reaction partner (e.g., a ketone or aldehyde) to form an imine, also known as a Schiff base.[6][10]

  • Tautomerization: The imine rapidly tautomerizes to the more thermodynamically stable enamine isomer.[6][7]

  • Intramolecular Cyclization & Dehydration: The crucial ring-forming step occurs via an intramolecular, Claisen-like condensation. The enamine attacks the ketone on the side chain, leading to cyclization. Subsequent dehydration (loss of a water molecule) of the resulting intermediate yields the final, aromatic quinoline-4-carboxylic acid product.[6][9][10]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Isatin Isatin Step1 1. Ring Opening (Base Hydrolysis) Isatin->Step1 Carbonyl Carbonyl Compound (with α-methylene) Step2 2. Condensation Carbonyl->Step2 Step1->Step2 Keto-acid intermediate Step3 3. Tautomerization Step2->Step3 Imine (Schiff Base) Step4 4. Cyclization & Dehydration Step3->Step4 Enamine Product Quinoline-4-carboxylic Acid Step4->Product

Caption: The mechanistic pathway of the Pfitzinger reaction.

Advantages and Limitations

The primary advantage of the Pfitzinger reaction is its directness. However, its reliance on strongly basic conditions is also its main drawback. Functional groups that are unstable in base cannot be used, limiting the substrate scope.[3] Furthermore, the reaction can be prone to the formation of intractable tars due to the self-condensation of starting materials under the harsh conditions.[11] The availability and synthesis of substituted isatins can also be a practical constraint.

The Doebner Reaction: A Versatile Three-Component Synthesis

As an alternative to the Pfitzinger reaction, the Doebner reaction, reported by Oscar Doebner in 1887, is a three-component synthesis.[12][13] It involves the condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid, typically under heating.[12][13][14]

Mechanistic Rationale

The precise mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways proposed. The most commonly accepted route begins with the formation of a Schiff base.[12][13]

  • Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base) with the elimination of water.[12]

  • Addition of Pyruvic Acid: Pyruvic acid tautomerizes to its enol form, which then performs a nucleophilic addition to the electrophilic imine.[12][15]

  • Intramolecular Cyclization: This is followed by an intramolecular electrophilic cyclization of the resulting aniline derivative onto the aromatic ring.

  • Dehydration and Oxidation: The dihydroquinoline intermediate thus formed undergoes dehydration and subsequent oxidation to furnish the aromatic quinoline-4-carboxylic acid.[12] A key insight into this final step is that a second molecule of the Schiff base can act as the oxidizing agent (a hydrogen acceptor), being itself reduced to a benzylamine byproduct.[11][12] This is sometimes referred to as a Doebner hydrogen-transfer reaction.[3][11]

Doebner_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Aniline Aniline Step1 1. Schiff Base Formation Aniline->Step1 Aldehyde Aldehyde Aldehyde->Step1 Pyruvic Pyruvic Acid Step2 2. Addition of Pyruvic Acid (enol) Pyruvic->Step2 Step1->Step2 Schiff Base Step3 3. Intramolecular Cyclization Step2->Step3 Aniline Adduct Step4 4. Dehydration & Oxidation Step3->Step4 Dihydroquinoline intermediate Product Quinoline-4-carboxylic Acid Step4->Product

Caption: The proposed mechanistic pathway of the Doebner reaction.

Advantages and Limitations

The Doebner reaction's main strength lies in its versatility. A wide variety of substituted anilines and aldehydes can be used, allowing for greater diversity in the final product compared to the Pfitzinger method.[3] However, the classic Doebner reaction often suffers from low yields, particularly when anilines bearing strong electron-withdrawing groups are used.[3][12] Recent modifications, such as the use of Lewis acid catalysts (e.g., BF₃·OEt₂) and optimized conditions, have significantly improved yields and broadened the substrate scope, overcoming this historical limitation.[3][14]

Head-to-Head Comparison: Doebner vs. Pfitzinger

The choice between these two reactions is dictated by the desired substitution pattern, the stability of functional groups on the starting materials, and the availability of precursors.

FeaturePfitzinger ReactionDoebner Reaction
Reactants Isatin (or derivative) + Carbonyl with α-methyleneAniline (or derivative) + Aldehyde + Pyruvic Acid
Reaction Type Two-component condensationThree-component, one-pot reaction
Conditions Strongly basic (e.g., KOH, NaOH)[6][16]Typically heated, often with acid or Lewis acid catalyst[12][14]
Substrate Scope Limited by availability of substituted isatins and stability of reactants to strong base.[3]Broad scope for substituted anilines and aldehydes; less sensitive to electronic effects with modern protocols.[3][17]
Key Advantage Direct, often high-yielding route when precursors are suitable.High versatility in accessible substitution patterns on the quinoline core.[3]
Key Limitation Harsh basic conditions limit functional group tolerance.[3] Potential for tar formation.[11]Classical protocols suffer from low yields with electron-deficient anilines.[3][12] Potential for benzylamine byproducts.[11]
Typical Yields Variable, can be high (e.g., 40-94%) depending on substrates.[6]Historically low, but modern protocols achieve good to excellent yields (e.g., 84-93%).[5]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for executing these reactions.

Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative method adapted from established procedures.[10]

Objective: To synthesize 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

Pfitzinger_Workflow A 1. Prepare 33% KOH in 95% Ethanol B 2. Add Isatin (Ring Opening) A->B C 3. Add Acetophenone (Dropwise) B->C D 4. Reflux (12-13 hours) C->D E 5. Cool & Acidify (with Acetic Acid to pH 4-5) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash & Dry F->G H 8. Purify (Optional) (Recrystallization) G->H

Caption: Experimental workflow for the Pfitzinger condensation.

Methodology:

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Note: This dissolution is exothermic and should be handled with care.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes. The color should change from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.[10]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) to the reaction mixture dropwise.[10]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of water and stir. Acidify the aqueous solution by slowly adding glacial acetic acid or dilute HCl until the product precipitates completely (typically pH 4-5).[6]

  • Isolation: Cool the suspension in an ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Modified Doebner Synthesis of a Substituted Quinoline-4-carboxylic Acid

This protocol is based on a modern, high-yield procedure utilizing a Lewis acid catalyst.[3][14]

Objective: To synthesize a substituted quinoline-4-carboxylic acid from a substituted aniline, a substituted aldehyde, and pyruvic acid.

Doebner_Workflow A 1. Mix Aniline, Aldehyde, & BF₃·OEt₂ in Acetonitrile B 2. Heat at 65 °C (1 hour) A->B C 3. Add Pyruvic Acid (Dropwise) B->C D 4. Continue Heating at 65 °C (20 hours) C->D E 5. Quench with Sat. NaHCO₃ (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Purify (e.g., Chromatography) G->H

Caption: Experimental workflow for a modified Doebner reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the substituted aldehyde (1.1 equiv) in acetonitrile. At room temperature, add BF₃·OEt₂ (0.5 equiv).[14]

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour to facilitate Schiff base formation.[14]

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.9 equiv) in acetonitrile dropwise to the reaction mixture.[14]

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[14]

  • Work-up: Cool the reaction to room temperature. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization to yield the final product.

Conclusion and Outlook

Both the Doebner and Pfitzinger reactions are powerful and enduring methods for the synthesis of quinoline-4-carboxylic acids. The Pfitzinger reaction offers a direct, convergent route, ideal for when the requisite substituted isatin is available and other functional groups are stable to strong base. Conversely, the Doebner reaction provides superior flexibility, allowing for a broader range of substituents to be introduced via widely available anilines and aldehydes. While historically hampered by yield issues, modern, catalyst-driven Doebner protocols have largely overcome these limitations, making it an increasingly attractive option.[3][5]

The ultimate choice of method is not a matter of one being universally superior, but rather a strategic decision based on the specific molecular target, precursor availability, and desired functional group tolerance. A thorough understanding of the mechanistic underpinnings of each reaction is therefore essential for any researcher, scientist, or drug development professional working in this vital area of medicinal chemistry.

References

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Various Authors. (n.d.). Pfitzinger Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • Sharma, V., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • Various Authors. (2024). The Pfitzinger Reaction. (Review).
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. [Link]

  • Kim, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Chen, C., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Various Authors. (2024). General reaction scheme of the Pfitzinger quinoline synthesis.
  • Kim, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2025). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids.

Sources

Comparative

A Comparative Guide to the In Vitro Anticancer Activity of Methyl 4-Hydroxyquinoline-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of methyl 4-hydroxyquinoline-2-carboxylate are emerging as a promising class of cytotoxic agents against various cancer cell lines. This guide offers a comprehensive comparison of these derivatives, delving into their in vitro efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Our focus is to provide an in-depth, data-driven resource that is both scientifically rigorous and practically applicable for researchers in oncology and drug discovery.

The Therapeutic Promise of the 4-Hydroxyquinoline-2-carboxylate Scaffold

The 4-hydroxyquinoline core, particularly when substituted at the 2-position with a carboxylate group, presents a privileged structure for the development of novel anticancer agents. The arrangement of a hydrogen bond donor (4-OH), a hydrogen bond acceptor (2-C=O), and an aromatic system provides a framework for diverse molecular interactions with biological targets. Modifications to this core structure, such as substitutions on the benzene ring or alterations of the ester group, allow for the fine-tuning of physicochemical properties and biological activity, leading to the identification of compounds with enhanced potency and selectivity against cancer cells.

Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate Derivatives

The synthesis of the parent scaffold, alkyl 2-(4-hydroxyquinolin-2-yl) acetates, is commonly achieved through the Conrad-Limpach reaction.[1] This method involves the reaction of an aniline with a dialkyl acetonedicarboxylate, followed by a high-temperature cyclization.

For instance, the synthesis of methyl 2-(4-hydroxyquinolin-2-yl) acetate can be initiated by reacting aniline and dimethyl-1,3-acetonedicarboxylate in methanol under reflux to form the intermediate enamine.[1] Subsequent ring closure at elevated temperatures in a high-boiling solvent like 1,2-dichlorobenzene yields the desired 4-hydroxyquinoline scaffold.[1] Further derivatization can be achieved through various reactions, such as Knoevenagel condensation with aromatic aldehydes, to introduce diverse substituents and explore the structure-activity relationship (SAR).[1]

Comparative In Vitro Cytotoxicity

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity of several derivatives of alkyl 2-(4-hydroxyquinolin-2-yl) acetates against human colon adenocarcinoma cell lines, including a doxorubicin-sensitive (Colo 205) and a doxorubicin-resistant (Colo 320) line, as well as a non-cancerous human embryonic fibroblast cell line (MRC-5). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented. Lower IC50 values indicate higher potency.

Compound IDModificationsColo 205 (IC50, µM)Colo 320 (IC50, µM)MRC-5 (IC50, µM)Reference
13a Benzylidene derivative11.868.19>20[1]
13b Benzylidene derivative (4-Cl)8.14.58>20[1]
20 Benzylidene derivative (4-N(Me)2)2.344.61>20[1]
21 Naphthalen-1-ylmethylene derivative16.54>20>20[1]
22 Naphthalen-2-ylmethylene derivative11.7912.29>20[1]
26 Anthracen-9-ylmethylene derivative12.6311>20[1]
28 Furan-2-ylmethylene derivative>2014.08>20[1]
29 Thiophen-2-ylmethylene derivative>209.86>20[1]

Analysis of Cytotoxicity Data:

The data reveals several key insights into the structure-activity relationship of these compounds. Notably, several derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range. For instance, compound 20 , a dimethylamino-substituted benzylidene derivative, shows the highest potency against the chemosensitive Colo 205 cell line (IC50 = 2.34 µM).[1] Interestingly, some compounds, such as 13b (4-chloro-benzylidene derivative), demonstrate greater efficacy against the doxorubicin-resistant Colo 320 cell line, suggesting a mechanism of action that may circumvent common drug resistance pathways.[1] The selectivity of these compounds for cancer cells over normal fibroblasts (MRC-5) is a crucial indicator of their therapeutic potential, with most active compounds showing significantly less toxicity to the non-cancerous cell line.[1]

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

While the precise molecular targets of many methyl 4-hydroxyquinoline-2-carboxylate derivatives are still under investigation, evidence suggests that some quinoline-based compounds exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is frequently hyperactivated in a wide range of human cancers and plays a central role in cell survival, proliferation, and drug resistance.

Some N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides have been identified as inhibitors of PI3Kα.[2] This suggests that the 4-hydroxyquinoline scaffold can be a valuable starting point for designing inhibitors of this crucial cancer-related pathway.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the potential point of intervention for quinoline-based inhibitors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Bad Bad Akt->Bad Inhibition CellCycle Cell Cycle Progression Akt->CellCycle Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Caspase9 Caspase-9 Bad->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Inhibitor Methyl 4-Hydroxyquinoline- 2-carboxylate Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The following is a detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell viability. This protocol is a self-validating system, as it includes appropriate controls to ensure the reliability of the results.

Objective: To determine the IC50 value of a test compound (e.g., a methyl 4-hydroxyquinoline-2-carboxylate derivative) against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and harvest cells Cell_Seeding 2. Seed cells into a 96-well plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add serial dilutions of the test compound Cell_Seeding->Compound_Addition Incubation_24_72h 4. Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Addition 5. Add MTT solution to each well Incubation_24_72h->MTT_Addition Incubation_4h 6. Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization 7. Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate % viability and determine IC50 Absorbance_Reading->IC50_Calculation

Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to about 80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Perform a cell count and adjust the cell density.

    • Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

Derivatives of methyl 4-hydroxyquinoline-2-carboxylate represent a promising and versatile scaffold for the development of novel anticancer agents. The available in vitro data demonstrates their potential to potently and selectively inhibit the growth of cancer cells, including those resistant to standard chemotherapeutics. While the precise mechanisms of action are still being elucidated, the inhibition of critical signaling pathways such as the PI3K/Akt pathway appears to be a plausible mode of action for some of these compounds.

Future research should focus on expanding the library of these derivatives and screening them against a broader panel of cancer cell lines to identify more potent and selective candidates. Further mechanistic studies are also warranted to pinpoint the specific molecular targets and to understand how these compounds overcome drug resistance. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data. Ultimately, with continued research and development, methyl 4-hydroxyquinoline-2-carboxylate derivatives hold the potential to contribute to the next generation of targeted cancer therapies.

References

  • Fodor, D. C., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. Available at: [Link]

  • Papathanasiou, P., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(13), 5092. Available at: [Link]

Sources

Validation

The Shift Towards Greener Pastures: A Comparative Guide to the Sustainable Synthesis of Quinoline Derivatives

An in-depth analysis for researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents with activities spanning from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2][3] The ever-increasing demand for these vital compounds has cast a spotlight on their synthesis, traditionally reliant on methods that are often harsh, energy-intensive, and environmentally taxing.[2][4] This guide provides a comprehensive comparison of modern green synthetic methods for quinoline derivatives, offering a critical evaluation of their performance, supported by experimental data, to empower researchers in making informed, sustainable choices.

The paradigm is shifting away from classical methods like the Skraup and Doebner-von Miller reactions, which often involve strong acids, high temperatures, and hazardous reagents.[1][4][5] The principles of green chemistry—minimizing waste, reducing energy consumption, and utilizing safer solvents and catalysts—have spurred the development of innovative and efficient alternatives.[6][7] This guide will delve into the intricacies of several leading green approaches: microwave-assisted synthesis, ultrasound-assisted synthesis, and catalyst-free methods, providing a clear comparison of their efficacy and environmental footprint.

Microwave-Assisted Synthesis (MAS): Accelerating Discovery

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction times from hours to mere minutes and often leading to higher yields and product purity.[8][9][10][11] This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, a process known as molecular heating, which occurs through dipole rotation and ionic conduction.[4]

The Rationale Behind MAS

The primary advantage of microwave heating lies in its efficiency. Unlike conventional heating where heat is transferred through conduction, microwaves directly excite the molecules in the reaction mixture, leading to rapid and uniform heating. This often results in a dramatic reduction in reaction times and can also lead to the formation of cleaner products by minimizing side reactions that can occur during prolonged heating.[8][11]

Experimental Workflow: A Generalized Protocol

The following workflow outlines a typical microwave-assisted synthesis of quinoline derivatives, for instance, via a modified Friedländer annulation.

Microwave-Assisted Synthesis Workflow A Reactant Preparation: Mix o-aminoaryl ketone, α-methylene carbonyl compound, and catalyst (e.g., Nafion NR50) in a microwave-safe vessel. B Solvent Addition: Add a suitable solvent (e.g., ethanol) or perform under solvent-free conditions. A->B C Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate at a set temperature (e.g., 100-160°C) for a short duration (e.g., 5-15 min). B->C D Work-up: Cool the reaction mixture. Perform extraction, filtration, or crystallization to isolate the product. C->D E Characterization: Analyze the purified quinoline derivative using techniques like NMR and MS. D->E

Caption: A generalized workflow for microwave-assisted quinoline synthesis.

Performance Metrics

Microwave-assisted methods consistently demonstrate significant improvements over conventional heating. For example, a catalyst-free, one-pot condensation for quinoline derivatives in ethanol under microwave irradiation (8-10 minutes) yielded 88-96% product, compared to 72-90% yield in 4-6 hours with conventional heating.[4] Another study reported the synthesis of quinoline-4-carboxylic acids in high yields within minutes under microwave irradiation, a stark contrast to the hours required by conventional methods.[10]

Ultrasound-Assisted Synthesis: The Power of Cavitation

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. This method, often referred to as sonochemistry, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.[12][13]

The Sonochemical Advantage

The benefits of ultrasound in chemical synthesis are numerous and include higher yields, shorter reaction times, and milder reaction conditions.[12][13][14] The intense energy released during cavitation can break chemical bonds, increase mass transfer, and enhance the reactivity of chemical species, all while the bulk temperature of the reaction mixture remains relatively low. This makes it an attractive green method, particularly for thermally sensitive compounds.

Experimental Workflow: A General Sonochemical Protocol

A representative procedure for the ultrasound-assisted synthesis of quinoline derivatives is depicted below.

Ultrasound-Assisted Synthesis Workflow A Reactant Mixture: Combine the starting materials (e.g., aniline, aldehyde, and ethyl 3,3-diethoxypropionate) and a precatalyst (e.g., SnCl2·2H2O) in a reaction vessel. B Solvent: Add an environmentally benign solvent, such as water. A->B C Ultrasonic Irradiation: Immerse the vessel in an ultrasonic bath and irradiate at a specific frequency (e.g., 35 kHz) for a defined period (e.g., 4-6 min). B->C D Product Isolation: After the reaction is complete, isolate the product through filtration or extraction. C->D E Purification & Analysis: Purify the crude product (e.g., by recrystallization) and characterize it. D->E

Caption: A typical workflow for ultrasound-assisted synthesis of quinolines.

Performance Insights

Ultrasound irradiation has been shown to be highly effective in the synthesis of quinoline derivatives. For instance, a one-pot, three-component reaction for the synthesis of 2-substituted quinolines in water using SnCl2·2H2O as a precatalyst under ultrasound irradiation afforded good yields in a short time.[15] In another study, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation demonstrated significant advantages in terms of reaction time, energy consumption, and yields compared to conventional heating.[13][14]

Catalyst-Free Synthesis: The Elegance of Simplicity

The pursuit of truly green synthesis has led to the development of catalyst-free methods, which eliminate the need for, and potential contamination from, metal or acid catalysts.[16][17][18][19] These reactions are often promoted by heat, microwave irradiation, or simply by the inherent reactivity of the starting materials in a suitable green solvent.

The Rationale for Going Catalyst-Free

Avoiding catalysts simplifies the reaction setup and work-up procedures, reduces costs, and minimizes the generation of toxic waste.[19] This approach aligns perfectly with the core principles of green chemistry by maximizing atom economy and reducing the environmental impact of the synthesis.

Experimental Workflow: A Catalyst-Free Approach

A generalized protocol for a catalyst-free synthesis of quinoline derivatives is outlined below.

Catalyst-Free Synthesis Workflow A Reactant Combination: Mix the appropriate starting materials (e.g., 2-styrylanilines and 2-methylquinolines) in a reaction vessel. B Solvent Selection: Choose a green solvent like water or ethanol, or conduct the reaction under solvent-free conditions. A->B C Reaction Conditions: Heat the mixture under reflux or irradiate with microwaves for the required duration. B->C D Product Isolation: Cool the reaction mixture and isolate the crude product by filtration or evaporation of the solvent. C->D E Purification and Characterization: Recrystallize or use chromatography to purify the product and then analyze its structure. D->E

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-2-carboxylates

This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 4-hydroxyquinoline-2-carboxylate derivatives. Moving beyond a simple catalog of compounds, we delve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 4-hydroxyquinoline-2-carboxylate derivatives. Moving beyond a simple catalog of compounds, we delve into the causal relationships between specific structural modifications and their resulting impact on therapeutic efficacy against various targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic design.

The 4-Hydroxyquinoline-2-carboxylate Scaffold: A Privileged Foundation

The 4-hydroxyquinoline core, particularly with a carboxylate at the C-2 position, is a prominent scaffold in medicinal chemistry.[1] It exists in tautomeric equilibrium with its 4-oxo-1,4-dihydroquinoline form, a feature that profoundly influences its biological activity. This scaffold's versatility stems from several key chemical properties:

  • Metal Chelating Capacity: The arrangement of the 4-hydroxyl group (or 4-oxo) and the 2-carboxylate moiety creates a powerful bidentate chelation site for divalent metal ions, such as Mg²⁺ or Mn²⁺. This is a cornerstone of the mechanism for inhibiting metal-dependent enzymes like HIV integrase.[2][3]

  • Hydrogen Bonding: The hydroxyl and carboxylate groups can act as both hydrogen bond donors and acceptors, facilitating critical interactions within enzyme active sites.

  • Aromatic System: The quinoline ring provides a rigid, planar structure that can engage in π-π stacking and hydrophobic interactions with biological targets. Its various positions (C3, C5, C6, C7, C8) serve as anchor points for chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide will comparatively analyze the SAR of this scaffold across several key therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications.

cluster_Scaffold 4-Hydroxyquinoline-2-carboxylate Core cluster_Modifications Key Modification Points for SAR cluster_Properties Resulting Biological & PK/PD Properties A Quinoline Ring (π-π Stacking, Hydrophobic Interactions) C2 C2: Carboxylate & Analogues C3 C3: Small Substituents Benzo Benzo Ring (C5-C8): Lipophilicity, Electronics, Sterics N1 N1: Alkylation/Arylation (4-Oxo Tautomer) B 4-Hydroxy Group (H-bond donor/acceptor, Metal Chelation) Potency Potency (IC50/EC50) B->Potency Chelation & H-Bonding C 2-Carboxylate Group (H-bond acceptor, Metal Chelation, Salt Bridge) C->Potency Chelation & H-Bonding C2->Potency Selectivity Selectivity C2->Selectivity ADME ADME/Tox C2->ADME C3->Potency C3->Selectivity C3->ADME Benzo->Potency Benzo->Selectivity Benzo->ADME N1->Potency N1->Selectivity N1->ADME

Caption: Logical relationship between the core scaffold, modification points, and resulting properties.

Comparative SAR Across Therapeutic Targets

The true utility of a scaffold is revealed by how its activity can be modulated to target different diseases. Below, we compare the SAR of 4-hydroxyquinoline-2-carboxylates against distinct biological targets.

Antiviral Activity: A Tale of Two Mechanisms

This scaffold has yielded potent inhibitors of at least two distinct viral targets: human Dihydroorotate Dehydrogenase (DHODH), a host enzyme essential for pyrimidine synthesis that viruses rely on, and HIV Integrase (IN), a viral enzyme.[4][5]

A. DHODH Inhibition (Host-Targeting Antiviral)

Inhibition of DHODH depletes the host cell's pyrimidine pool, thereby halting viral replication.[4] The SAR for DHODH inhibitors is primarily driven by interactions within a largely nonpolar binding pocket.[6]

  • C2 Position: This position requires bulky, hydrophobic substituents . Replacing the simple carboxylate with large biaryl ether moieties dramatically increases potency.[7][8] For example, the lead compound C44, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, has an IC₅₀ of 1 nM against human DHODH.[8][9]

  • C4 Position: A carboxylic acid is strictly required . It forms a crucial salt bridge with an arginine residue (R136) and a hydrogen bond with glutamine (Q47) in the DHODH active site, anchoring the molecule.[6][7]

  • Benzo Ring (C6): Introduction of a small, electron-withdrawing group like fluorine at the C6 position is beneficial for activity.

B. HIV Integrase Inhibition (Viral Enzyme Targeting)

HIV integrase inhibitors function by chelating two Mg²⁺ ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.[2]

  • C4-OH and C2-COOH: This is the essential pharmacophore for metal chelation . The activity is critically dependent on the presence of these "free" groups. Esterification or removal of either group abolishes activity.[5]

  • C3 Position: Modifications at this position can be tolerated. For instance, incorporating a carbohydrazide moiety at C3 has been shown to yield compounds with anti-HIV-1 activity.[10]

  • C7 Position: In related styrylquinoline derivatives, the introduction of a carboxylic acid group at C-7 produced potent HIV-1 IN inhibitors, suggesting an additional interaction point within the active site.[5] In sharp contrast, esterifying this C7-carboxyl group completely removed biological activity.[5]

Target Modification at C2 Modification at C4 Modification at Benzo Ring Key Interaction Example IC₅₀
DHODH Large, hydrophobic groups essentialCarboxylic acid essentialC6-Fluoro enhances potencyHydrophobic interactions, Salt bridge[6]9.71 nM (Compound 41)[6][11]
HIV Integrase Carboxylate essentialHydroxyl essentialC7-Carboxylic acid enhances potencyDivalent metal ion chelation[2]16 µM (Compound 5)[10]
Table 1: Comparative SAR for Antiviral Targets.
Anticancer and Anti-inflammatory Activity

A. Cytotoxic Agents & Topoisomerase Inhibitors

Certain 4-hydroxyquinoline derivatives exhibit cytotoxic activity against cancer cell lines, such as doxorubicin-resistant colon adenocarcinoma cells.[12][13] The mechanism for some analogues is believed to involve the inhibition of human topoisomerase II, similar to how quinolone antibiotics inhibit bacterial DNA gyrase.[14] This inhibition leads to double-stranded DNA breaks and subsequent cell death.[14]

  • SAR for Cytotoxicity: SAR studies on 4-oxoquinoline-3-carboxamides revealed that substitutions on an N-phenyl ring at the 3-position were critical. Derivatives with electron-withdrawing groups (e.g., 3,4-dichloro) on this phenyl ring showed potent activity against HCT-116 colon cancer cells and were confirmed to inhibit topoisomerase II.[14]

B. COX-2 Inhibition (Anti-inflammatory)

By modifying the core scaffold to mimic known COX-2 inhibitors, potent and selective anti-inflammatory agents have been developed.

  • C2 Position: A phenyl ring bearing a p-methylsulfonyl (MeSO₂) group, a classic COX-2 pharmacophore, is essential for high potency.[15]

  • C7 and C8 Positions: The presence of lipophilic substituents on the C7 and C8 positions of the quinoline ring is important for COX-2 inhibitory activity.[15] For example, fusing a tetrahydrobenzo ring at these positions led to compound 9e, which was more potent and selective than the reference drug celecoxib.[15]

  • C4 Position: The carboxyl group is hypothesized to interact with Arg120 in the COX-2 active site, similar to other NSAIDs.[15]

Target Modification at C2 Modification at C3 Modification at C7/C8 Key Interaction Example IC₅₀
Topoisomerase II VariesN-phenyl carboxamide with EWGsNot specifiedDNA-enzyme complex stabilization< 20 µM (General)[12]
COX-2 p-MeSO₂-phenyl essentialNot specifiedLipophilic groups essentialH-bonding with Arg120, Hydrophobic pocket interaction[15]0.043 µM (Compound 9e)[15]
Table 2: Comparative SAR for Anticancer and Anti-inflammatory Targets.

Experimental Protocols & Methodologies

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.

General Synthesis: Conrad-Limpach Reaction

A common and versatile method for synthesizing the 4-hydroxyquinoline-2-carboxylate core is the Conrad-Limpach reaction.[12][16]

Step-by-Step Protocol:

  • Condensation: React an appropriately substituted aniline with an excess of diethyl malonate. Heat the mixture, typically at 140-150 °C, to distill off the ethanol formed and drive the reaction towards the formation of the ethyl 3-anilinoacrylate intermediate.

  • Cyclization: Add the intermediate from Step 1 dropwise to a high-boiling point solvent (e.g., diphenyl ether) pre-heated to approximately 250 °C. Maintain this temperature for 15-30 minutes to induce thermal cyclization.

  • Isolation: Allow the reaction mixture to cool. The product, an ethyl 4-hydroxyquinoline-2-carboxylate derivative, will often precipitate.

  • Purification: Collect the precipitate by filtration and wash with a suitable solvent like hexane or ether to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a solvent such as ethanol or by column chromatography.

  • Hydrolysis (Optional): To obtain the free carboxylic acid, the ethyl ester can be saponified using a base like sodium hydroxide in an aqueous ethanol solution, followed by acidification with HCl to precipitate the final product.[13]

Caption: Experimental workflow for the Conrad-Limpach synthesis of the core scaffold.

Biological Evaluation: In Vitro HIV-1 Integrase Assay

This protocol outlines a method to assess the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA (vDNA, often a labeled oligonucleotide)

  • Target DNA (tDNA, often plasmid DNA)

  • Assay Buffer (containing Mn²⁺ or Mg²⁺, DTT, and a suitable buffer like MOPS)

  • Test compounds dissolved in DMSO

  • Quenching solution (EDTA)

  • Gel electrophoresis equipment and imaging system

Step-by-Step Protocol:

  • Pre-incubation: In a microcentrifuge tube, mix the assay buffer, recombinant HIV-1 integrase, and the labeled donor DNA.

  • Compound Addition: Add the test compound at various concentrations (or DMSO for control) to the mixture. Incubate for 30-60 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the target DNA to the mixture to start the integration reaction. Incubate at 37 °C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding a quenching solution containing EDTA, which chelates the divalent metal ions essential for enzyme activity.

  • Analysis: Analyze the reaction products using agarose gel electrophoresis. The integrated products will have a higher molecular weight and migrate slower than the unreacted donor DNA.

  • Quantification: Quantify the intensity of the bands corresponding to the integrated product and the unreacted substrate using an appropriate imaging system.

  • IC₅₀ Calculation: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 4-hydroxyquinoline-2-carboxylate scaffold demonstrates remarkable versatility, with specific substitutions directing its biological activity towards distinct and therapeutically valuable targets. SAR analysis reveals that while the core C4-hydroxyl and C2-carboxylate are often crucial for anchoring the molecule or chelating metals, modifications at the C2-position and on the benzo ring are key for dictating target specificity. Large hydrophobic groups at C2 favor DHODH inhibition, a p-MeSO₂-phenyl group at C2 targets COX-2, and strategic placement of polar groups can enhance HIV integrase inhibition.

Future research should focus on multi-target agents, for example, by combining structural features required for both anti-inflammatory and anticancer activity. Furthermore, optimizing the pharmacokinetic properties of these compounds through targeted modifications on the benzo ring will be crucial for translating their potent in vitro activity into clinical success.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).

  • 4-Hydroxyquinoline-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. guidechem.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC).

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed.

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubMed Central (PMC).

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed.

  • 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

  • Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. MDPI.

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Institutes of Health (NIH).

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

  • Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. PubMed Central (PMC).

  • Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed.

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed.

  • 2-Hydroxyquinoline-4-carboxylic acid | 84906-81-0. Benchchem.

  • Quinoline-based HIV integrase inhibitors. PubMed.

  • (PDF) Quinoline-based HIV Integrase Inhibitors. ResearchGate.

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center.

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PubMed Central (PMC).

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Data for Novel Quinoline Compounds

Introduction: The Imperative for Rigorous Analytical Scrutiny of Novel Quinolines The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Scrutiny of Novel Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities. As researchers continue to explore this chemical space, the discovery of novel quinoline-based compounds necessitates a robust and multifaceted analytical strategy to ensure data integrity, which is paramount for regulatory submission and successful drug development. This guide provides an in-depth, experience-driven comparison of essential analytical techniques for the characterization of novel quinoline compounds. We will move beyond siloed analyses to a holistic cross-validation workflow, ensuring the accuracy and reliability of data through the integration of orthogonal methods. Our focus will be on not just the "how" but the critical "why" behind our experimental choices, reflecting a commitment to scientific rigor and trustworthiness.

The core principle of this guide is the establishment of a self-validating system of analytical protocols. By comparing data from fundamentally different analytical techniques, we can identify and mitigate method-specific biases, leading to a higher degree of confidence in the reported results for identity, purity, and potency. This approach is in alignment with the principles outlined by regulatory bodies like the FDA and the European Medicines Agency (EMA), which encourage the use of orthogonal methods to ensure a comprehensive understanding of a new chemical entity (NCE).[1][2]

Pillar 1: Orthogonal Analytical Techniques for Comprehensive Characterization

A single analytical technique is often insufficient to fully characterize a novel compound. Orthogonal methods, which rely on different physicochemical principles, provide a more complete picture and are essential for robust data cross-validation.[1] For novel quinoline compounds, we will focus on a suite of four key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for purity and potency determination. Its quantitative accuracy is unparalleled for routine analysis.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides critical molecular weight information and is highly sensitive for impurity identification and profiling.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation and confirmation.[8][9][10]

  • Elemental Analysis (EA): Confirms the elemental composition of the compound, providing fundamental evidence of its empirical formula.[11][12]

The strategic integration of these techniques forms the basis of our cross-validation workflow.

Pillar 2: The Cross-Validation Workflow in Practice

The cross-validation process is a systematic comparison of data from our orthogonal methods to ensure consistency and accuracy. This workflow is not merely a sequence of experiments but an integrated strategy where the results of one technique inform and validate the others.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Isolation cluster_characterization Primary Characterization cluster_quantification Quantitative Analysis & Purity cluster_validation Cross-Validation & Data Integration Synthesis Novel Quinoline Compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Structural Elucidation LCMS_ID LC-MS (High Resolution) Synthesis->LCMS_ID MW Confirmation EA Elemental Analysis Synthesis->EA Elemental Composition HPLC HPLC-UV (Purity & Assay) Synthesis->HPLC Initial Purity Screen CrossValidation Data Comparison & Acceptance NMR->CrossValidation Structural Identity LCMS_ID->CrossValidation Molecular Formula EA->CrossValidation Empirical Formula HPLC->CrossValidation Purity & Potency Data LCMS_Purity LC-MS (Impurity Profile) LCMS_Purity->CrossValidation Impurity Identity & Levels qNMR qNMR (Potency Assay) qNMR->CrossValidation Orthogonal Potency FinalReport Final Report & Regulatory Submission CrossValidation->FinalReport Validated Data Package

Caption: A workflow for the cross-validation of analytical data for novel quinoline compounds.

Pillar 3: Detailed Experimental Protocols and Data Comparison

Here, we provide detailed, step-by-step methodologies for the key experiments and outline the criteria for data cross-validation.

Structural Confirmation: The NMR, LC-MS, and Elemental Analysis Triad

The first step is to unequivocally confirm the chemical structure of the novel quinoline compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the complete chemical structure and confirm atomic connectivity.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified novel quinoline compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular structure.[13]

  • Causality: The combination of 1D and 2D NMR experiments provides a comprehensive dataset to piece together the molecular puzzle, confirming the quinoline core and the nature and position of its substituents.

2. High-Resolution Mass Spectrometry (HRMS) via LC-MS

  • Objective: To determine the accurate mass and elemental composition of the compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

    • LC-MS Analysis: Inject the sample into an LC-MS system equipped with a high-resolution mass analyzer (e.g., TOF or Orbitrap). A generic gradient can be used for initial analysis.[14]

    • Data Analysis: Determine the accurate mass of the molecular ion and use software to predict the most likely elemental composition.

  • Causality: HRMS provides an orthogonal confirmation of the molecular formula proposed from NMR data, significantly increasing confidence in the structural assignment.[13]

3. Elemental Analysis (CHNS)

  • Objective: To provide an independent, quantitative measure of the elemental composition.

  • Protocol:

    • Submit a precisely weighed, pure sample (1-2 mg) for CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis.

    • The instrument combusts the sample, and the resulting gases are quantified to determine the percentage of each element.

  • Causality: This classical technique provides a fundamental check on the empirical formula, which must be consistent with the molecular formula determined by HRMS and the structure elucidated by NMR.[11]

Parameter Technique 1 Technique 2 Technique 3 Acceptance Criteria
Identity NMRLC-MS (MS/MS)-All spectroscopic data must be consistent with the proposed structure. MS/MS fragmentation should align with the known structure.
Molecular Formula HRMSNMRElemental AnalysisThe molecular formula from HRMS must match the structure from NMR. The calculated elemental composition from the proposed formula must be within ±0.4% of the experimentally determined values from elemental analysis.
Purity and Potency Determination: A Comparative Approach

Once the structure is confirmed, the purity and potency of the compound must be accurately determined. Here, we cross-validate data from HPLC, LC-MS, and quantitative NMR (qNMR).

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

  • Objective: To quantify the purity of the novel quinoline compound and determine its potency (assay).

  • Protocol (Method Development is a Prerequisite):

    • Sample Preparation: Accurately weigh and dissolve the compound to a known concentration (e.g., 1 mg/mL) in a suitable diluent.

    • Chromatographic Conditions: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid to improve peak shape for basic quinolines). UV detection should be set at a wavelength where the quinoline compound has significant absorbance.

    • Purity Analysis: Perform an area percent analysis of the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Assay (Potency): Quantify the compound against a certified reference standard of known purity and potency. The assay is calculated by comparing the peak response of the sample to that of the standard.[12][15]

  • Causality: HPLC-UV is a robust and precise technique for quantification, making it ideal for routine quality control and stability studies.[16][17]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

  • Objective: To identify and confirm the molecular weights of impurities detected by HPLC.

  • Protocol:

    • Use the same chromatographic conditions as the validated HPLC-UV method to ensure peak correlation.

    • Analyze the sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the main peak and all impurity peaks.

    • Propose structures for impurities based on their molecular weights and fragmentation patterns (if MS/MS is performed).

  • Causality: LC-MS provides an orthogonal detection method to UV. It can detect impurities that may not have a UV chromophore and provides mass information to aid in their identification, which is crucial for understanding degradation pathways and synthesis byproducts.[5][6]

3. Quantitative NMR (qNMR) for Orthogonal Potency

  • Objective: To provide an independent, primary method for potency determination that does not rely on a specific reference standard for the novel compound.

  • Protocol:

    • Sample Preparation: Accurately weigh the novel quinoline compound and a certified, stable internal standard (with a known purity) into an NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Data Analysis: Compare the integral of a well-resolved signal from the novel quinoline compound to the integral of a known signal from the internal standard to calculate the potency.[8][18][19]

  • Causality: qNMR is considered a primary ratio method of measurement and offers a powerful orthogonal technique to cross-validate the potency value obtained from HPLC, as it is based on a different measurement principle (nuclear magnetic resonance vs. UV absorbance).[18]

Parameter Primary Method (HPLC) Orthogonal Method 1 (LC-MS) Orthogonal Method 2 (qNMR) Acceptance Criteria
Purity Area % PurityPeak Area % (from TIC or EIC)-Purity by HPLC should be ≥ 98.0% for an early-phase NCE. The impurity profile from LC-MS should be qualitatively similar to the HPLC-UV profile.
Impurity Quantification Area % of each impurityRelative peak area of each impurity-For any impurity >0.10%, the relative difference in quantification between HPLC-UV and LC-MS should be within ±20%.
Potency (Assay) Assay vs. Reference Standard-Assay vs. Internal StandardThe potency value from qNMR should be within ±2.0% of the value obtained by the primary HPLC method.

Conclusion: Achieving a State of Analytical Confidence

The cross-validation of analytical data from orthogonal techniques is not merely a procedural requirement; it is a fundamental scientific practice that builds a robust and defensible data package for any novel quinoline compound. By systematically comparing results from HPLC, LC-MS, NMR, and elemental analysis, we move beyond the limitations of any single method to achieve a state of high confidence in the identity, purity, and potency of our NCE. This integrated approach, grounded in the principles of causality and self-validation, ensures data integrity and provides a solid foundation for subsequent stages of drug development. The methodologies and acceptance criteria presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to ensure their analytical data meets the highest standards of scientific rigor and regulatory expectation.

References

  • The Center for Biosimilars. (2019). FDA Releases Draft Guidance on Comparative Analytical Assessment for Biosimilars. [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. [Link]

  • CASSS. (n.d.). A Regulatory Perspective on Methods Used for Analytical Similarity Assessments. [Link]

  • Ovid. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. [Link]

  • AMS Biopharma. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]

  • Jaano & Seekho. (2025). Orthogonal Method in Pharmaceutical Analysis: A Scientific Perspective by Dr. Siddhanta Singh. [Link]

  • Epshtein, N. A. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. [Link]

  • Boudreau, J., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC International. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • AMS Biopharma. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Irie, T., et al. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Chromatography B. [Link]

  • Inam, F., et al. (2024). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. World Journal of Advanced Research and Reviews. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • de Oliveira, A. R. M., & Santoro, M. I. R. M. (2009). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of AOAC International. [Link]

  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. TrAC Trends in Analytical Chemistry. [Link]

  • Aleluia, A. C. M., et al. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Espinha, R., et al. (2016). A Case Study of Web API Evolution. School of Engineering and Computer Science Wiki. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • S. K., P., & S., S. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research. [Link]

  • Little, T. A. (2014). Assay Development and Method Validation Essentials. BioPharm International. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Smith, R. M. (2003). HPLC/NMR and related hyphenated NMR methods. Journal of Chromatography B. [Link]

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Shabir, G. (2012). Practical HPLC and LC-MS Method Development and Validation. ResearchGate. [Link]

  • Nagy, R. (2023). 6 Case Studies from Data Analytics — Correct and Incorrect Interpretation of Data. Medium. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches for quinoline and isoquinoline. ResearchGate. [Link]

  • Systems Plus. (2022). 8 case studies and real world examples of how Big Data has helped keep on top of competition. [Link]

  • Kumar, A., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

  • ACS Omega. (2026). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. [Link]

  • Kolb, J., et al. (2011). A case study on API generation. ResearchGate. [Link]

  • Oreate AI Blog. (2025). Practical Case Studies on Data Analysis Methods and Processing Workflows in the Era of Big Data. [Link]

  • Sowjanya, P., et al. (2016). A Brief Review on Validation of many Drugs by using HPLC Technique. Journal of Pharmaceutics and Nanotechnology. [Link]

  • Rajavardhan Reddy, M., et al. (2017). review on analytical method development and validation by hplc/lc-ms of selected anti-cancer drugs. ResearchGate. [Link]

  • Al-Tannak, N. F., & Al-Kindi, S. G. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Molecules. [Link]

  • National Library of Medicine. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. [Link]

  • National Institutes of Health. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. [Link]

  • Li, Y., et al. (2021). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. Molecules. [Link]

Sources

Comparative

A Comparative Analysis of the Antibacterial Spectrum of Quinolone Antibiotics: A Guide for Researchers

This guide provides an in-depth comparative analysis of the antibacterial spectrum of quinolone antibiotics, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product overvi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antibacterial spectrum of quinolone antibiotics, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, this document delves into the mechanistic underpinnings of quinolone activity, presents detailed experimental protocols for spectrum determination, and offers a quantitative comparison of different quinolone generations against clinically relevant bacteria. Our objective is to furnish the scientific community with a robust resource that is grounded in established experimental data and authoritative references.

Introduction: The Evolving Landscape of Quinolone Antibiotics

Quinolone antibiotics represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Since the discovery of the first-generation quinolone, nalidixic acid, in the 1960s, this class of synthetic antibiotics has undergone extensive structural modifications, leading to the development of four distinct generations with progressively expanded antibacterial coverage.[3][4][5] This evolution has been driven by the need to address the ever-present challenge of antibiotic resistance and to enhance efficacy against a wider range of pathogens, including Gram-positive, Gram-negative, and atypical bacteria.[1][6]

Understanding the nuances of the antibacterial spectrum across these generations is paramount for the judicious use of these agents in clinical practice and for guiding the development of novel quinolone-based therapeutics. This guide will provide a comprehensive comparative analysis of this spectrum, supported by experimental data and standardized methodologies.

Mechanism of Action: The Molecular Basis of Quinolone Efficacy

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7][8][9] These type II topoisomerases are responsible for managing the topological state of bacterial DNA, a critical process for cell division and survival.[10]

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into DNA, a process vital for the initiation of DNA replication.[7][10]

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[7][10]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[8][9] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[9][10]

The differential activity of quinolones against various bacteria is largely determined by their affinity for these two enzymes. Generally, in Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the more susceptible target.[8][11] The evolution of quinolones has involved modifications to the core chemical structure that enhance their activity against topoisomerase IV, thereby expanding their spectrum to include more Gram-positive pathogens.[7][12]

Experimental Methodologies for Determining Antibacterial Spectrum

The comparative analysis of the antibacterial spectrum of quinolones relies on standardized and reproducible in vitro susceptibility testing methods. The two most widely accepted methods, for which we provide detailed protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion method.[7][13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[14][15]

Protocol:

  • Preparation of Quinolone Solutions: Prepare stock solutions of the quinolone antibiotics to be tested in a suitable solvent. A series of twofold dilutions of each antibiotic is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15][16]

  • Inoculum Preparation: From a pure culture of the test bacterium grown overnight on an appropriate agar medium, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][8] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). The plates are then incubated at 35-37°C for 16-20 hours.[14][17]

  • MIC Determination: Following incubation, the MIC is read as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.[15][16]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[7][8]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).[6]

  • Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[8][14]

  • Application of Antibiotic Disks: Aseptically place paper disks impregnated with a known concentration of the quinolone antibiotic onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.[8][17]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[14][17]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The zone diameters are then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria provided by the CLSI.[6][8]

Workflow for Antibacterial Spectrum Analysis

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion BacterialCulture Bacterial Isolate (Pure Culture) McFarland Standardized Inoculum (0.5 McFarland) BacterialCulture->McFarland Suspend in saline/broth InoculationMIC Inoculate Microtiter Plate McFarland->InoculationMIC InoculateAgar Inoculate Mueller-Hinton Agar Plate McFarland->InoculateAgar SerialDilution Serial Dilution of Quinolones in Broth SerialDilution->InoculationMIC IncubationMIC Incubate 16-20h InoculationMIC->IncubationMIC ReadMIC Determine MIC IncubationMIC->ReadMIC ComparativeAnalysis Comparative Analysis of Antibacterial Spectrum ReadMIC->ComparativeAnalysis Quantitative Data PlaceDisks Apply Antibiotic Disks InoculateAgar->PlaceDisks IncubationDisk Incubate 16-24h PlaceDisks->IncubationDisk MeasureZones Measure Zones of Inhibition IncubationDisk->MeasureZones MeasureZones->ComparativeAnalysis Qualitative/Semi-Quantitative Data

Caption: Workflow for the comparative analysis of the antibacterial spectrum of quinolone antibiotics.

Comparative Analysis of the Antibacterial Spectrum

The evolution of quinolone antibiotics is characterized by a progressive broadening of their antibacterial spectrum. The following sections provide a comparative overview of the activity of different quinolone generations against key bacterial pathogens, supported by quantitative Minimum Inhibitory Concentration (MIC) data. The MIC₉₀, the concentration at which 90% of isolates are inhibited, is a standard measure used for these comparisons.

Gram-Negative Bacteria

First-generation quinolones, such as nalidixic acid, were primarily active against Gram-negative enteric bacteria.[3] Second-generation fluoroquinolones, like ciprofloxacin, significantly expanded this activity to include a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa.[4][11] Later generations generally retain good Gram-negative coverage, although ciprofloxacin often remains the most potent against P. aeruginosa.[4][5]

Quinolone (Generation)Escherichia coli MIC₉₀ (µg/mL)Klebsiella pneumoniae MIC₉₀ (µg/mL)Pseudomonas aeruginosa MIC₉₀ (µg/mL)
Ciprofloxacin (2nd)≤0.06 - 1≤0.25 - 10.5 - 2
Levofloxacin (3rd)≤0.12 - 2≤0.5 - 21 - 8
Moxifloxacin (4th)≤0.12 - 1≤0.5 - 24 - 8

Note: MIC values can vary depending on the specific study, geographic location, and time of isolate collection due to evolving resistance patterns. Data compiled from multiple sources.[9][12][18][19][20][21]

Gram-Positive Bacteria

A major advancement with later-generation fluoroquinolones was their enhanced activity against Gram-positive bacteria.[22] While second-generation agents have some activity against Staphylococcus aureus, third- and fourth-generation quinolones, such as levofloxacin and moxifloxacin, exhibit significantly improved potency against Streptococcus pneumoniae, including penicillin-resistant strains.[4][22][23]

Quinolone (Generation)Staphylococcus aureus (MSSA) MIC₉₀ (µg/mL)Streptococcus pneumoniae MIC₉₀ (µg/mL)
Ciprofloxacin (2nd)0.5 - 22 - 4
Levofloxacin (3rd)0.5 - 21 - 2
Moxifloxacin (4th)0.12 - 0.50.25 - 0.5

Note: MIC values can vary depending on the specific study, geographic location, and time of isolate collection due to evolving resistance patterns. Data compiled from multiple sources.[9][23][24][25][26][27][28]

Atypical Bacteria

Later-generation fluoroquinolones also demonstrate excellent activity against atypical pathogens, which lack a cell wall and are intrinsically resistant to many other classes of antibiotics.[13][29] This makes them valuable agents for the treatment of atypical pneumonia caused by organisms such as Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae.[13][30][31]

Quinolone (Generation)Legionella pneumophila MIC₉₀ (µg/mL)Mycoplasma pneumoniae MIC₉₀ (µg/mL)
Ciprofloxacin (2nd)0.06 - 0.51 - 5
Levofloxacin (3rd)0.06 - 0.251 - 2.5
Moxifloxacin (4th)≤0.06 - 0.1250.125 - 0.3

Note: MIC values can vary depending on the specific study and testing methodologies. Data compiled from multiple sources.[30][32][33]

Quinolone Generations and Primary Spectral Coverage

G cluster_gen Quinolone Generations cluster_spectrum Primary Antibacterial Spectrum Gen1 1st Gen (e.g., Nalidixic Acid) Gen2 2nd Gen (e.g., Ciprofloxacin) GramNeg Gram-Negative Gen1->GramNeg Primarily Enteric Gen3 3rd Gen (e.g., Levofloxacin) Gen2->GramNeg Broadened, incl. Pseudomonas GramPos Gram-Positive Gen2->GramPos Some Activity Gen4 4th Gen (e.g., Moxifloxacin) Gen3->GramNeg Gen3->GramPos Enhanced Activity (esp. S. pneumoniae) Atypical Atypical Gen3->Atypical Gen4->GramNeg Gen4->GramPos Further Enhanced Gen4->Atypical Anaerobes Anaerobes Gen4->Anaerobes

Caption: Evolution of the primary antibacterial spectrum across quinolone generations.

Mechanisms of Resistance

The clinical utility of quinolone antibiotics is threatened by the emergence and spread of bacterial resistance.[1][6] The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance. These mutations reduce the binding affinity of quinolones to their target enzymes.[1][10]

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[1][3]

  • Reduced Permeability: In Gram-negative bacteria, modifications to the outer membrane porins can decrease the influx of quinolones into the cell.[1]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins that protect the target enzymes or enzymes that inactivate quinolones, can confer low-level resistance.[9]

Conclusion and Future Perspectives

The quinolone class of antibiotics has demonstrated remarkable versatility and adaptability, with successive generations offering an expanded spectrum of activity to combat a wide array of bacterial pathogens. The journey from the narrow-spectrum first-generation agents to the broad-spectrum fourth-generation compounds highlights the power of medicinal chemistry to address evolving clinical needs.

However, the growing challenge of antibiotic resistance necessitates a continued commitment to responsible stewardship of these valuable drugs. Future research and development efforts are likely to focus on designing novel quinolones that can overcome existing resistance mechanisms, possess enhanced safety profiles, and exhibit potent activity against multidrug-resistant pathogens. A thorough understanding of the comparative antibacterial spectrum, as detailed in this guide, is fundamental to both the optimal use of current agents and the rational design of the next generation of quinolone antibiotics.

References

  • Clinical and Laboratory Standards Institute. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]

  • Maxwell, A. DNA gyrase, topoisomerase IV, and the 4-quinolones. Molecular Microbiology. Available at: [Link]

  • Funatsu, H., et al. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Aldred, K. J., et al. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Fàbrega, A., et al. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • Wikipedia. Quinolone antibiotic. Available at: [Link]

  • Haddy, R. I., et al. Atypical Pathogens and Challenges in Community-Acquired Pneumonia. American Family Physician. Available at: [Link]

  • Walsh Medical Media. The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. Available at: [Link]

  • Al-Soud, Y. A., et al. Quinolone antibiotics. PubMed Central. Available at: [Link]

  • O'Donnell, J. A., et al. New Classification and Update on the Quinolone Antibiotics. American Family Physician. Available at: [Link]

  • Oliphant, C. M., & Green, G. M. Quinolones: A Comprehensive Review. American Family Physician. Available at: [Link]

  • Gootz, T. D., & Brighty, K. E. In vitro activity of fluoroquinolones against gram-positive bacteria. PubMed. Available at: [Link]

  • Hooper, D. C. Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]

  • Piddock, L. J. V. Quinolone antibacterials: An update of their pharmacology and therapeutic use. Drugs. Available at: [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available at: [Link]

  • Wiegand, I., et al. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]

  • Redgrave, L. S., et al. Quinolone antibiotics: a family of broad-spectrum antimicrobial agents. MDPI. Available at: [Link]

  • Medical Pharmacology. Antibacterial Drugs. Available at: [Link]

  • JJ Medicine. Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action. YouTube. Available at: [Link]

  • Piddock, L. J. V. Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Kim, J. Y. Current perspectives on atypical pneumonia in children. Clinical and Experimental Pediatrics. Available at: [Link]

  • Doern, G. V., et al. Fluoroquinolone Resistance in Streptococcus pneumoniae in United States since 1994-1995. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Cunha, B. A. The atypical pneumonias: clinical diagnosis and importance. PubMed Central. Available at: [Link]

  • ResearchGate. Minimum MIC50 and MIC90 concentrations of the tested antibiotics. Available at: [Link]

  • American Family Physician. Atypical Pathogens in Adult Community-Acquired Pneumonia and Implications for Empiric Antibiotic Treatment. PubMed Central. Available at: [Link]

  • Yamazaki, T., et al. In Vitro Activities of Moxifloxacin and Other Fluoroquinolones against Mycoplasma pneumoniae. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. Activities (MIC 90 ) of representative fluoroquinolones on respiratory... Available at: [Link]

  • Journal of Laboratory Physicians. Fluoroquinolone Resistance in Clinical Isolates of Klebsiella Pneumoniae. Available at: [Link]

  • Duggirala, A., et al. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. PubMed. Available at: [Link]

  • Kehl, S. C., et al. Surveillance of Fluoroquinolone Resistance in Wisconsin: Geographic Variation and Impact of Revised CLSI Breakpoints. Clinical Medicine & Research. Available at: [Link]

  • ResearchGate. Change in MIC 50 and MIC 90 Values of Each Antimicrobial Agent Against K. pneumoniae (Units: µg/mL). Available at: [Link]

  • Paukner, S., et al. Molecular characterization of fluoroquinolone resistance in invasive clinical isolates of Streptococcus pneumoniae susceptible to delafloxacin. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • ResearchGate. The MIC50 and MIC90 values of the Gram-positive bacterial isolates. Available at: [Link]

  • Gillespie, S. H., et al. Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and Moxifloxacin. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gultekin, B., et al. Evaluation of Quinolone Resistance in Gram Negative Bacilli Isolated from Community- and Hospital-Acquired Infections. PubMed Central. Available at: [Link]

  • Ho, P. L., et al. Emergence of Fluoroquinolone Resistance among Multiply Resistant Strains of Streptococcus pneumoniae in Hong Kong. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zhang, X., et al. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015. PubMed Central. Available at: [Link]

  • Dr. Oracle. What antibiotics are effective against atypical bacteria?. Available at: [Link]

  • Goossens, H., et al. Consumption Patterns and In Vitro Resistance of Streptococcus pneumoniae to Fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 4-Hydroxyquinoline-2-carboxylate

For professionals engaged in sophisticated research and drug development, the integrity of your work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in sophisticated research and drug development, the integrity of your work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-Hydroxyquinoline-2-carboxylate (CAS No. 643-38-9).

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following procedures have been synthesized from the documented hazards of structurally similar quinoline derivatives, including hydroxylated and carboxylated analogs.[1][2][3] This proactive, safety-first approach ensures that handling and disposal are conducted with the highest degree of caution. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for specific local and federal guidelines that supersede any general recommendations.[4]

Part 1: Hazard Assessment & Risk Mitigation

Understanding the chemical's potential hazards is the foundation of safe handling and disposal. Like many quinoline derivatives, Methyl 4-Hydroxyquinoline-2-carboxylate should be treated as a hazardous substance.[1][4]

Hazard Identification

Based on data from analogous compounds, this chemical is presumed to present the following risks:

  • Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[2][3][5] Ingestion may be harmful.[6][7]

  • Environmental Hazards : Many quinoline compounds are toxic to aquatic life with long-lasting effects.[4] Therefore, this compound must be prevented from entering drains, soil, or waterways.

  • Reactivity Hazards : Stable under normal conditions, but incompatible with strong oxidizing agents.[2][8] Combustion can produce hazardous byproducts, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3]

Table 1: Summary of Presumed Hazards

Hazard CategoryGHS Classification (Presumed)Description
Skin Irritation Category 2 (H315)Causes skin irritation upon contact.[9]
Eye Irritation Category 2 (H319)Causes serious eye irritation.[9]
Respiratory Irritation STOT SE Category 3 (H335)May cause respiratory irritation if inhaled as dust.[3][5]
Aquatic Hazard Chronic (Category 2)Presumed toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)

Appropriate PPE is your primary defense against chemical exposure. The causality is simple: creating impermeable barriers prevents the chemical from reaching sensitive tissues.

Table 2: Required Personal Protective Equipment

Protection TypeSpecific EquipmentStandardRationale
Eye & Face Safety glasses with side-shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166Prevents airborne dust from causing serious eye irritation.[1][2]
Hand Chemical-resistant nitrile or neoprene gloves.EN 374Protects against direct skin contact and irritation.[1][3]
Body Standard laboratory coat.---Protects skin and personal clothing from contamination.[1]
Respiratory Use in a chemical fume hood or well-ventilated area.---Minimizes the inhalation of dust particles, preventing respiratory tract irritation.[3]

Part 2: Waste Handling & Emergency Protocols

Proper procedure is critical both for routine waste collection and in the event of an accidental release.

Spill Management

For small spills of solid Methyl 4-Hydroxyquinoline-2-carboxylate:

  • Evacuate & Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear all PPE detailed in Table 2.

  • Contain : Gently sweep the solid material to collect it, taking care not to create airborne dust.[9] Use an inert absorbent material (like vermiculite or sand) if necessary.[5]

  • Collect : Place the swept material and any contaminated absorbents into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Report : Notify your lab supervisor and EHS department.

First Aid Measures

Immediate and correct first aid is crucial in mitigating exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][10]

  • Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[2][10]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Part 3: Standard Disposal Procedure

The guiding principle of disposal is waste segregation . This compound and all materials contaminated with it must be treated as hazardous chemical waste.[1] It must never be mixed with regular trash or discharged into the sewer system.[6]

Step-by-Step Disposal Protocol
  • Identify Waste Streams : All materials that have come into contact with Methyl 4-Hydroxyquinoline-2-carboxylate are considered hazardous waste. This includes:

    • Expired or unwanted solid chemical.

    • Contaminated disposables (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Residue in empty containers.

    • Spill cleanup materials.

  • Use Designated Waste Containers :

    • Solid Waste : Collect all solid waste in a clearly labeled, sealable hazardous waste container. The container must be made of a compatible material (e.g., HDPE) and have a secure, tight-fitting lid.[1]

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. Do not mix incompatible waste streams.

  • Labeling : Label the waste container clearly and accurately before adding waste. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 4-Hydroxyquinoline-2-carboxylate."

    • Associated hazards (e.g., "Irritant").

    • The accumulation start date.

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[3]

  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for transport and final disposal, which typically involves high-temperature incineration by a licensed contractor.[9][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 4-Hydroxyquinoline-2-carboxylate.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_emergency Emergency / Spill start Begin Work with Methyl 4-Hydroxyquinoline-2-carboxylate ppe Wear Required PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate Waste (e.g., contaminated gloves, vials, excess solid) ppe->waste_gen container Place Waste in Labeled Hazardous Waste Container waste_gen->container spill Spill Occurs waste_gen->spill Accident storage Store Sealed Container in Satellite Accumulation Area container->storage pickup Arrange for EHS Waste Pickup storage->pickup end End of Process pickup->end spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container Dispose of cleanup materials

Caption: Disposal workflow for Methyl 4-Hydroxyquinoline-2-carboxylate.

By adhering to these rigorous safety and disposal protocols, you protect yourself, your colleagues, and the environment, ensuring that your valuable research contributions are built on a foundation of responsibility.

References

  • Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Loba Chemie. (2025). Quinoline for Synthesis Safety Data Sheet.
  • Combi-Blocks. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.
  • Fisher Scientific. (2024). 2-Hydroxyquinoline-4-carboxylic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Methyl 4-hydroxyquinoline-8-carboxylate Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
  • Biosynth. (2023). 2-Methylquinoline Safety Data Sheet.
  • Echemi. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid SDS.
  • Fisher Scientific. (2021). 8-Hydroxyquinoline-2-carboxylic acid Safety Data Sheet.
  • A2B Chem. (2025). 3-Hydroxy-2-Methyl-4-Quinolinecarboxylic Acid MSDS.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-Hydroxyquinoline-2-carboxylate

This guide provides essential safety and logistical information for the handling of Methyl 4-Hydroxyquinoline-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Methyl 4-Hydroxyquinoline-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a procedural and causal framework for laboratory safety. By understanding the principles behind these protocols, you can foster a self-validating system of safety, ensuring the integrity of your work and the protection of your team.

Hazard Assessment: A Data-Driven Approach

While specific toxicological data for Methyl 4-Hydroxyquinoline-2-carboxylate is not extensively documented, a robust hazard assessment can be constructed by examining its parent acid and structurally similar quinoline derivatives. The consistent finding across these related compounds is a clear pattern of irritant properties.

The primary hazards are identified as:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound poses a significant risk to eyes, potentially causing serious damage if direct contact occurs.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized forms of the compound can irritate the nose, throat, and lungs.[1][2][3]

This assessment is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous compounds, as summarized below.

CompoundCAS NumberHazard ClassificationsSource
Methyl 4-hydroxyquinoline-8-carboxylate 860206-84-4Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)AK Scientific, Inc.[1]
4-Hydroxyquinoline-2-carboxylic acid 345909-35-5Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3)Fisher Scientific[4]
4-Hydroxyquinoline 529-37-3Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)PubChem[3]
4-Methylquinoline 491-35-0Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)CDH Fine Chemical[2]

The causality is clear: the quinoline scaffold and its functional groups have inherent properties that can interact with and irritate biological tissues. Therefore, all handling procedures must be designed to eliminate routes of exposure.

Core Personal Protective Equipment (PPE) Directives

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The selection of PPE is not merely a suggestion but a critical control measure to prevent exposure.

Primary Engineering Control: The Fume Hood

All operations involving the handling of solid Methyl 4-Hydroxyquinoline-2-carboxylate or its solutions should be conducted within a certified chemical fume hood. This is the primary barrier to prevent respiratory exposure.

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • What: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn over goggles when there is a significant risk of splashing.

    • Why: This is to prevent the solid powder or liquid splashes from making contact with the eyes, which are highly susceptible to irritation and damage from this chemical class.[1][3]

  • Hand Protection:

    • What: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for tears or holes before each use.[6][7]

    • Why: To prevent skin contact, which is a primary route of exposure leading to irritation.[1] Proper glove removal technique (without touching the outer surface) is crucial to avoid cross-contamination.[6]

  • Body Protection:

    • What: A full-length laboratory coat with sleeves, full-length pants, and closed-toe shoes.

    • Why: This ensures no skin is exposed, protecting against accidental spills and contact.[5][8]

  • Respiratory Protection:

    • What: In cases where engineering controls are insufficient or during a large spill cleanup, a respirator with an appropriate cartridge (e.g., type ABEK for organic vapors and particulates) is required.[5][9]

    • Why: To prevent the inhalation of airborne dust or aerosols, which can cause respiratory tract irritation.[1][2]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflows integrate the PPE requirements directly into the operational plan.

General Handling Workflow

The following diagram outlines the critical stages of handling Methyl 4-Hydroxyquinoline-2-carboxylate, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Don PPE & Verify Fume Hood weigh 2. Weigh Solid in Hood prep->weigh Proceed to handling dissolve 3. Dissolve/Use in Reaction weigh->dissolve decontaminate 4. Decontaminate Glassware dissolve->decontaminate Post-experiment waste 5. Segregate Waste decontaminate->waste doff 6. Doff PPE & Wash Hands waste->doff

Figure 1: General workflow for handling Methyl 4-Hydroxyquinoline-2-carboxylate.
Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely handling the solid compound.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don the complete mandatory PPE ensemble: safety goggles, lab coat, and chemical-resistant gloves.[5][6][8]

    • Gather all necessary equipment (spatula, weigh boat, glassware, solvent) and place it inside the fume hood to minimize movement in and out of the containment area.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, place the container of Methyl 4-Hydroxyquinoline-2-carboxylate in the hood and carefully transfer a small amount to a tared weigh boat.

    • Close the primary container immediately after dispensing.[1][9]

    • Perform all transfers slowly and carefully to minimize dust generation.[8][10]

  • Solution Preparation:

    • Place the weigh boat containing the chemical into the desired flask or beaker inside the fume hood.

    • Slowly add the solvent, directing the stream to wash the solid from the weigh boat into the vessel.

    • Stir or sonicate as needed to fully dissolve the compound, keeping the container capped or covered.

  • Post-Handling:

    • Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.[1][4]

    • Proceed with the experimental use of the solution within the fume hood.

Disposal Plan: Waste Segregation

Proper disposal is a critical final step. All waste materials must be treated as hazardous. Do not empty into drains or mix with general waste.[10]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated gloves Contaminated Gloves start->gloves wipes Paper Towels / Wipes start->wipes solids Excess Solid Reagent start->solids aq Aqueous Solutions start->aq org Organic Solutions start->org solid_container Labeled Hazardous Solid Waste Container gloves->solid_container wipes->solid_container solids->solid_container liquid_container Labeled Hazardous Liquid Waste (Halogenated/Non-Hal.) aq->liquid_container org->liquid_container

Figure 2: Waste segregation flowchart for handling quinoline derivatives.

Disposal Protocol:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed container for hazardous solid waste.[1]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed hazardous liquid waste container. Follow your institution's guidelines for segregating halogenated and non-halogenated waste streams.

  • Container Disposal: Empty containers of the chemical must be handled like the product itself until properly decontaminated. All waste must be disposed of via an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

By adhering to these detailed protocols, you build a foundation of safety and trust in your laboratory operations, ensuring that your valuable research is conducted with the utmost integrity and care.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 2-Hydroxyquinoline-4-carboxylic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Hydroxyquinoline.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Methyl 4-hydroxyquinoline-8-carboxylate Safety Data Sheet.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Chemsrc. (2025, August 25). 3-Hydroxy-2-methylquinoline-4-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • CDH Fine Chemical. (n.d.). 4-METHYLQUINOLINE material safety data sheet sds/msds.
  • Roth. (2019, February 28). Safety Data Sheet: 2-Hydroxy-4-methylquinoline.
  • SRIRAMCHEM. (n.d.). 2-hydroxyquinoline-4-carboxylic acid.
  • PubChem. (n.d.). 4-Hydroxyquinoline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-Hydroxyquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-Hydroxyquinoline-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.